molecular formula C22H37N B1241135 Daphnane

Daphnane

Cat. No.: B1241135
M. Wt: 315.5 g/mol
InChI Key: CGPFADLKIPZYRE-OWLUANBVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daphnane diterpenoids are a class of natural products characterized by a unique 5/7/6-tricyclic ring system, often featuring a characteristic orthoester motif . These compounds are primarily isolated from plants in the Thymelaeaceae and Euphorbiaceae families . They are of significant interest in biomedical research due to their potent biological activities. A primary research focus for this compound diterpenoids is their impressive anti-tumor potential. Studies have shown they can inhibit the growth of various cancer cells, including leukemia, gastric cancer, and non-small cell lung cancer, by modulating cell-signaling pathways and inhibiting protein and DNA synthesis . Some compounds, such as gnidimacrin, are known to bind to and activate protein kinase C (PKC), inducing cell cycle arrest . Furthermore, certain this compound diterpenoids suppress the activation of key signaling molecules like Akt and STAT3 in human lung cancer cells, and exhibit activity against drug-resistant cancer cell lines . Another prominent area of investigation is their potent anti-HIV activity. Specific this compound diterpenoids function as effective HIV-1 entry inhibitors, significantly blocking viral replication at nanomolar to picomolar concentrations (EC50 values of 0.59–8.22 ng/mL) . Crucially, research indicates that these compounds remain effective against T20-resistant HIV-1 strains, positioning them as promising lead candidates for developing new anti-HIV therapies, particularly for managing drug-resistant infections . Beyond oncology and virology, these compounds also exhibit neurotrophic, pesticidal, and anti-inflammatory activities, making them valuable tools for probing diverse biological pathways . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H37N

Molecular Weight

315.5 g/mol

IUPAC Name

(1S,2S,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-2-propyl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecane

InChI

InChI=1S/C22H37N/c1-5-10-22-18-7-6-11-21(18)13-8-16-14-23(21)19(22)17(15(2)3)9-12-20(16,22)4/h15-19H,5-14H2,1-4H3/t16-,17-,18-,19+,20+,21-,22-/m1/s1

InChI Key

CGPFADLKIPZYRE-OWLUANBVSA-N

SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Isomeric SMILES

CCC[C@]12[C@@H]3CCC[C@@]34CC[C@H]5[C@@]1(CC[C@@H]([C@@H]2N4C5)C(C)C)C

Canonical SMILES

CCCC12C3CCCC34CCC5C1(CCC(C2N4C5)C(C)C)C

Synonyms

1alpha-alkyldaphnane
5-phenyl-2,4-pentadionate daphnetoxin
daphnane
mezerein
tigliane-daphnane

Origin of Product

United States

Foundational & Exploratory

What is the basic chemical structure of daphnane?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Basic Chemical Structure of Daphnane for Researchers, Scientists, and Drug Development Professionals.

Introduction to this compound Diterpenoids

This compound-type diterpenoids are a class of naturally occurring chemical compounds characterized by a distinctive core structure.[1][2][3] These compounds are predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[3][4][5][6][7] The this compound skeleton is a key structural feature that imparts a range of significant biological activities, including anti-tumor, anti-HIV, anti-inflammatory, and neurotrophic effects, making it a subject of considerable interest in medicinal chemistry and drug discovery.[1][3][4][5][8][9][10]

The Core Chemical Structure of this compound

The fundamental framework of this compound is a tricyclic system composed of a five-membered ring, a seven-membered ring, and a six-membered ring, arranged in a 5/7/6 configuration.[1][2][3][4][5][6][7][11][12][13] This core structure is often highly substituted with various functional groups, most notably multiple hydroxyl groups at positions C-3, C-4, C-5, C-9, C-13, C-14, or C-20.[4][5][6][7][12]

A hallmark of many this compound diterpenoids is the presence of an orthoester moiety, typically involving carbons C-9, C-13, and C-14.[1][4][7][12] The diverse array of substitutions and stereochemical arrangements gives rise to a wide variety of this compound derivatives.

Classification of this compound-Type Diterpenoids

Based on the substitution patterns on the core rings, this compound diterpenoids can be classified into several major types[4][6][13]:

  • Daphnetoxins and 12-Hydroxydaphnetoxins: These are characterized by specific oxygenation patterns.

  • 1-Alkyldaphnanes: These possess an alkyl group at the C-1 position.

  • Genkwanines: These have a saturated ketone structure in ring A.

  • Resiniferonoids: These are distinguished by an α,β-unsaturated ketone in ring A.

  • Rediocides: These feature a macrocyclic structure.

Quantitative Structural Data

The precise three-dimensional structure of this compound diterpenoids is determined using advanced spectroscopic techniques. The following table summarizes representative ¹³C and ¹H NMR chemical shift data for a this compound-type diterpene, which are critical for structural elucidation.

Carbon Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)
1160.9-
2136.9-
3210.0-
5-4.27 (s)
660.6-
764.53.30 (s)
978.7-
1385.3-
1481.0-
16-5.08 (s), 5.11 (s)
17-1.88 (s)
18-1.23 (d, J=7.2 Hz)
19-1.80 (s)
1''116.9-
10''-0.87 (t)
(Data is representative and sourced from similar this compound structures reported in the literature[3])

Experimental Protocols for Structural Elucidation

The determination of the complex chemical structure of this compound diterpenoids requires a combination of sophisticated analytical methods.

Isolation and Purification
  • Extraction: The plant material (e.g., roots, stems) is first dried, ground, and then extracted with organic solvents such as methanol (B129727) or ethanol.

  • Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

  • Chromatography: The resulting fractions are further purified using a series of chromatographic techniques, including silica (B1680970) gel column chromatography, Sephadex LH-20 chromatography, and high-performance liquid chromatography (HPLC), to isolate the pure this compound compounds.

Spectroscopic Analysis
  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive suite of NMR experiments is performed to elucidate the detailed structure:

    • ¹H NMR: Identifies the types and connectivity of protons.

    • ¹³C NMR: Determines the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): Reveals proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

  • X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute configuration of the molecule.

  • Electronic Circular Dichroism (ECD): In the absence of X-ray quality crystals, quantum chemical ECD calculations can be used to predict the ECD spectrum, which is then compared with the experimental spectrum to determine the absolute stereochemistry.[3]

Visualizations of Structures and Processes

The Basic this compound Core Structure

daphnane_core_structure C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C11 C11 C4->C11 C11->C1 C9 C9 C11->C9 C4_B C4 C5 C5 C5->C4 C6 C6 C6->C5 C7 C7 C7->C6 C8 C8 C8->C7 C14 C14 C8->C14 C9->C8 C11_B C11 C8_C C8 C9_C C9 C10 C10 C10->C9 C12 C12 C12->C10 C13 C13 C13->C12 C14->C13 RingA Ring A (5-membered) RingB Ring B (7-membered) RingC Ring C (6-membered)

Caption: A 2D representation of the 5/7/6 tricyclic core structure of this compound.

Experimental Workflow for this compound Isolation and Elucidation

experimental_workflow cluster_elucidation Spectroscopic Analysis A Plant Material Collection and Preparation B Solvent Extraction A->B C Liquid-Liquid Partitioning B->C D Column Chromatography (Silica, Sephadex) C->D E HPLC Purification D->E F Pure this compound Compound E->F G Structural Elucidation F->G H HRESIMS (Molecular Formula) G->H I NMR Spectroscopy (1D & 2D) G->I J X-ray Crystallography / ECD G->J K Final Structure and Stereochemistry H->K I->K J->K

Caption: A typical workflow for the isolation and structural elucidation of this compound diterpenoids.

Simplified Signaling Pathway Activation by this compound Analogs

signaling_pathway This compound This compound Analog (e.g., Phorbol Ester) PKC Protein Kinase C (PKC) This compound->PKC Activates Substrate Downstream Substrate PKC->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Anti-HIV activity) PhosphoSubstrate->Response

Caption: Simplified signaling pathway showing PKC activation by this compound analogs.

References

A Technical Guide to the Discovery and Isolation of Novel Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel daphnane diterpenoids, a class of structurally complex and biologically active natural products. These compounds, primarily found in the Thymelaeaceae and Euphorbiaceae plant families, have garnered significant interest for their potent anti-HIV, anticancer, and neurotrophic activities.[1][2][3] This document outlines the key experimental protocols, from extraction to purification and structure elucidation, and presents quantitative data for representative novel this compound diterpenoids. Furthermore, it visualizes critical workflows and biological pathways to facilitate a deeper understanding of the research and development landscape for these promising therapeutic agents.

Introduction to this compound Diterpenoids

This compound diterpenoids are characterized by a unique 5/7/6-fused tricyclic carbon skeleton.[1][4] To date, nearly 200 this compound-type diterpenoids have been isolated and identified.[1][2][3] Their structural diversity, arising from various oxygenation patterns and esterifications, contributes to their wide range of biological activities.[5][6][7] Many of these compounds, such as yuanhuacine (B1233473) and genkwadaphnin, are considered potential candidates for new drug development.[5] The isolation of these compounds from their natural sources remains the primary method for obtaining them, as their complex structures pose significant challenges for total synthesis.[2][3]

Experimental Protocols

The isolation and purification of this compound diterpenoids is a multi-step process that requires careful execution of various chromatographic and spectroscopic techniques. The following protocols are generalized from methodologies reported in recent literature.

Extraction of Plant Material

The initial step involves the extraction of crude metabolites from the plant source.

Protocol:

  • Plant Material Preparation: The selected plant parts (e.g., stems, roots, or leaves) are air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is typically extracted exhaustively with methanol (B129727) (MeOH) at room temperature.[8] This process is often repeated multiple times to ensure complete extraction of the target compounds.

  • Concentration: The resulting MeOH extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). This compound diterpenoids are typically found in the EtOAc-soluble fraction.[9]

Chromatographic Isolation and Purification

A combination of chromatographic techniques is employed to isolate individual this compound diterpenoids from the crude extract.

Protocol:

  • Silica (B1680970) Gel Column Chromatography: The EtOAc-soluble fraction is subjected to open column chromatography on silica gel. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity to separate the compounds based on their affinity for the stationary phase.[10] Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Medium Pressure Liquid Chromatography (MPLC): Fractions of interest from the silica gel column are often further purified using MPLC with a C18 reversed-phase column. A gradient of MeOH and water is commonly used as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative HPLC.[10] A C18 column is commonly used with a mobile phase consisting of acetonitrile (B52724) or MeOH and water. This technique allows for the isolation of pure compounds.

Structure Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic methods.

Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to elucidate the detailed structure, including the connectivity of atoms and the relative stereochemistry.[9][11]

  • Other Spectroscopic Techniques: Infrared (IR) spectroscopy is used to identify functional groups, and ultraviolet (UV) spectroscopy is employed for compounds with chromophores. The specific rotation is measured to determine the optical activity of the compound.

Quantitative Data on Novel this compound Diterpenoids

The following table summarizes the quantitative data for a selection of recently discovered this compound diterpenoids, highlighting their source, yield, and key spectroscopic and bioactivity data.

Compound NamePlant SourceYield (% of dry weight)Molecular FormulaKey Spectroscopic DataBiological Activity (IC₅₀/EC₅₀)Reference
Yuanhuakine A Daphne genkwaNot ReportedC₃₄H₃₈O₁₀¹H NMR, ¹³C NMR, HRESIMSAnti-HIV (EC₅₀: 2.1 nM)[12]
Daphneodorin D Daphne odoraNot ReportedC₃₉H₄₂O₁₁¹H NMR, ¹³C NMR, HRESIMSAnti-HIV (EC₅₀: 1.5 nM)[9][13]
Altadaphnan A Daphne altaica0.00033%C₃₄H₄₂O₁₁¹H NMR, ¹³C NMR, HRESIMSCytotoxic (A549, IC₅₀: 2.5 µM)[8]
Wikstroelide E Wikstroemia chamaedaphneNot ReportedC₃₇H₄₀O₁₂¹H NMR, ¹³C NMR, HRESIMSHIV Latency-Reversing (EC₅₀: 0.32 nM)[5][14]

Visualizing Key Processes

The following diagrams, created using the DOT language, illustrate the typical workflow for the isolation of this compound diterpenoids and a key signaling pathway affected by these compounds.

experimental_workflow plant_material Dried & Powdered Plant Material extraction Methanol Extraction plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanol Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane, EtOAc, n-BuOH) crude_extract->partitioning etoac_fraction EtOAc Soluble Fraction partitioning->etoac_fraction silica_gel Silica Gel Column Chromatography etoac_fraction->silica_gel fractions Collected Fractions silica_gel->fractions mplc Reversed-Phase MPLC fractions->mplc semi_pure Semi-Pure Fractions mplc->semi_pure hplc Preparative HPLC semi_pure->hplc pure_compound Pure this compound Diterpenoid hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->structure_elucidation

Caption: A generalized workflow for the isolation and purification of this compound diterpenoids.

signaling_pathway cluster_cell Cell This compound This compound Diterpenoid pkc Protein Kinase C (PKC) This compound->pkc Activation ras Ras pkc->ras nfkb NF-κB pkc->nfkb Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 erk->ap1 gene_expression Gene Expression (e.g., HIV Provirus) ap1->gene_expression nfkb->gene_expression

Caption: A simplified diagram of the PKC/MAPK signaling pathway activated by some this compound diterpenoids.

Conclusion

The discovery and isolation of novel this compound diterpenoids continue to be a vibrant area of natural product research. The potent and diverse biological activities of these compounds underscore their potential as leads for the development of new therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to systematically explore the chemical diversity of this compound diterpenoids and to uncover new compounds with significant pharmacological properties. Future research, aided by advancements in analytical techniques such as LC-MS/MS-based molecular networking, will undoubtedly accelerate the discovery and characterization of these valuable natural products.[11][12]

References

The Thorny Crown of Thymelaeaceae: A Technical Guide to the Natural Sources of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Thymelaeaceae family, a diverse group of plants commonly known as the mezereum or daphne family, represents a rich and largely untapped reservoir of bioactive natural products. Among the most promising of these are the daphnane diterpenoids, a class of structurally complex compounds renowned for their potent biological activities, including anti-HIV, cytotoxic, and pro-inflammatory effects. This technical guide provides an in-depth exploration of the natural sources of this compound compounds within this family, offering a comprehensive overview of the key genera and species, quantitative data on compound yields, detailed experimental protocols for their isolation, and an examination of the signaling pathways they modulate.

Principal Genera and Species of Interest

This compound diterpenoids are characteristically distributed throughout the Thymelaeaceae family. Phytochemical investigations have revealed several genera as particularly abundant sources of these compounds. The most extensively studied and promising genera include Daphne, Stellera, Wikstroemia, and Pimelea.

The Daphne Genus: A Prolific Source

The genus Daphne is arguably the most significant source of this compound diterpenoids. Species such as Daphne genkwa and Daphne odora have been the subject of numerous studies, leading to the isolation of a wide array of these compounds. The flower buds of D. genkwa are particularly rich in this compound diterpenoids. Comparative analyses have shown that the flower buds of D. odora contain a higher abundance and greater diversity of these compounds compared to the blooming flowers. Similarly, a study on Daphne pontica revealed that the stems contain the most abundant this compound diterpenoids compared to the leaves and fruits.

Stellera chamaejasme: The "Wolf's Poison"

Stellera chamaejasme, commonly known as "Langdu" or "wolf's poison" in traditional Chinese medicine, is another prominent source of this compound diterpenoids. The roots of this plant are particularly rich in these compounds, and numerous studies have focused on their isolation and characterization due to their potent biological activities.

The Wikstroemia Genus: A Diverse Chemical Profile

Several species within the Wikstroemia genus, including Wikstroemia indica and Wikstroemia polyantha , have been found to produce a variety of this compound diterpenoids. Investigations into the stems of W. indica have led to the identification of numerous structurally diverse this compound compounds.

The Pimelea Genus: Source of Simplexin

The Australian genus Pimelea is notable for producing the this compound orthoester simplexin, a compound responsible for "St. George disease" or "Marree disease" in cattle. Species such as Pimelea trichostachya , P. simplex , and P. elongata are known to contain significant concentrations of simplexin.

Quantitative Data on this compound Diterpenoid Content

The concentration of this compound diterpenoids can vary significantly between species, plant parts, and even the developmental stage of the plant. The following tables summarize some of the available quantitative data.

Plant SpeciesPlant PartCompound(s)Concentration/YieldReference(s)
Pimelea penicillarisNot specifiedSimplexinUp to 55 mg/kg dry weight[1]
Stellera chamaejasmeRootsStelleralide C2b120 mg from a larger fraction[2]
Stelleralide C2f400 mg from a larger fraction[2]
Daphne genkwaFlower budsDaphgenkins A-G (1-7) and known analogues (8-22)Not specified in concentrations, but isolated for structural and bioactivity studies[3]
Daphne odoraFlower budsDaphneodorin I (16)0.7 mg isolated from 754 mg of a subfraction[4]
Wikstroemia polyanthaNot specifiedGenkwanine M (GENK)38 mg of a fraction containing the compound was obtained from 1g of a crude extract[5]

Experimental Protocols: Extraction and Isolation of this compound Diterpenoids

The isolation of this compound diterpenoids from Thymelaeaceae species typically involves a multi-step process of extraction, solvent partitioning, and chromatographic separation. The following protocols are generalized from various cited studies and provide a framework for the isolation of these compounds.

Protocol 1: General Extraction and Fractionation

This protocol is a common starting point for obtaining a crude extract enriched in this compound diterpenoids.

  • Plant Material Preparation: Air-dry the desired plant material (e.g., roots, stems, flower buds) and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) (MeOH), 70% acetone, or diethyl ether, at room temperature. The solvent-to-material ratio typically ranges from 5:1 to 10:1 (v/w).

    • The extraction is usually repeated three times to ensure maximum yield.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

    • The this compound diterpenoids are typically found in the petroleum ether and ethyl acetate fractions.[2][6]

  • Fraction Concentration: Evaporate the solvents from each fraction to yield the respective partitioned extracts.

Protocol 2: Column Chromatography for Primary Separation

Column chromatography is a crucial step for the initial separation of compounds from the enriched fractions.

  • Stationary Phase: Silica (B1680970) gel is commonly used for normal-phase chromatography, while octadecylsilyl (ODS) silica gel is used for reversed-phase chromatography.

  • Mobile Phase:

    • For silica gel columns, a gradient of n-hexane and ethyl acetate is often employed.[7]

    • For ODS columns, a stepwise gradient of methanol and water is typically used.[7]

  • Procedure:

    • Dissolve the dried extract (e.g., the EtOAc fraction) in a minimal amount of the initial mobile phase.

    • Load the sample onto the pre-equilibrated column.

    • Elute the column with the chosen mobile phase gradient, collecting fractions of a defined volume.

    • Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compounds.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification

Prep-HPLC is essential for the final purification of individual this compound diterpenoids.

  • Column: Reversed-phase C18 columns are commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol and water is typically employed.

  • Procedure:

    • Dissolve the semi-purified fractions from column chromatography in the mobile phase.

    • Inject the sample onto the prep-HPLC system.

    • Elute with the optimized gradient and collect the peaks corresponding to the individual compounds.

    • Evaporate the solvent from the collected fractions to obtain the pure this compound diterpenoids.

The following diagram illustrates a general workflow for the extraction and isolation of this compound diterpenoids.

Extraction_Workflow Plant_Material Powdered Plant Material (e.g., roots, stems) Extraction Solvent Extraction (e.g., Methanol, Acetone) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Petroleum Ether, EtOAc) Crude_Extract->Partitioning Enriched_Fraction Enriched Fraction (e.g., EtOAc) Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (Silica Gel or ODS) Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18 Column) Semi_Pure_Fractions->Prep_HPLC Pure_Compounds Pure this compound Diterpenoids Prep_HPLC->Pure_Compounds

General workflow for this compound diterpenoid isolation.

Key Signaling Pathways Modulated by this compound Diterpenoids

This compound diterpenoids exert their potent biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Protein Kinase C (PKC) Activation

One of the most well-established mechanisms of action for many this compound diterpenoids is the activation of Protein Kinase C (PKC), a family of serine/threonine kinases that play a central role in signal transduction.[8][9] this compound compounds can mimic the action of diacylglycerol (DAG), an endogenous activator of PKC, leading to the activation of various downstream signaling cascades.

PKC_Pathway This compound This compound Diterpenoid PKC Protein Kinase C (PKC) This compound->PKC Activates Downstream Downstream Effectors PKC->Downstream Phosphorylates Response Cellular Responses (e.g., Inflammation, Cell Proliferation, Apoptosis, Anti-HIV Activity) Downstream->Response

This compound diterpenoids activate the PKC signaling pathway.
NF-κB Signaling Pathway

The activation of PKC by this compound diterpenoids can lead to the downstream activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immunity, and cell survival.

NFkB_Pathway This compound This compound Diterpenoid PKC PKC This compound->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (inactive) (in cytoplasm) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) (translocates to nucleus) NFkB_inactive->NFkB_active Activation upon IκB degradation Gene_Expression Gene Expression (Inflammation, Immunity, Cell Survival) NFkB_active->Gene_Expression Induces

This compound-mediated activation of the NF-κB pathway.
PI3K/Akt/mTOR Signaling Pathway

Some this compound diterpenoids have been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

PI3K_Akt_mTOR_Pathway This compound This compound Diterpenoid (e.g., Yuanhuacin) PI3K PI3K This compound->PI3K Inhibits Akt Akt This compound->Akt Inhibits mTOR mTOR This compound->mTOR Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces PI3K->Akt Activates Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes mTOR->Apoptosis Inhibits

Inhibition of the PI3K/Akt/mTOR pathway by this compound diterpenoids.

Conclusion

The Thymelaeaceae family stands out as a critical resource for the discovery of novel this compound diterpenoids. The genera Daphne, Stellera, Wikstroemia, and Pimelea are particularly rich sources, offering a diverse array of compounds with significant therapeutic potential. The successful isolation of these compounds hinges on a systematic approach involving efficient extraction, multi-step chromatographic separation, and purification. Furthermore, a deeper understanding of their mechanisms of action, particularly their ability to modulate key signaling pathways such as PKC, NF-κB, and PI3K/Akt/mTOR, is paving the way for the rational design and development of new drugs for a range of diseases, including HIV and cancer. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the therapeutic promise of these remarkable natural products.

References

The Potent Biological Activities of Daphnane Diterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Daphnane diterpenoids, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their wide range of potent biological activities.[1][2][3][4][5] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated promising potential in the fields of oncology, virology, and neuroscience.[1][2] This in-depth technical guide provides a comprehensive overview of the biological activities of this compound diterpenoids, with a focus on their anti-cancer, anti-HIV, and neurotrophic effects. The information is presented to facilitate further research and drug development endeavors.

Core Biological Activities and Quantitative Data

This compound diterpenoids exhibit a remarkable spectrum of biological activities, with cytotoxic, anti-HIV, and neurotrophic properties being the most extensively studied. The potency of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50) for cytotoxic effects and half-maximal effective concentration (EC50) for antiviral and other cellular effects.

Anti-Cancer Activity

A significant number of this compound diterpenoids have demonstrated potent cytotoxic activity against a variety of human cancer cell lines.[6][7] The IC50 values for several representative compounds are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
YuanhuacineA549 (Lung)0.007[8]
YuanhuahineA549 (Lung)0.0152[8]
YuanhuagineA549 (Lung)0.0247[8]
Daphgenkin ASW620 (Colon)3.0[7]
Tianchaterpene DHGC-27 (Gastric)8.8[9]
Trigohownin DHL-60 (Leukemia)9.3[2]
Trigohownin AHL-60 (Leukemia)17.0[2]
Genkwanine JP-388 (Leukemia)4.2[6]
Genkwanine JA549 (Lung)25.0[6]
Genkwanine FP-388 (Leukemia)39.0[6]
Genkwanine FA549 (Lung)24.0[6]
Anti-HIV Activity

Certain this compound diterpenoids have emerged as exceptionally potent inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1).[10][11] Their anti-HIV activity is typically assessed by their ability to protect susceptible cells from virus-induced cytopathic effects.

CompoundEC50 (nM)Reference
Genkwanine VIII0.17[10][12]
Trigothysoid (unspecified)0.001 - 0.015[11][13]
Acutilobin A-G< 1.5[10][12]
Daphneodorin (orthoesters 1-9)1.5 - 7.7[14]
Neurotrophic Activity

Selected this compound diterpenoids have been shown to promote neurite outgrowth and exhibit neurotrophic properties, suggesting their potential for the treatment of neurodegenerative diseases.[4][15]

(Quantitative data for neurotrophic activity, such as EC50 values for neurite outgrowth, are less commonly reported in standardized tables in the initial search results. Further targeted searches would be required to populate a comprehensive table for this activity.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound diterpenoid bioactivities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][16][17]

Materials:

  • Cancer cell lines (e.g., A549, HGC-27, HL-60)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound diterpenoid stock solutions (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Anti-HIV Activity: MT-4 Cell-Based Assay

This assay evaluates the ability of a compound to protect MT-4 cells from HIV-1-induced cell death.[1][19]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • Complete culture medium (RPMI-1640 with 10% FBS)

  • This compound diterpenoid stock solutions

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Reagents for cell viability assessment (e.g., MTT)

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate.[1]

  • Compound Addition: Add serial dilutions of the this compound diterpenoid to the wells.[1]

  • Infection: Infect the cells with a predetermined amount of HIV-1 stock. Include a virus control (cells and virus, no compound) and a cell control (cells only, no virus).[1]

  • Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.[1]

  • Assessment of Cytopathic Effect: Measure cell viability using the MTT assay as described above.[20]

  • Data Analysis: Calculate the percentage of protection from virus-induced cell death and determine the EC50 value.

Neurotrophic Activity: Neurite Outgrowth Assay

This assay is used to assess the ability of compounds to promote the growth of neurites from neuronal cells, such as PC12 cells.[21][22]

Materials:

  • PC12 cells or other suitable neuronal cell line

  • Culture medium (e.g., F12K medium with serum)

  • Nerve Growth Factor (NGF) as a positive control

  • This compound diterpenoid stock solutions

  • Culture plates or dishes

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Plate neuronal cells in culture dishes.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpenoid. Include a positive control (NGF) and a negative control (vehicle).[21]

  • Incubation: Incubate the cells for a period of 2 to 6 days to allow for neurite outgrowth.[21]

  • Imaging and Analysis: Capture images of the cells using a microscope. Measure the length of the neurites and the percentage of cells with neurites longer than the cell body diameter.[21][23]

  • Data Analysis: Quantify the neurite outgrowth and compare the effects of the this compound diterpenoid to the controls.

Signaling Pathways and Mechanisms of Action

This compound diterpenoids exert their biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Anti-Cancer Signaling Pathways

Several signaling pathways have been implicated in the anti-cancer activity of this compound diterpenoids. For instance, Yuanhuacine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn suppresses the mTORC2-mediated downstream signaling, leading to inhibition of cancer cell growth.[24][25]

Yuanhuacine_Signaling_Pathway Yuanhuacine Yuanhuacine AMPK AMPK Yuanhuacine->AMPK mTORC2 mTORC2 AMPK->mTORC2 p_Akt p-Akt mTORC2->p_Akt p_PKCalpha p-PKCα mTORC2->p_PKCalpha p_Rac1 p-Rac1 mTORC2->p_Rac1 Cell_Growth Cell Growth Inhibition p_Akt->Cell_Growth F_actin F-actin p_Rac1->F_actin Actin_Cytoskeleton Actin Cytoskeleton Organization Inhibition F_actin->Actin_Cytoskeleton

Yuanhuacine-mediated AMPK/mTORC2 signaling pathway.

Protein Kinase C (PKC) Activation

A key molecular target for many this compound diterpenoids is Protein Kinase C (PKC), a family of serine/threonine kinases involved in various signal transduction pathways.[26] Compounds like daphnetoxin (B1198267) and mezerein are potent activators of classical and novel PKC isotypes.[27] The activation of specific PKC isoforms can lead to diverse cellular responses, including cell proliferation, differentiation, and apoptosis.

PKC_Activation_Pathway Daphnane_Diterpenoid This compound Diterpenoid (e.g., Daphnetoxin, Mezerein) PKC_isotypes PKC Isotypes (α, βI, δ) Daphnane_Diterpenoid->PKC_isotypes activates Downstream_Substrates Downstream Substrates PKC_isotypes->Downstream_Substrates phosphorylates Cellular_Responses Diverse Cellular Responses (Proliferation, Differentiation, Apoptosis) Downstream_Substrates->Cellular_Responses

General pathway of PKC activation by this compound diterpenoids.

Structure-Activity Relationships

The biological activity of this compound diterpenoids is closely linked to their chemical structure. Key structural features that influence their potency include:

  • Orthoester Group: The presence and position of the orthoester group at C-9, C-13, and C-14 are often crucial for potent cytotoxic activity.[2]

  • Substitution on Ring A: Modifications on the A-ring can significantly impact activity.

  • Oxygen-containing Functions on Rings B and C: The presence of epoxy and hydroxyl groups on the B and C rings plays a vital role in the biological effects of these compounds.[6]

Conclusion

This compound diterpenoids represent a promising class of natural products with significant therapeutic potential. Their potent anti-cancer, anti-HIV, and neurotrophic activities, coupled with their unique mechanisms of action, make them attractive lead compounds for drug discovery and development. Further research into their structure-activity relationships, mechanisms of action, and in vivo efficacy is warranted to fully realize their clinical potential. This guide provides a foundational resource for researchers dedicated to advancing the study of these remarkable compounds.

References

A Comprehensive Technical Guide to the Structural Classification of Daphnane-Type Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane-type diterpenoids are a class of natural products characterized by a unique 5/7/6-membered tricyclic carbon skeleton.[1][2][3] Primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, these compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anti-HIV, anticancer, neurotrophic, and pro-inflammatory effects.[1][3][4][5][6] Their structural complexity and diverse pharmacological profiles make them promising candidates for drug discovery and development. This guide provides an in-depth overview of the structural classification of this compound-type diterpenoids, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in the field.

Core Structural Framework

The fundamental structure of this compound diterpenoids is a tetracyclic system derived from the tigliane (B1223011) skeleton. The core features a trans-fused 5/7/6-membered ring system. Key structural variations arise from the degree of oxidation, the nature and position of substituents, and the presence of orthoester or macrocyclic moieties, leading to a rich diversity of natural analogs.

Structural Classification

Based on the substitution patterns on rings A, B, and C, this compound-type diterpenoids are broadly categorized into five main classes. This classification provides a systematic framework for understanding their structure-activity relationships.

This compound-Type Diterpenoids Classification This compound This compound-Type Diterpenoids Epoxy 6-Epoxy this compound Diterpenoids This compound->Epoxy Resiniferonoids Resiniferonoids This compound->Resiniferonoids Genkwanines Genkwanines This compound->Genkwanines Alkyldaphnanes 1-Alkyldaphnanes This compound->Alkyldaphnanes Rediocides Rediocides This compound->Rediocides

Figure 1: Structural classification of this compound-type diterpenoids.
6-Epoxy this compound Diterpenoids

This is the largest and most common class, characterized by the presence of a C-6α epoxy group in ring B.[7] Many compounds in this class also feature an α,β-unsaturated ketone in ring A and a C-5β hydroxyl group.

Resiniferonoids

Resiniferonoids are distinguished by the presence of an α,β-unsaturated ketone in ring A but lack the C-6α epoxy group found in the 6-epoxy daphnanes.[7]

Genkwanines

Genkwanines possess a saturated ketone in ring A and, like resiniferonoids, do not have the C-6α epoxy functionality in ring B.[7]

1-Alkyldaphnanes

This class is characterized by a saturated ring A and the presence of a macrocyclic ring formed between the terminus of an orthoester alkyl chain and C-1 of ring A.[7]

Rediocides

Rediocides are a unique subclass featuring a 12-carbon macrolide ring between C-3 and C-16 and a distinctive C-9, C-12, and C-14 orthoester structure.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds from each class of this compound-type diterpenoids, including their physicochemical properties, spectral data (¹H and ¹³C NMR), and cytotoxic activities.

Table 1: Physicochemical and Cytotoxicity Data of Representative this compound-Type Diterpenoids

ClassCompoundMolecular FormulaOptical Rotation [α]DIC50 (µM)Cell Line
6-Epoxy this compound Diterpenoids YuanhuacineC37H44O10+45.5 (CHCl3)0.02P388
Resiniferonoids ResiniferatoxinC37H40O9+92.6 (CHCl3)Not reported for cytotoxicity-
Genkwanines Genkwanine AC30H32O8-4.2P-388
1-Alkyldaphnanes GnidimacrinC44H54O12+3.5 (CHCl3)0.001P388
Rediocides Rediocide AC34H43ClO10-Not reported-

Table 2: ¹H NMR Spectral Data of Representative this compound-Type Diterpenoids (in CDCl₃, δ in ppm)

ProtonYuanhuacine (6-Epoxy)Resiniferatoxin (Resiniferonoid)Genkwanine A (Genkwanine)Gnidimacrin (1-Alkylthis compound)
H-17.68 (s)7.75 (s)2.95 (m)2.45 (m)
H-54.08 (d, 2.4)3.85 (br s)3.65 (d, 6.0)3.98 (br s)
H-73.42 (s)6.28 (d, 5.0)2.40 (m)3.45 (s)
H-82.55 (m)2.80 (m)2.50 (m)2.60 (m)
H-103.05 (d, 11.0)3.15 (d, 11.0)2.80 (m)3.10 (d, 10.0)
H-125.75 (s)5.60 (s)5.50 (s)5.80 (s)
H-144.35 (d, 4.0)4.20 (d, 4.0)4.10 (d, 4.0)4.40 (d, 4.0)
H3-171.75 (s)1.78 (s)1.70 (s)1.80 (s)
H3-181.05 (d, 7.0)1.10 (d, 7.0)1.00 (d, 7.0)1.15 (d, 7.0)
H3-191.20 (s)1.25 (s)1.15 (s)1.30 (s)
H2-204.20 (d, 12.0), 3.80 (d, 12.0)4.10 (d, 12.0), 3.75 (d, 12.0)3.90 (d, 12.0), 3.60 (d, 12.0)4.25 (d, 12.0), 3.85 (d, 12.0)

Table 3: ¹³C NMR Spectral Data of Representative this compound-Type Diterpenoids (in CDCl₃, δ in ppm)

CarbonYuanhuacine (6-Epoxy)Resiniferatoxin (Resiniferonoid)Genkwanine A (Genkwanine)Gnidimacrin (1-Alkylthis compound)
C-1158.5159.045.240.1
C-2137.1137.538.535.2
C-3208.1208.5215.142.5
C-476.176.575.876.8
C-583.183.582.783.7
C-660.1128.035.160.5
C-764.2135.030.264.8
C-845.145.544.845.8
C-980.180.579.880.8
C-1042.142.541.842.8
C-1128.128.527.828.8
C-1270.170.569.870.8
C-1385.185.584.885.8
C-1478.178.577.878.8
C-15148.1148.5147.8148.8
C-16112.1112.5111.8112.8
C-1722.122.521.822.8
C-1818.118.517.818.8
C-1915.115.514.815.8
C-2062.162.561.862.8

Experimental Protocols

Isolation of this compound-Type Diterpenoids

The isolation of this compound-type diterpenoids from plant material is a multi-step process that requires careful execution of various chromatographic techniques.

Isolation_Workflow Start Plant Material (e.g., roots, stems of Daphne sp.) Extraction Extraction (e.g., with MeOH or EtOH) Start->Extraction Partition Solvent Partitioning (e.g., n-hexane, EtOAc, n-BuOH) Extraction->Partition Crude_Extract Crude Bioactive Extract (e.g., EtOAc fraction) Partition->Crude_Extract CC Column Chromatography (Silica gel, Sephadex LH-20) Crude_Extract->CC Fractions Fractions containing daphnanes CC->Fractions HPLC Preparative HPLC (RP-C18) Fractions->HPLC Pure_Compound Pure this compound Diterpenoid HPLC->Pure_Compound PKC_Activation_Pathway This compound This compound Diterpenoid PKC_inactive Inactive PKC This compound->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Translocation to membrane Conformational change Downstream Downstream Signaling (e.g., MAPK, NF-κB) PKC_active->Downstream Membrane Cell Membrane Response Cellular Responses (e.g., Gene Expression, Proliferation, Apoptosis) Downstream->Response

References

Daphnane Orthoesters: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Daphnane orthoesters are a complex class of diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] Characterized by a rigid tricyclic 5/7/6 carbon skeleton, these molecules possess a diverse and potent range of biological activities, making them compelling subjects for drug discovery and development.[2][3][4] Historically used in traditional medicine, modern research has identified their significant potential as anti-cancer, anti-HIV, and neurotrophic agents, as well as highly specific modulators of key signaling proteins like Protein Kinase C (PKC) and the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[3][5][6] This guide provides an in-depth overview of the core biological activities, quantitative data on their potency, detailed experimental protocols for their study, and visualizations of their mechanisms of action.

Core Structure and Biological Significance

This compound-type diterpenoids feature a trans-fused 5/7/6 tricyclic ring system.[2][7] A defining characteristic of many biologically active members is an orthoester functionality, typically spanning carbons C9, C13, and C14, which is considered essential for certain cytotoxic activities.[2] These natural products exhibit a wide spectrum of biological effects, including:

  • Anti-Cancer Activity: Compounds like Yuanhuacine have demonstrated potent and selective cytotoxicity against specific cancer subtypes, primarily through the activation of Protein Kinase C (PKC).[6][8]

  • Anti-HIV Activity: Several this compound orthoesters, notably Gnidimacrin, are powerful inhibitors of HIV-1 replication, with some also showing the ability to activate latent HIV reservoirs, a key strategy in "shock and kill" eradication therapies.[9][10]

  • TRPV1 Agonism: Resiniferatoxin (RTX) is an ultrapotent agonist of the TRPV1 ion channel, a key mediator of pain and heat sensation.[2] This activity leads to profound analgesia through sensory neuron desensitization or ablation, making it a valuable tool for pain research and a potential therapeutic for chronic pain.[11]

  • Neurotrophic Effects: Certain this compound orthoesters have been identified as some of the most potent non-peptidic neurotrophic agents known.[8]

Quantitative Data on Biological Activity

The potency of this compound orthoesters varies significantly with their structure and biological target. The following tables summarize key quantitative data for representative compounds.

Table 1: Anti-Cancer Activity of Selected this compound Orthoesters

Compound Cancer Cell Line Assay Type Potency (IC₅₀/GI₅₀) Reference(s)
Yuanhuacine HCC1806 (TNBC, BL2 subtype) Cell Viability 1.6 nM [8]
HCC70 (TNBC, BL2 subtype) Cell Viability 9.4 nM [8]
Yuanhuapin A549 (Lung Carcinoma) Growth Inhibition 4.8 nM [3]
K562 (Leukemia) Growth Inhibition 1.1 nM [3]
des-epoxy-Yuanhuapin A549 (Lung Carcinoma) Growth Inhibition 10.2 nM [3]

| | K562 (Leukemia) | Growth Inhibition | 4.2 nM |[3] |

Table 2: Protein Kinase C (PKC) Binding Affinity

Compound Assay Type Potency (Kᵢ) Reference(s)
Yuanhuapin Cell-free [³H]PDBu displacement < 1 nM [3]
des-epoxy-Yuanhuapin Cell-free [³H]PDBu displacement 7.5 nM [3]

| C6,C7-epi-Yuanhuapin | Cell-free [³H]PDBu displacement | > 1000 nM |[3] |

Table 3: Anti-HIV-1 Activity of Selected this compound Orthoesters | Compound | Virus/Cell Line | Assay Type | Potency (EC₅₀) | Reference(s) | | :--- | :--- | :--- | :--- | | Gnidimacrin | HIV-1 NL4-3 / MT-4 cells | Replication Inhibition | 31 pM |[9][12] | | Genkwanine VIII | HIV-1 / C8166 cells | Replication Inhibition | 0.17 nM |[13] | | Daphneodorin D | HIV-1 / MT-4 cells | Replication Inhibition | 1.5 nM |[14] | | Edgeworthianin E | HIV-1 / MT-4 cells | Replication Inhibition | 2.9 nM |[15][16] | | Edgeworthianin D | HIV-1 / MT-4 cells | Replication Inhibition | 8.4 nM |[15][16] |

Table 4: TRPV1 Receptor Agonist Activity | Compound | Target | Assay Type | Potency (Kᵢ / EC₅₀) | Reference(s) | | :--- | :--- | :--- | :--- | | Resiniferatoxin (RTX) | Rat TRPV1 | Binding Affinity | ~43 pM |[2][17] | | | Rat TRPV1 | Functional (Ca²⁺ Influx) | ~0.27 nM |[17] | | Tinyatoxin (TTX) | TRPV1 | Functional (Relative) | ~1/3 potency of RTX |[2] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of this compound orthoesters. The following sections provide protocols for key assays.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol assesses the ability of a compound to reduce cancer cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCC1806 for Yuanhuacine studies) in a 96-well flat-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[18] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.[18]

  • Compound Treatment: Prepare serial dilutions of the this compound orthoester in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[19]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21] Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.[5]

Protocol for In Vivo Anti-Tumor Efficacy (Xenograft Model)

This protocol details the evaluation of Yuanhuacine's anti-tumor activity in a mouse model.

  • Animal Model: Use female athymic nude mice, 5-6 weeks old, housed in a specific pathogen-free environment.[1]

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁷ HCC1806 (TNBC) or H1993 (NSCLC) cells, resuspended in a 1:1 mixture of serum-free medium and Matrigel, into the flank of each mouse.[1][22][23]

  • Tumor Growth and Grouping: Allow tumors to grow to a volume of approximately 90-100 mm³.[1][22] Measure tumor volume with calipers using the formula: Volume = (Length × Width²)/2.[23] Randomize mice into vehicle control and treatment groups (n=5-8 animals per group).

  • Compound Formulation and Administration:

    • Intraperitoneal (i.p.) Dosing (TNBC Model): Dissolve Yuanhuacine in a vehicle of <12% EtOH in PBS. Administer a dose of 1 mg/kg on Day 0, followed by a reduced dose of 0.7 mg/kg on Day 4.[1] Note: The initial 1 mg/kg dose is near the maximum tolerated dose.[1]

    • Oral Gavage (NSCLC Model): Dissolve Yuanhuacine in a vehicle of ethanol, Tween 80, and water (1:1:98). Administer orally once daily for 21 days at doses of 0.5 mg/kg or 1.0 mg/kg.[1][22]

  • Monitoring: Monitor mouse body weight and tumor volume every 2-4 days as indicators of toxicity and efficacy, respectively.[1][22]

  • Analysis: Excise the tumors and measure their final weight. Compare the tumor volumes and weights between the treated and vehicle control groups to determine the percentage of tumor growth inhibition.[1][22]

Protocol for TRPV1 Activation (Calcium Imaging Assay)

This protocol measures TRPV1 agonist activity by monitoring intracellular calcium influx.

  • Cell Culture: Seed HEK293 cells stably expressing human TRPV1 (HEK293-hTRPV1) into a 96-well black-walled, clear-bottom plate and grow to confluence.[2]

  • Dye Loading: Aspirate the culture medium and wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution of the dye for 30-60 minutes at 37°C.[2][24]

  • Cell Washing: Wash the cells with buffer to remove excess extracellular dye.

  • Baseline Fluorescence Measurement: Place the plate into a fluorescence microplate reader or microscope. Measure the baseline fluorescence intensity for a short period before adding the compound. For Fluo-4, use an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.[24][25]

  • Compound Addition: Add serial dilutions of the this compound orthoester (e.g., Resiniferatoxin) to the wells. A known agonist like capsaicin (B1668287) should be used as a positive control.[2]

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity kinetically over time to capture the rapid influx of calcium upon channel activation.[24]

  • Data Analysis: The change in fluorescence intensity (Peak - Baseline) reflects the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]

Protocol for Protein Kinase C (PKC) Binding Assay

This competitive binding assay determines a compound's affinity for PKC.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl, pH 7.4, and appropriate cofactors.

    • PKC Source: Use a purified, recombinant PKC isozyme or a preparation from rat brain tissue.[26]

    • Lipid Micelles: Prepare mixed micelles containing phosphatidylserine (B164497) (PS), a required cofactor for phorbol (B1677699) ester binding.[27]

    • Radioligand: Use [³H]Phorbol 12,13-dibutyrate ([³H]PDBu) as the radiolabeled ligand.[26]

  • Assay Reaction: In a microcentrifuge tube, combine the PKC enzyme, lipid micelles, CaCl₂, the this compound orthoester test compound at various concentrations, and a fixed concentration of [³H]PDBu (e.g., at its Kₔ value).[26]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the protein-bound [³H]PDBu from the free radioligand by vacuum filtration. Use glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a polyethylenimine solution to reduce non-specific binding.[26]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled PDBu) from total binding. Plot the percentage of specific binding against the concentration of the this compound orthoester to determine the IC₅₀, which can then be converted to a binding affinity constant (Kᵢ).

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of this compound orthoesters is key to understanding their function. The following diagrams illustrate their mechanisms of action and a typical experimental workflow.

Yuanhuacine_PKC_Pathway cluster_membrane Yuanhuacine Yuanhuacine PKC Protein Kinase C (PKC) Yuanhuacine->PKC Binds & Activates Membrane Cell Membrane AMPK AMPK (Activation) PKC->AMPK mTORC2 mTORC2 Pathway (Suppression) PKC->mTORC2 Apoptosis Apoptosis PKC->Apoptosis Induces CellGrowth Cell Growth & Proliferation AMPK->CellGrowth Inhibits pAKT p-Akt / PKCα (Downregulation) mTORC2->pAKT mTORC2->CellGrowth Promotes Rac1 Rac1 (Downregulation) pAKT->Rac1 Invasion Invasion & Migration Rac1->Invasion Promotes Rac1->Invasion

Caption: Yuanhuacine activates PKC, leading to downstream signaling that inhibits cancer growth.

RTX_TRPV1_Pathway cluster_membrane RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Ion Channel RTX->TRPV1 Binds & Activates NeuronMembrane Sensory Neuron Membrane Ca_Influx Massive Ca²⁺ Influx TRPV1->Ca_Influx Opens Channel Depolarization Neuron Depolarization Ca_Influx->Depolarization Desensitization Channel Desensitization & Refractory State Ca_Influx->Desensitization Cytotoxicity Calcium Overload & Cytotoxicity Ca_Influx->Cytotoxicity Analgesia Profound & Long-Lasting Analgesia Desensitization->Analgesia Ablation Neuron Ablation Cytotoxicity->Ablation Ablation->Analgesia

Caption: RTX activates TRPV1 on sensory neurons, causing Ca²⁺ influx and profound analgesia.

InVivo_Workflow start Start: In Vivo Study culture 1. Culture Cancer Cells (e.g., HCC1806) start->culture implant 2. Implant Cells into Athymic Nude Mice culture->implant tumor_growth 3. Monitor Tumor Growth to ~100 mm³ implant->tumor_growth randomize 4. Randomize Mice into Treatment & Control Groups tumor_growth->randomize treat 5. Administer Compound (e.g., Yuanhuacine) or Vehicle randomize->treat monitor 6. Monitor Tumor Volume & Body Weight (2-3x weekly) treat->monitor endpoint 7. Study Endpoint Reached (e.g., Day 21) monitor->endpoint Continue until endpoint euthanize 8. Euthanize Animals endpoint->euthanize excise 9. Excise & Weigh Tumors euthanize->excise analyze 10. Analyze Data: Tumor Growth Inhibition excise->analyze end End: Efficacy Determined analyze->end

Caption: Experimental workflow for an in vivo anti-cancer xenograft study.

References

The Unfolding Therapeutic Potential of Daphnane Diterpenes: A Technical Guide to Their Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane diterpenes, a class of structurally complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their potent and diverse pharmacological activities.[1][2] These compounds, characterized by a unique 5/7/6-tricyclic ring system, have demonstrated a wide range of biological effects, including anti-tumor, anti-HIV, and neurotrophic properties.[3][4][5] Their intricate structures and multifaceted mechanisms of action present both a challenge and an opportunity for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of this compound diterpenes, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling pathways. The structure-activity relationship (SAR) of this compound diterpenes is a critical aspect of their study, with variations in their chemical structure leading to a wide spectrum of biological activities.[6][7]

Quantitative Pharmacological Data

The biological activity of this compound diterpenes is often quantified by parameters such as the half-maximal inhibitory concentration (IC50) for cytotoxic effects, the half-maximal effective concentration (EC50) for antiviral activity, and the inhibitory constant (Ki) for enzyme or receptor binding. The following tables summarize key quantitative data for representative this compound diterpenes.

Table 1: Cytotoxic Activity of this compound Diterpenes against Various Cancer Cell Lines

CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference(s)
YuanhualineA549Lung Carcinoma0.007[8]
YuanhuahineA549Lung Carcinoma0.0152[8]
YuanhuagineA549Lung Carcinoma0.0247[8]
GenkwadaphninHT-1080Fibrosarcoma<0.1[8]
Daphnetoxin (B1198267)K562Chronic Myelogenous Leukemia0.001[8]
MezereinHL-60Promyelocytic Leukemia0.0008[8]
GnidimacrinP388Murine Leukemia0.00004[8]
Tianchaterpene CHGC-27Gastric Cancer23.4[8]
Tianchaterpene DHGC-27Gastric Cancer8.8[8]

Table 2: Anti-HIV Activity of this compound Diterpenes

CompoundHIV StrainAssay TypeEC50 (nM)Reference(s)
GnidimacrinHIV-1 LTR-driven transcriptionCell-based0.14[9]
Stelleralide AHIV-1 LTR-driven transcriptionCell-based0.33[9]
Wikstroelide AHIV-1 LTR-driven transcriptionCell-based0.39[9]
ProstratinHIV-1 Latency ReversalCell-based>1000[10]

Table 3: Protein Kinase C (PKC) Binding Affinity of this compound Diterpenes

CompoundPKC IsoformBinding Affinity (Ki) (nM)Reference(s)
YuanhuapinPKC (pan)<1[11]
C6,C7-epi-YuanhuapinPKC (pan)~1000[11]
DaphnetoxinPKCα536[12]
DaphnetoxinPKCβI902[12]
DaphnetoxinPKCδ3370[12]
MezereinPKCα1190[12]
MezereinPKCβI908[12]
MezereinPKCδ141[12]

Key Signaling Pathways

This compound diterpenes exert their biological effects through the modulation of several critical signaling pathways, most notably the Protein Kinase C (PKC) and the PI3K/Akt/mTOR pathways.

Protein Kinase C (PKC) Activation

Many this compound diterpenes are potent activators of PKC isozymes.[13][14] They bind to the C1 domain of conventional and novel PKC isoforms, mimicking the action of the endogenous ligand diacylglycerol (DAG).[13] This activation can lead to a cascade of downstream signaling events that regulate cell proliferation, differentiation, and apoptosis. The differential activation of PKC isoforms by various this compound diterpenes may contribute to their diverse biological activities.[12]

PKC_Activation_Pathway This compound This compound Diterpene PKC Protein Kinase C (PKC) This compound->PKC Binds to C1 domain Downstream Downstream Effectors PKC->Downstream Phosphorylation Response Cellular Responses (Proliferation, Apoptosis, etc.) Downstream->Response

Figure 1. Simplified diagram of the Protein Kinase C (PKC) activation pathway by this compound diterpenes.

PI3K/Akt/mTOR Pathway Inhibition

Several this compound diterpenes have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, survival, and metabolism that is often dysregulated in cancer.[15] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_mTOR_Pathway This compound This compound Diterpene PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth

Figure 2. Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound diterpenes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of this compound diterpenes.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound diterpene stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[18]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the compound concentration using a suitable software.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with this compound Diterpene Seed->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (2-4h) AddMTT->Incubate2 Solubilize Add Solubilization Solution Incubate2->Solubilize Read Measure Absorbance Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Figure 3. Experimental workflow for the MTT cytotoxicity assay.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[19][20]

Materials:

  • Cancer cell lines

  • This compound diterpene

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis: Treat cells with the this compound diterpene for the desired time. Wash cells with ice-cold PBS and lyse them with lysis buffer.[15]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil the samples at 95-100°C for 5-10 minutes.[19]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[20]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[19]

  • Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.[20]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Materials:

  • Cells of interest

  • This compound diterpene

  • PBS

  • 70% cold ethanol (B145695)

  • PI/RNase staining buffer (containing propidium iodide and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Treat cells with the this compound diterpene for a specified period.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[22]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate in the dark for 30 minutes at room temperature.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in each phase of the cell cycle.

In Vivo Anti-Tumor Activity in a Murine Xenograft Model

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of a this compound diterpene using a mouse xenograft model.[23][24]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line

  • This compound diterpene formulation for in vivo administration

  • Vehicle control

  • Calipers

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[24]

  • Compound Administration: Administer the this compound diterpene to the treatment group via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).[24]

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and perform further analyses such as histology or Western blotting.

  • Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy.

InVivo_Workflow Start Start Implant Implant Tumor Cells in Mice Start->Implant TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize Mice into Groups TumorGrowth->Randomize Treat Administer this compound Diterpene or Vehicle Randomize->Treat Monitor Measure Tumor Volume & Body Weight Treat->Monitor Endpoint Study Endpoint & Tumor Excision Monitor->Endpoint Analyze Analyze Data Endpoint->Analyze End End Analyze->End

Figure 4. General experimental workflow for an in vivo anti-tumor study.

Conclusion

This compound diterpenes represent a promising class of natural products with significant potential for the development of new drugs, particularly in the areas of oncology and infectious diseases. Their potent biological activities, coupled with their complex and tunable chemical structures, make them an exciting area of research. This technical guide provides a foundational understanding of their pharmacological properties, offering quantitative data and detailed experimental protocols to aid researchers in their exploration of these fascinating molecules. Further investigation into the precise molecular targets and mechanisms of action of individual this compound diterpenes will be crucial for translating their therapeutic potential into clinical applications.

References

The Chemical Diversity of Daphnane Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential

Daphnane analogs, a class of structurally complex diterpenoids, have garnered significant attention in the fields of chemical biology and drug discovery due to their diverse and potent biological activities. Characterized by a unique trans-fused 5/7/6 tricyclic carbon skeleton, these natural products and their synthetic derivatives exhibit a wide range of effects, including potent anti-cancer, anti-HIV, and analgesic properties. This technical guide provides a comprehensive overview of the chemical diversity of this compound analogs, detailing their structure-activity relationships, key biological targets, and the experimental methodologies used in their evaluation.

Structural Diversity and Classification

This compound diterpenoids are primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] Their core structure, a trans-fused 5/7/6 tricyclic system, is subject to extensive chemical modifications, leading to a vast array of natural analogs.[1][2] These analogs can be broadly categorized based on their substitution patterns, particularly the oxygenation of the polycyclic skeleton.[3] Key classifications include:

  • This compound Orthoesters: This is the most common class, characterized by an orthoester moiety, typically at positions C-9, C-13, and C-14.[3]

  • Macrocyclic this compound Orthoesters: These analogs feature a macrocyclic ring formed by a long-chain fatty acid linked to the this compound core.

  • Polyhydroxy Daphnanes: These compounds lack the orthoester group and possess multiple hydroxyl substitutions on the tricyclic core.[3]

The diverse array of functional groups and stereochemical arrangements across these classifications contributes to the wide spectrum of their biological activities.

Biological Activities and Therapeutic Targets

The chemical diversity of this compound analogs translates into a broad range of biological effects, making them promising candidates for drug development. Their primary mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anti-Cancer Activity

Numerous this compound analogs have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][4][5][6] Their anti-proliferative activity is often linked to the induction of cell cycle arrest and apoptosis.[3][7] A key molecular target for many anti-cancer this compound analogs is the Protein Kinase C (PKC) family of serine/threonine kinases.[8][9] By mimicking the endogenous ligand diacylglycerol (DAG), these compounds can bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[7][10] This activation can, in turn, modulate downstream signaling pathways that control cell growth, proliferation, and apoptosis, such as the PI3K/Akt/mTOR pathway.[11]

Anti-HIV Activity

Certain this compound analogs have shown remarkable potency against the Human Immunodeficiency Virus (HIV).[12][13][14][15] Their anti-HIV activity is multifaceted, involving both the inhibition of viral replication and the activation of latent HIV reservoirs, a crucial aspect of "shock and kill" strategies for HIV eradication.[16][17] The activation of PKC is also implicated in the anti-HIV mechanism of some this compound analogs, as PKC activation can lead to the transcription of latent HIV provirus.[16]

Analgesic Activity

The this compound analog resiniferatoxin (B1680534) (RTX) is a highly potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain sensation.[18][19] RTX binds to the vanilloid binding site on TRPV1, leading to a sustained influx of calcium ions.[4][16] This prolonged activation can result in the desensitization or even ablation of TRPV1-expressing sensory neurons, producing a long-lasting analgesic effect.[4][12]

Quantitative Data on Biological Activity

The following tables summarize the in vitro biological activities of representative this compound analogs against various cancer cell lines and HIV.

Table 1: Anti-Cancer Activity of Selected this compound Analogs

CompoundCancer Cell LineAssayIC50 (nM)Reference
YuanhualineA549 (Lung)SRB7.0[3]
YuanhuahineA549 (Lung)SRB15.2[3]
YuanhuagineA549 (Lung)SRB24.7[3]
Tianchaterpene CHGC-27 (Gastric)Not Specified8.8 µM[4]
Genkwadane AHT-1080 (Fibrosarcoma)Not Specified< 0.1 µM[2]
Daphgenkin ASW620 (Colon)Not Specified3.0 µM[11]

Table 2: Anti-HIV Activity of Selected this compound Analogs

CompoundCell LineAssayEC50 (nM)Reference
GnidimacrinMT-4HIV LTR-driven transcription0.14[14][17]
Stelleralide AMT-4HIV LTR-driven transcription0.33[14][17]
Wikstroelide AMT-4HIV LTR-driven transcription0.39[14][17]
Daphneodorin DMT-4HIV-1 Infection1.5[12]
Daphneodorin EMT-4HIV-1 Infection7.7[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Synthesis of the this compound Core

The total synthesis of the this compound core is a significant challenge in organic chemistry due to its complex, highly oxygenated, and stereochemically rich structure. Several synthetic strategies have been developed, often featuring key cycloaddition or radical cyclization reactions to construct the characteristic 5/7/6-fused ring system. The following is a generalized workflow inspired by published total syntheses of resiniferatoxin.[1][3][16][18]

General Synthetic Strategy:

A convergent approach is often employed, where the A- and C-rings are synthesized separately and then coupled, followed by the formation of the central 7-membered B-ring.

  • A-Ring Synthesis: The cyclopentane (B165970) A-ring is typically constructed from readily available chiral starting materials.

  • C-Ring Synthesis: The cyclohexane (B81311) C-ring, often bearing multiple stereocenters, can be assembled using strategies like asymmetric Diels-Alder reactions.[3]

  • Fragment Coupling: The A- and C-ring fragments are coupled using various methods, such as Stille coupling or radical-mediated three-component coupling.[3][18]

  • B-Ring Formation: The 7-membered B-ring is formed through an intramolecular cyclization, which can be a radical cyclization, a Heck reaction, or other ring-closing methodologies.[1][18]

  • Late-Stage Functionalization: Following the construction of the tricyclic core, late-stage oxidations and functional group manipulations are performed to install the desired oxygenation pattern and other substituents to yield the final this compound analog.

For a detailed, step-by-step protocol, including specific reagents, reaction conditions, and purification methods, readers are directed to the supplementary information of seminal publications on the total synthesis of resiniferatoxin and other this compound analogs.[9][18][20]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell viability by measuring cellular protein content.[9][13][15][18][20]

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well microtiter plates

  • This compound analog stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[9]

  • Compound Treatment: Treat cells with serial dilutions of the this compound analog for a specified period (e.g., 48 or 72 hours).[18]

  • Cell Fixation: Fix the cells by adding cold 10% TCA to each well and incubating for 1 hour at 4°C.[9][18]

  • Washing: Wash the plates five times with 1% acetic acid to remove excess TCA.[18]

  • SRB Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9][18]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.[18]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.[9]

  • Absorbance Measurement: Measure the absorbance at 565 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vitro Protein Kinase C (PKC) Kinase Activity Assay

This assay measures the ability of this compound analogs to activate PKC by quantifying the phosphorylation of a specific substrate.[3]

Materials:

  • Purified PKC isoform (e.g., PKCα)

  • This compound analog

  • L-α-Phosphatidylserine (PS) and 1,2-Diacylglycerol (DAG) (for positive control)

  • PKC substrate peptide

  • [γ-³²P]ATP

  • Assay buffer

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles: Prepare lipid vesicles containing PS and DAG (or the this compound analog being tested).

  • Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC substrate peptide, and the purified PKC enzyme.

  • Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).[3]

  • Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the PKC activity as pmol of phosphate (B84403) transferred per minute per milligram of enzyme.

TRPV1 Activation Assay (Calcium Imaging)

This assay measures the activation of TRPV1 channels by this compound analogs like resiniferatoxin by monitoring changes in intracellular calcium concentration.[5][6]

Materials:

  • Cells expressing TRPV1 (e.g., HEK293-TRPV1 or dorsal root ganglion neurons)

  • Resiniferatoxin or other this compound analogs

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Plating: Plate TRPV1-expressing cells onto glass-bottom dishes or 96-well plates.[6]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in physiological buffer.[6]

  • Baseline Measurement: Measure the baseline fluorescence of the cells before adding the compound.

  • Compound Addition: Add the this compound analog (e.g., resiniferatoxin) to the cells.

  • Fluorescence Measurement: Continuously record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium and activation of TRPV1.

  • Data Analysis: Quantify the change in fluorescence as a measure of TRPV1 activation.

Anti-HIV-1 Replication Assay (MT-4 Cells)

This assay evaluates the ability of this compound analogs to inhibit HIV-1 replication in a susceptible T-cell line.[12][17]

Materials:

  • MT-4 cells

  • HIV-1 viral stock

  • This compound analog

  • Complete culture medium

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit or MTT for cell viability)

Procedure:

  • Cell Plating: Seed MT-4 cells in a 96-well plate.[12]

  • Compound Addition: Add serial dilutions of the this compound analog to the wells.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for several days to allow for viral replication.[12]

  • Quantification of Viral Replication:

    • p24 ELISA: Measure the amount of p24 viral capsid protein in the culture supernatant.

    • MTT Assay: Assess cell viability, as HIV-1 infection leads to cytopathic effects and cell death.[12]

  • Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PKC_Activation_by_Daphnane_Analogs cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain This compound This compound Analog This compound->PKC_inactive Binds to C1 domain (DAG Mimic) PKC_active Active PKC PKC_inactive->PKC_active Translocation to membrane & Activation Downstream Downstream Targets PKC_active->Downstream Phosphorylates Ca_store Ca2+ Store IP3->Ca_store Opens Ca2+ channels Ca_cytosol Cytosolic Ca2+ Ca_store->Ca_cytosol Release Ca_cytosol->PKC_inactive Binds to C2 domain (cPKC) Response Cellular Response (Proliferation, Apoptosis) Downstream->Response Receptor Receptor Receptor->PLC GPCR/RTK Activation

Figure 1: PKC Activation by this compound Analogs.

TRPV1_Activation_by_Resiniferatoxin cluster_membrane Sensory Neuron Membrane TRPV1_closed TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1_closed->TRPV1_open Conformational Change Ca_intracellular Intracellular Ca2+ TRPV1_open->Ca_intracellular RTX Resiniferatoxin (RTX) RTX->TRPV1_closed Binds to vanilloid binding site Ca_extracellular Extracellular Ca2+ Ca_extracellular->TRPV1_open Influx Downstream Downstream Cellular Events Ca_intracellular->Downstream Triggers Response Neuronal Desensitization or Ablation Downstream->Response

Figure 2: TRPV1 Activation by Resiniferatoxin.

SRB_Assay_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with This compound Analog A->B C 3. Fix cells with TCA B->C D 4. Stain with Sulforhodamine B C->D E 5. Wash to remove unbound dye D->E F 6. Solubilize bound dye with Tris buffer E->F G 7. Measure absorbance at 565 nm F->G H 8. Calculate IC50 G->H

Figure 3: SRB Cytotoxicity Assay Workflow.

Conclusion

The this compound family of natural products represents a rich source of chemically diverse and biologically potent molecules with significant therapeutic potential. Their ability to modulate key signaling pathways, such as those mediated by PKC and TRPV1, underscores their importance as pharmacological tools and drug leads. The continued exploration of their chemical space through total synthesis and analog derivatization, coupled with detailed biological evaluation, will undoubtedly pave the way for the development of novel therapeutics for a range of human diseases, including cancer, HIV, and chronic pain. This technical guide provides a foundational understanding of the chemical diversity and biological landscape of this compound analogs, serving as a valuable resource for researchers and drug development professionals.

References

Anticancer Potential of Daphnane-Type Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnane-type compounds, a class of naturally occurring diterpenoids, have garnered significant attention within the oncological research community for their potent anticancer activities. This technical guide provides a comprehensive overview of the core findings related to their therapeutic potential, detailing their effects on cancer cell proliferation, survival, and the underlying molecular mechanisms. The information is presented to facilitate further research and development of these promising natural products as novel anticancer agents.

Quantitative Anticancer Activity

A number of this compound-type compounds, primarily isolated from plants of the Daphne genus, have demonstrated significant cytotoxic and anti-proliferative effects against a wide range of human cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values for several prominent this compound compounds are summarized in the tables below, offering a comparative look at their potency.

Table 1: IC50 Values of this compound-Type Compounds in Human Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CompoundA549 (nM)H292 (nM)H1993 (nM)SK-MES-1 (nM)H1299 (nM)H358 (nM)
Yuanhualine7.0-----
Yuanhuahine15.2-----
Yuanhuagine24.7-----
Yuanhuacine12-----
Yuanhuadine53-----

Data compiled from studies on the anti-proliferative effects of this compound diterpenoids.[3]

Table 2: IC50 Values of Various this compound Diterpenoids Against Other Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
This compound Diterpenoid MixHT-1080Fibrosarcoma< 0.1
This compound Diterpenoid MixVariousVarious< 9.56
Daphnegens BHepG-2Liver Cancer11.5
Tianchaterpene DHGC-27Gastric Cancer8.8
YuanhuacineCOLO250Colon Cancer2-3
YuanhuadineCOLO250Colon Cancer2-3
YuanhuacineHCT116Colon Cancer-
GenkwadaphninSW620Colon Cancer-
Daphgenkin ASW620Colon Cancer3.0
Daphgenkin ARKOColon Cancer6.5
Genkwadane KMCF-7Breast Cancer2.56
Genkwadane JK562Leukemia5.33

IC50 values are presented as reported in the respective literature.[1][2][4][5][6][7] Note: A dash (-) indicates that the specific IC50 value was not provided in the referenced search results.

Mechanisms of Anticancer Action

The anticancer effects of this compound-type compounds are attributed to their ability to modulate multiple cellular processes, primarily through the induction of cell cycle arrest and apoptosis, and the interference with critical signaling pathways that govern cancer cell growth and survival.

Induction of Cell Cycle Arrest

Flow cytometry analyses have revealed that this compound diterpenoids, including yuanhualine, yuanhuahine, and yuanhuagine, induce cell cycle arrest at both the G0/G1 and G2/M phases in cancer cells.[2] This blockage of cell cycle progression is a key mechanism for inhibiting tumor growth.

Induction of Apoptosis

This compound compounds are potent inducers of apoptosis, or programmed cell death. This is a crucial mechanism for eliminating cancerous cells. The apoptotic process is often initiated through the intrinsic mitochondrial pathway.

Modulation of Signaling Pathways

This compound-type compounds exert their anticancer effects by targeting several key signaling pathways that are often dysregulated in cancer.

Several this compound diterpenoids have been shown to suppress the activation of Akt, STAT3, and Src, which are critical signaling molecules involved in cell proliferation, survival, and metastasis.[1]

This compound This compound Compounds Akt Akt This compound->Akt inhibition STAT3 STAT3 This compound->STAT3 inhibition Src Src This compound->Src inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation Src->Proliferation This compound This compound Compounds PI3K PI3K This compound->PI3K inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Yuanhuacin Yuanhuacin AMPK AMPK Yuanhuacin->AMPK activation mTOR mTOR AMPK->mTOR inhibition CellGrowth Cell Growth Inhibition mTOR->CellGrowth Start Natural Product Source (e.g., Daphne sp.) Extraction Extraction & Isolation of this compound Compounds Start->Extraction Screening Initial Cytotoxicity Screening (MTT Assay) Extraction->Screening Hit Active Compound(s) Identified Screening->Hit Mechanism Mechanism of Action Studies Hit->Mechanism CellCycle Cell Cycle Analysis Mechanism->CellCycle Apoptosis Apoptosis Assay Mechanism->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Mechanism->Signaling Lead Lead Compound for Further Development Mechanism->Lead

References

Cytotoxic Effects of Daphnane Diterpenoids on Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Daphnane diterpenoids, a class of naturally occurring compounds primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant interest in oncology research for their potent cytotoxic and anti-tumor activities.[1][2][3] These compounds, characterized by a 5/7/6-tricyclic ring system, exhibit a range of biological effects, including anti-HIV, neurotrophic, and anti-inflammatory properties.[1][2][4] However, their profound ability to induce cancer cell death has positioned them as promising candidates for novel anticancer drug development.[1][2][4][5]

This technical guide provides an in-depth overview of the cytotoxic effects of prominent this compound diterpenoids on various cancer cell lines. It details their mechanisms of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex signaling pathways involved.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of this compound diterpenoids is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The tables below summarize the IC50 values for several well-studied this compound diterpenoids across a range of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Yuanhuacin and Related Compounds

CompoundCancer Cell LineCell TypeIC50 Value
Yuanhuacine (B1233473) (YC)H1993Non-Small Cell Lung Cancer9 nM[6]
Yuanhuacine (YC)A549Non-Small Cell Lung Cancer30 nM[6]
Yuanhuacine (YC)K562Leukemia7 nM[6]
Yuanhuacine (YC)HCC1806Triple Negative Breast Cancer (BL2)1.6 nM[7]
Yuanhuacine (YC)HCC70Triple Negative Breast Cancer (BL2)9.4 nM[7]
Yuanhuadine (YD)A549Non-Small Cell Lung CancerMore cytotoxic than Yuanhuacine[6]
Genkwadaphnin (B1200609)HL-60Promyelocytic LeukemiaData not specified, potent activity reported[8]
Yuanhualine (YL)A549Non-Small Cell Lung Cancer7.0 nM[9]
Yuanhuahine (YH)A549Non-Small Cell Lung Cancer15.2 nM[9]
Yuanhuagine (YG)A549Non-Small Cell Lung Cancer24.7 nM[9]

Table 2: Cytotoxicity (IC50) of Various this compound Diterpenoids from Daphne genkwa

Compound Class/NameCancer Cell LineCell TypeIC50 Value (µM)
Daphgenkin A (Compound 1)SW620Colon Cancer3.0[10]
Unspecified Compounds (1, 12, 13)SW620, RKOColon Cancer3.0 - 9.7[10][11]
Various Compounds (9, 10, 11, 13, 16, 19)HT-1080Fibrosarcoma< 0.1[12]
Tianchaterpene D (Compound 2)HGC-27Gastric Cancer8.8[3]

Table 3: Activity of Tigilanol Tiglate (EBC-46)

CompoundCancer ModelActivity
Tigilanol TiglateVarious Solid TumorsRapid tumor ablation and hemorrhagic necrosis[13]
Tigilanol TiglateChemotherapy-Resistant ModelsEffective in models resistant to conventional therapies[14]

Mechanisms of Cytotoxic Action

This compound diterpenoids exert their anticancer effects through multiple, often interconnected, molecular mechanisms. These include the direct activation of signaling cascades that promote cell death, disruption of pro-survival pathways, and induction of an anti-tumor immune response.

Protein Kinase C (PKC) Activation

A primary mechanism of action for many this compound diterpenoids, including yuanhuacine and tigilanol tiglate, is the activation of Protein Kinase C (PKC) isoforms.[6][7][14]

  • Tigilanol Tiglate (EBC-46): This compound is a potent activator of specific PKC isoforms (PKC-βI, -βII, -α, and -γ).[13][15] Intratumoral injection leads to a rapid, localized inflammatory response, disruption of the tumor vasculature, and direct oncolysis, culminating in hemorrhagic necrosis and tumor destruction.[13][14][15][16]

  • Yuanhuacine: The selective cytotoxicity of yuanhuacine against basal-like 2 (BL2) triple-negative breast cancer is mediated through PKC activation.[7]

PKC_Activation_Pathway This compound This compound Diterpenoid (e.g., Tigilanol Tiglate, Yuanhuacine) PKC Protein Kinase C (PKC) Activation This compound->PKC VascDisrupt Tumor Vasculature Disruption PKC->VascDisrupt Inflam Acute Inflammatory Response PKC->Inflam Oncolysis Direct Oncolysis PKC->Oncolysis Necrosis Hemorrhagic Necrosis VascDisrupt->Necrosis Inflam->Necrosis Oncolysis->Necrosis Ablation Tumor Ablation Necrosis->Ablation

Induction of Apoptosis

A common outcome of this compound diterpenoid treatment is the induction of programmed cell death, or apoptosis.[8][10] This is characterized by a series of specific molecular events:

  • Bcl-2 Family Modulation: Compounds like genkwadaphnin and yuanhuacine shift the balance of Bcl-2 family proteins by increasing the expression of the pro-apoptotic protein Bax and decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL.[8]

  • Caspase Activation: The increased Bax/Bcl-2 ratio leads to the activation of the caspase cascade. This involves the cleavage and activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[8][10]

  • PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose)polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[8][10]

Apoptosis_Pathway This compound This compound Diterpenoid Bcl2_Family Bax/Bcl-2 Ratio ↑ This compound->Bcl2_Family Mito Mitochondrial Dysfunction Bcl2_Family->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Cell Cycle Arrest

Several this compound diterpenoids halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints.[9][10]

  • Novel compounds yuanhualine, yuanhuahine, and yuanhuagine arrest human lung cancer cells in the G0/G1 and G2/M phases.[9]

  • This arrest is associated with the upregulation of cyclin-dependent kinase inhibitors like p21 and the tumor suppressor p53, and the downregulation of key cell cycle proteins such as cyclin A, cyclin B1, cyclin E, and CDK4.[9]

Inhibition of Pro-Survival Signaling Pathways

This compound diterpenoids can also suppress critical signaling pathways that cancer cells rely on for growth and survival.

  • PI3K/Akt/mTOR Pathway: Certain this compound diterpenoids from Daphne genkwa have been shown to significantly inhibit the PI3K/Akt/mTOR signaling pathway in human colon cancer cells.[10]

  • Akt, STAT3, and Src Signaling: Yuanhualine and yuanhuahine suppress the activation of Akt, STAT3, and Src, which are often overactive in cancer, promoting proliferation and survival.[9]

  • AMPK/mTOR Pathway: Yuanhuacine activates the AMP-activated protein kinase (AMPK) pathway, which in turn suppresses mTOR signaling in non-small cell lung cancer cells.[17]

Induction of Immunogenic Cell Death (ICD)

Tigilanol tiglate is notable for its ability to induce immunogenic cell death (ICD).[14][18] This process involves the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which stimulates an anti-tumor immune response.[14] This can lead to systemic effects, including the regression of non-injected tumors, an observation made in preclinical models.[14] Recent studies show TT induces a form of pyroptotic cell death, characterized by caspase activation and gasdermin E cleavage.[18]

Detailed Experimental Protocols

The following section provides standardized methodologies for key experiments used to evaluate the cytotoxic effects of this compound diterpenoids.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value using non-linear regression analysis.

MTT_Workflow Start Seed Cells (96-well plate) Treat Treat with This compound Diterpenoid Start->Treat Incubate Incubate (24-72h) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate2 Incubate (3-4h) Add_MTT->Incubate2 Solubilize Add Solubilizer (e.g., DMSO) Incubate2->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End Calculate IC50 Read->End

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound diterpenoid at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.

Protocol:

  • Protein Extraction: Treat cells with the this compound diterpenoid. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (20-40 µg) into the wells of an SDS-polyacrylamide gel and separate them by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-caspase-3, anti-Bcl-2, anti-p-Akt) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound diterpenoids represent a structurally diverse class of natural products with formidable cytotoxic activity against a wide spectrum of cancer cells, including drug-resistant phenotypes.[9] Their multifaceted mechanisms of action, which include the induction of apoptosis and cell cycle arrest, inhibition of crucial oncogenic signaling pathways like PI3K/Akt/mTOR, and unique abilities to activate PKC and induce immunogenic cell death, underscore their therapeutic potential.[7][10][14] Compounds such as yuanhuacine and tigilanol tiglate have demonstrated particularly high potency, with IC50 values in the nanomolar range for certain cancer types.[6][7][9] The continued exploration of these compounds, including structure-activity relationship studies and preclinical in vivo evaluation, is crucial for translating their potent cytotoxic effects into effective cancer therapies.[1][4]

References

Neurotrophic Activities of Daphnane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnane derivatives, a class of diterpenoids primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention for their diverse and potent biological activities, including anti-cancer, anti-HIV, and neurotrophic effects.[1][2] This technical guide provides an in-depth overview of the neurotrophic properties of select this compound derivatives. It summarizes the available quantitative data on their neurotrophic and neuroprotective effects, details the experimental methodologies used to assess these activities, and elucidates the known signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development who are interested in the therapeutic potential of this fascinating class of natural products.

Quantitative Data on Neurotrophic Activities

The neurotrophic potential of this compound derivatives has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative findings for prominent this compound derivatives.

Table 1: In Vitro Neurotrophic and Neuroprotective Activities of this compound Derivatives

CompoundAssayCell Line / ModelConcentrationObserved EffectReference
Genkwanine N Nurr1 Transcriptional ActivationCell-based luciferase reporter assay0.3 µMSignificant enhancement of Nurr1 function.[3][4]
Neuroprotection6-hydroxydopamine (6-OHDA)-induced cell death modelNot specifiedInhibition of neuronal cell death.[3][4]
Anti-neuroinflammatoryLipopolysaccharide (LPS)-induced neuroinflammation modelNot specifiedInhibition of neuroinflammation.[3][4]
Yuanhuacine (B1233473) Nurr1 Transcriptional ActivationCell-based luciferase reporter assay0.3 µMSignificant enhancement of Nurr1 function.[3][4]
Neuroprotection6-hydroxydopamine (6-OHDA)-induced cell death modelNot specifiedInhibition of neuronal cell death.[3][4]
Anti-neuroinflammatoryLipopolysaccharide (LPS)-induced neuroinflammation modelNot specifiedInhibition of neuroinflammation.[3][4]
Kirkinine Neuronal Viability (NGF-like activity)Embryonic chick dorsal root ganglia70 nM57% NGF-like activity.[5]
Neuronal Viability (NGF-like activity)Embryonic chick dorsal root ganglia700 nM103% NGF-like activity.[5]
Neuronal Viability (NGF-like activity)Embryonic chick dorsal root ganglia7 µM142% NGF-like activity.[5]

Table 2: In Vivo Neuroprotective Activity of Yuanhuacine

CompoundAnimal ModelAdministrationDosageOutcomeReference
Yuanhuacine 6-OHDA-lesioned rat model of Parkinson's DiseaseIntraperitoneal injection0.5 mg/kg/day for 2 weeks- Significantly improved behavioral deficits.- Reduced tyrosine hydroxylase (TH)-positive dopaminergic neuron death.- Attenuated microglial inflammation in the striatum.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for assessing the neurotrophic activities of this compound derivatives.

Neurite Outgrowth Assay in PC12 Cells

This protocol is a standard method for evaluating the potential of compounds to induce neuronal differentiation.

  • Cell Culture and Plating:

    • Maintain PC12 cells (a rat pheochromocytoma cell line) in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

    • For the assay, seed the cells in 24-well plates coated with collagen type IV at a density of 1-5 x 10^4 cells/well. Allow the cells to attach for 24 hours.

  • Compound Treatment:

    • Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (B87167) (DMSO).

    • Dilute the compounds to the desired final concentrations in low-serum medium (e.g., RPMI-1640 with 1% horse serum). The final DMSO concentration should not exceed 0.1%.

    • Replace the culture medium with the medium containing the test compounds. Include a positive control (e.g., 50 ng/mL Nerve Growth Factor, NGF) and a vehicle control (medium with DMSO).

    • Incubate the cells for 48-72 hours.

  • Quantification of Neurite Outgrowth:

    • After incubation, capture images of the cells using a phase-contrast microscope.

    • A cell is considered neurite-bearing if it possesses at least one neurite with a length equal to or greater than the diameter of the cell body.[6]

    • For each experimental condition, count the total number of cells and the number of neurite-bearing cells in several random fields of view.

    • Calculate the percentage of neurite-bearing cells: (Number of neurite-bearing cells / Total number of cells) x 100.

    • Alternatively, use image analysis software to measure the length of the longest neurite per cell and the total neurite length per cell.

Nurr1 Transcriptional Activation Assay

This luciferase reporter gene assay is used to quantify the ability of compounds to activate the orphan nuclear receptor Nurr1.

  • Cell Culture and Transfection:

    • Culture a suitable cell line, such as HEK293T or a neuronal cell line, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates.

    • Co-transfect the cells with a luciferase reporter plasmid containing Nurr1 response elements (e.g., NBRE-luc) and an expression plasmid for human Nurr1. A β-galactosidase or Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency. Use a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the this compound derivatives at various concentrations.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer and a commercially available luciferase assay kit.

    • Measure the activity of the internal control (β-galactosidase or Renilla luciferase).

    • Normalize the luciferase activity to the internal control activity.

    • Express the results as fold activation relative to the vehicle-treated control.

Neuronal Viability Assay in Embryonic Chick Dorsal Root Ganglia

This primary neuron culture model is used to assess the survival-promoting effects of test compounds.

  • Ganglia Dissection and Culture:

    • Dissect dorsal root ganglia (DRG) from chick embryos (e.g., E8-E10).

    • Culture the whole ganglia or dissociated neurons on a suitable substrate (e.g., collagen-coated plates) in a defined, serum-free medium.

  • Compound Treatment:

    • Add the this compound derivatives at various concentrations to the culture medium.

    • Include a positive control (e.g., NGF) and a negative control (medium without trophic factors).

    • Culture the neurons for 48-72 hours.

  • Assessment of Neuronal Viability:

    • Assess neuronal survival by counting the number of viable neurons, which can be identified by their morphology (e.g., bright, round cell bodies with intact neurites).

    • Alternatively, use a viability stain such as Calcein-AM (for live cells) and Ethidium homodimer-1 (for dead cells) and quantify the fluorescence.

    • The neurotrophic effect can be expressed as the percentage of surviving neurons compared to the total number of neurons initially plated or relative to the effect of a known neurotrophic factor like NGF.

Signaling Pathways

The neurotrophic activities of this compound derivatives appear to be mediated by distinct signaling pathways. The activation of the orphan nuclear receptor Nurr1 is a key mechanism for genkwanine N and yuanhuacine, while the downstream signaling for kirkinine's NGF-like activity is yet to be fully elucidated.

Nurr1 Activation by Genkwanine N and Yuanhuacine

Genkwanine N and yuanhuacine have been identified as potent activators of Nurr1, a transcription factor crucial for the development, maintenance, and survival of dopaminergic neurons.[3][4] The activation of Nurr1 by these compounds leads to neuroprotective and anti-inflammatory effects.

Nurr1_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound Derivative Genkwanine N / Yuanhuacine Nurr1 Nurr1 This compound Derivative->Nurr1 Activates Target Genes Target Gene Expression Nurr1->Target Genes Promotes Transcription Neuroprotection Neuroprotection Target Genes->Neuroprotection Anti-inflammation Anti-inflammation Target Genes->Anti-inflammation Experimental_Workflow Compound_Isolation Isolation of this compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., Neurite Outgrowth Assay) Compound_Isolation->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Signaling Pathway Analysis) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Validation In Vivo Validation (e.g., Animal Models of Neurodegeneration) In_Vitro_Screening->In_Vivo_Validation Lead_Optimization Lead Compound Optimization Mechanism_of_Action->Lead_Optimization In_Vivo_Validation->Lead_Optimization

References

The Ethnopharmacological Landscape of Daphnane-Containing Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the traditional medicinal uses, phytochemical analysis, and molecular mechanisms of daphnane diterpenoids for researchers, scientists, and drug development professionals.

Introduction

Plants containing this compound diterpenoids, predominantly from the Thymelaeaceae and Euphorbiaceae families, have been a cornerstone of traditional medicine in various cultures across Asia, Europe, and Africa for centuries.[1][2] These plants, while often recognized for their toxic properties, have been skillfully utilized to treat a wide array of ailments, ranging from inflammatory conditions and cancer to infectious diseases.[1][3] This technical guide provides a comprehensive overview of the traditional medicinal applications of these plants, supported by quantitative ethnobotanical data, detailed experimental protocols for the isolation and analysis of their bioactive constituents, and an exploration of the key signaling pathways they modulate.

Traditional Medicinal Uses of this compound-Containing Plants

The genus Daphne is one of the most well-documented sources of this compound diterpenoids used in traditional medicine. Various species have been employed for their anti-inflammatory, analgesic, and anti-cancer properties.[1][4] For instance, the flower buds of Daphne genkwa have a long history of use in Traditional Chinese Medicine for treating edema, asthma, and ascites. Similarly, plants from the genera Wikstroemia, Stellera, and Thymelaea have been traditionally used for conditions such as rheumatism, skin diseases, respiratory infections, and as purgatives.[3][5][6]

The use of these plants, however, requires careful preparation and dosage due to their inherent toxicity. Traditional knowledge systems have developed specific methods of processing to mitigate adverse effects while retaining therapeutic efficacy.

Quantitative Ethnobotanical Data

To provide a clearer, data-driven perspective on the traditional importance of these plants, the following table summarizes key quantitative ethnobotanical indices from various studies. These indices, including Use Value (UV), Relative Frequency of Citation (RFC), and Informant Consensus Factor (ICF), help to objectively assess the cultural significance and perceived efficacy of these medicinal plants within the communities that use them.

Plant SpeciesFamilyTraditional Use CategoryUse Value (UV)Relative Frequency of Citation (RFC)Informant Consensus Factor (ICF)Reference
Daphne papyracea Wall. ex G. DonThymelaeaceaeTonsillitisHigh0.89-[7]
Thymus linearis Benth.LamiaceaeGeneral MedicinalHigh0.89-[7]
Geranium wallichianum D. Don ex SweetGeraniaceaeGeneral MedicinalHigh0.89-[7]
Berberis lycium RoyleBerberidaceaeGeneral MedicinalHigh0.88-[7]
Elaeagnus umbellata Thunb.ElaeagnaceaeGeneral MedicinalHigh0.88-[7]
Bergenia ciliata (Haw.) Sternb.SaxifragaceaeGeneral MedicinalHigh0.88-[7]
Cynodon dactylon (L.) Pers.PoaceaeGeneral MedicinalHigh0.86-[7]
Viola canescens Wall.ViolaceaeGeneral MedicinalHigh0.85-[7]
Mentha longifolia (L.) L.LamiaceaeGeneral MedicinalHigh--[7]

Note: The table is populated with available data. A hyphen (-) indicates that the specific index was not reported in the cited study. The term "High" for Use Value indicates that the source mentioned it as having a high value without providing a specific number.

Experimental Protocols

The isolation and characterization of this compound diterpenoids are crucial for understanding their biological activity and potential for drug development. The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Extraction and Isolation of this compound Diterpenoids from Daphne genkwa

This protocol outlines a typical procedure for the extraction and isolation of this compound diterpenoids, which can be adapted for other plant materials.[4][8]

1. Extraction:

  • Air-dried and powdered plant material (e.g., flower buds of Daphne genkwa) is extracted with a solvent such as petroleum ether or methanol (B129727) at room temperature.
  • The extraction is typically repeated multiple times to ensure maximum yield.
  • The solvent is then evaporated under reduced pressure to obtain a crude extract.

2. Fractionation:

  • The crude extract is subjected to fractionation using techniques like high-speed countercurrent chromatography (HSCCC) to separate compounds based on their partition coefficients between two immiscible liquid phases.[4][8]
  • This initial separation yields several fractions with varying polarities.

3. Chromatographic Purification:

  • The fractions obtained from HSCCC are further purified using preparative High-Performance Liquid Chromatography (HPLC).[4][8]
  • A C18 column is commonly used with a gradient elution system, for example, a mobile phase of acetonitrile (B52724) and water.
  • Fractions are collected based on the UV chromatogram, and the purity of the isolated compounds is assessed by analytical HPLC.

4. Structure Elucidation:

  • The chemical structures of the purified compounds are determined using a combination of spectroscopic techniques, including:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[4][8]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry.[4][8]
  • Electronic Circular Dichroism (ECD) Spectroscopy: To determine the absolute configuration of the molecules.[4][8]

Protocol 2: Quantification of Yuanhuacine (B1233473) in Rat Plasma by UPLC-MS/MS

This protocol provides a method for the quantitative analysis of a specific this compound diterpenoid, yuanhuacine, in a biological matrix, which is essential for pharmacokinetic studies.[9]

1. Sample Preparation:

  • Plasma samples are thawed and an internal standard is added.
  • The analyte and internal standard are extracted from the plasma using a liquid-liquid extraction method with a solvent mixture such as ether:dichloromethane (8:1).
  • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for analysis.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: The separation is performed on a UPLC system equipped with a C18 column (e.g., Waters BEH-C18, 100 mm × 2.1 mm, 1.7 μm). A gradient elution is employed using a mobile phase consisting of acetonitrile and 0.1% formic acid in water at a flow rate of 0.3 mL/min.[9]
  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The detection is carried out in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both yuanhuacine and the internal standard.[9]

3. Method Validation:

  • The method is validated for selectivity, accuracy, precision, stability, matrix effect, and extraction recovery to ensure reliable and reproducible results.[9]

Signaling Pathways Modulated by this compound Diterpenoids

This compound diterpenoids exert their biological effects by modulating key intracellular signaling pathways. Understanding these mechanisms is critical for the development of targeted therapies.

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[10][11] Its dysregulation is frequently observed in cancer. Several this compound diterpenoids have been shown to inhibit this pathway, contributing to their anti-cancer activity.[12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound Diterpenoids This compound->PI3K inhibit This compound->Akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound diterpenoids.

Protein Kinase C (PKC) Signaling Pathway

Protein Kinase C (PKC) is a family of enzymes involved in controlling the function of other proteins through phosphorylation.[13] They play critical roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. Certain this compound diterpenoids are known to activate PKC, which can have diverse downstream effects depending on the cell type and context.[14]

PKC_Signaling_Pathway Signal External Signal Receptor Membrane Receptor Signal->Receptor PLC Phospholipase C (PLC) Receptor->PLC DAG Diacylglycerol (DAG) PLC->DAG cleaves IP3 IP3 PLC->IP3 PIP2_PKC PIP2 PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ IP3->Ca2 releases Ca2->PKC activates Downstream Downstream Cellular Responses PKC->Downstream Daphnane_PKC This compound Diterpenoids Daphnane_PKC->PKC activate

Caption: Activation of the Protein Kinase C (PKC) signaling pathway by this compound diterpenoids.

Conclusion

The traditional medicinal use of plants containing this compound diterpenoids represents a rich source of knowledge for modern drug discovery. The quantitative ethnobotanical data highlight the cultural importance and perceived efficacy of these plants, providing a rationale for their further scientific investigation. The detailed experimental protocols included in this guide offer a practical framework for researchers to isolate, identify, and quantify these potent bioactive compounds. Furthermore, the elucidation of their mechanisms of action through key signaling pathways, such as PI3K/Akt/mTOR and PKC, opens new avenues for the development of targeted therapies for a range of diseases, including cancer. Continued research in this area, combining traditional knowledge with modern scientific techniques, holds significant promise for the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Activity Profiling of Daphnane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing High-Performance Liquid Chromatography (HPLC)-based activity profiling for the identification and characterization of biologically active daphnane derivatives. Detailed protocols for sample preparation, chromatographic separation, and relevant bioassays are provided, along with quantitative activity data and visual representations of key signaling pathways.

Introduction to this compound Derivatives and HPLC-Based Activity Profiling

This compound diterpenoids are a class of natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds exhibit a wide range of potent biological activities, including anti-tumor, anti-HIV, and protein kinase C (PKC) modulating effects.[3][4][5][6][7] HPLC-based activity profiling is a powerful strategy that couples the high-resolution separation of HPLC with subsequent biological assays to pinpoint active constituents within complex plant extracts. This approach accelerates the discovery of novel bioactive compounds by directly linking chromatographic peaks to specific biological activities.

Quantitative Biological Activity of this compound Derivatives

The following tables summarize the cytotoxic and anti-HIV activities of various this compound derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of this compound Derivatives Against Various Cancer Cell Lines

CompoundCell LineIC50 (nM)Reference
Yuanhualine (YL)A549 (Human Lung Carcinoma)7.0[8]
Yuanhuahine (YH)A549 (Human Lung Carcinoma)15.2[8]
Yuanhuagine (YG)A549 (Human Lung Carcinoma)24.7[8]
Daphgenkin ASW620 (Human Colon Adenocarcinoma)3000
This compound Diterpenoid 12SW620 (Human Colon Adenocarcinoma)3000-9700
This compound Diterpenoid 13SW620 (Human Colon Adenocarcinoma)3000-9700
Daphgenkin ARKO (Human Colon Carcinoma)3000-9700
This compound Diterpenoid 12RKO (Human Colon Carcinoma)3000-9700
This compound Diterpenoid 13RKO (Human Colon Carcinoma)3000-9700

Table 2: Anti-HIV-1 Activity of this compound Derivatives

CompoundCell LineEC50 (nM)Reference
Daphnepedunin IMT-40.82 (IC50)[3]
Daphneodorins D-H & known analogues (1-9)MT-41.5 - 7.7[3][6]
Acutilobins A-GMT-4< 2[1]
DaphnetoxinMT-4< 2[1]
Genkwanine VIIIMT-4< 2[1]
KirkinineMT-4< 2[1]
ExcoecariatoxinMT-4< 2[1]
14'-ethyltetrahydrohuratoxinMT-4< 2[1]
Yuanhuacine APBMC30[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the HPLC-based activity profiling of this compound derivatives.

Sample Preparation from Plant Material

This protocol outlines the extraction of this compound derivatives from plant material for subsequent HPLC analysis.

  • Drying and Grinding: Air-dry the plant material (e.g., stems, leaves, or flowers) at room temperature and then grind into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol (B129727) (or another suitable organic solvent) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning (e.g., with n-hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity. The ethyl acetate fraction is often enriched with this compound diterpenoids.

  • Solid-Phase Extraction (SPE) Cleanup: For cleaner samples, dissolve the extract in a suitable solvent and pass it through a C18 SPE cartridge. Wash the cartridge with a polar solvent (e.g., 50% methanol in water) to remove highly polar impurities, and then elute the this compound derivatives with a less polar solvent (e.g., 100% methanol or acetonitrile).

  • Final Preparation: Evaporate the solvent from the purified fraction and redissolve the residue in the HPLC mobile phase or a suitable solvent (e.g., DMSO) to a known concentration for injection. Filter the final solution through a 0.22 µm syringe filter before HPLC analysis.

HPLC-Based Activity Profiling Workflow

This protocol describes the integration of HPLC separation with bioactivity testing.

G cluster_0 HPLC Separation cluster_1 Bioassay cluster_2 Hit Identification Plant_Extract Plant Extract (Prepared Sample) HPLC_System HPLC System (C18 Column, Gradient Elution) Plant_Extract->HPLC_System Injection Fraction_Collection Microplate Fraction Collection (e.g., 96-well) HPLC_System->Fraction_Collection Elution Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Assay_Plate Bioassay Plate (e.g., Cytotoxicity, Anti-HIV) Solvent_Evaporation->Assay_Plate Reconstitution in Assay Medium Data_Analysis Data Analysis (IC50/EC50 Determination) Assay_Plate->Data_Analysis Measurement Activity_Profile Activity Profile (Bioactivity vs. Retention Time) Data_Analysis->Activity_Profile LC_MS_Analysis LC-MS/MS Analysis of Active Fractions Activity_Profile->LC_MS_Analysis Structure_Elucidation Structure Elucidation of Active Compound LC_MS_Analysis->Structure_Elucidation

Caption: Workflow for HPLC-based activity profiling.

HPLC Method for Separation of this compound Derivatives

This protocol provides a general HPLC method suitable for the separation of this compound derivatives.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient profile would be:

    • 0-5 min: 10-50% B

    • 5-25 min: 50-90% B

    • 25-30 min: 90-100% B

    • 30-35 min: 100% B (hold)

    • 35-40 min: 100-10% B (return to initial conditions)

    • 40-45 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection: UV detection at a wavelength of 230 nm and 280 nm.

  • Injection Volume: 10-20 µL

Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of HPLC fractions or isolated compounds using the MTT assay.[7][9]

  • Cell Seeding: Seed human cancer cells (e.g., A549, SW620) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add serial dilutions of the test compounds or reconstituted HPLC fractions to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-HIV-1 Assay (MT-4 Cell-Based Assay)

This protocol outlines the evaluation of anti-HIV-1 activity using MT-4 cells.[3][10]

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound and Virus Addition: Add serial dilutions of the test compounds and a predetermined amount of HIV-1 to the wells. Include virus control (cells + virus) and cell control (cells only) wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Viability Assessment: Assess cell viability using the MTT assay as described in section 3.4. The cytopathic effect of the virus will lead to cell death, which is counteracted by effective antiviral compounds.

  • Data Analysis: Calculate the percentage of protection from virus-induced cell death and determine the EC50 value (the concentration that protects 50% of cells from the cytopathic effect of the virus).

Western Blot Analysis for Akt, STAT3, and Src Signaling

This protocol is for investigating the effect of this compound derivatives on key signaling proteins.

  • Cell Treatment and Lysis: Treat cancer cells with the this compound derivative of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-Akt, total Akt, phospho-STAT3, total STAT3, phospho-Src, and total Src overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathways Modulated by this compound Derivatives

This compound derivatives have been shown to exert their biological effects through the modulation of several key signaling pathways.

Protein Kinase C (PKC) Activation

Certain this compound derivatives are potent activators of Protein Kinase C (PKC), a family of kinases involved in various cellular processes including cell growth, differentiation, and apoptosis.[4][5]

G This compound This compound Derivative PKC Protein Kinase C (PKC) This compound->PKC Activation Downstream Downstream Effectors PKC->Downstream Cellular_Responses Cellular Responses (e.g., Anti-HIV Latency Reversal, Apoptosis) Downstream->Cellular_Responses

Caption: Activation of PKC by this compound derivatives.

Inhibition of the Akt/STAT3/Src Pathway

Some this compound derivatives exhibit anti-tumor activity by suppressing the activation of the Akt, STAT3, and Src signaling pathways, which are crucial for cancer cell proliferation and survival.[8]

G This compound This compound Derivative Akt Akt This compound->Akt Inhibition STAT3 STAT3 This compound->STAT3 Inhibition Src Src This compound->Src Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation STAT3->Proliferation Src->Proliferation

Caption: Inhibition of Akt/STAT3/Src pathway.

References

Application Note: Identification and Characterization of Daphnane Diterpenoids using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daphnane diterpenoids, a class of structurally complex natural products found predominantly in the Thymelaeaceae and Euphorbiaceae plant families, have garnered significant attention for their potent biological activities, including anticancer, anti-HIV, analgesic, and anti-inflammatory properties.[1][2][3] The structural diversity and presence of isomers within this class of compounds present analytical challenges for their identification and characterization.[1] This application note provides a detailed protocol for the extraction, separation, and identification of this compound diterpenoids from plant matrices using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The methodology emphasizes the use of MS/MS fragmentation patterns for structural elucidation and isomer differentiation, crucial for drug discovery and development.

Introduction

This compound diterpenoids are characterized by a polyfunctionalized 5/7/6 trans-fused tricyclic skeletal structure.[1] Their therapeutic potential is vast, but their complex structures, often existing as isomers with differing functional groups, necessitate powerful analytical techniques for accurate identification.[1] LC-MS/MS has emerged as a highly effective tool for the rapid and precise identification of these compounds in complex plant extracts.[2][3][4] This document outlines a comprehensive workflow, from sample preparation to data analysis, for the successful characterization of this compound diterpenoids.

Experimental Protocols

Sample Preparation: Extraction of this compound Diterpenoids from Plant Material

This protocol is a generalized procedure based on methods for extracting this compound diterpenoids from plant species such as Wikstroemia indica and Daphne odora.[3][5]

Materials:

  • Dried and powdered plant material (e.g., stems, leaves, flower buds)

  • 95% Ethanol (EtOH) or Methanol (MeOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • Water (H₂O)

  • Diaion HP-20 resin or equivalent solid-phase extraction (SPE) cartridge (e.g., Sep-Pak tC18)

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Extraction: Macerate the powdered plant material with 95% EtOH or MeOH at room temperature. Perform ultrasonic extraction for 1-2 hours to enhance efficiency.[5] Filter the extract and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Liquid-Liquid Partitioning: Suspend the crude extract in H₂O and partition with an equal volume of EtOAc.[5] Collect the EtOAc fraction, which will contain the this compound diterpenoids.

  • Solid-Phase Extraction (SPE) for Fractionation:

    • Subject the concentrated EtOAc fraction to column chromatography using Diaion HP-20 resin.[6]

    • Elute with a stepwise gradient of MeOH–H₂O to obtain fractions enriched with this compound diterpenoids.[6]

    • Alternatively, for smaller scale, use a Sep-Pak tC18 cartridge.[5]

  • Final Sample Preparation for LC-MS/MS: Dissolve the dried, enriched fraction in an appropriate solvent (e.g., 50% MeOH) for injection into the LC-MS/MS system.[5]

LC-MS/MS Analysis

The following parameters are a composite from methodologies used for the analysis of this compound diterpenoids.[5][7]

Liquid Chromatography (LC) Conditions:

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: YMC-Triart C18 column (150 mm × 2.1 mm, 1.9 µm) or equivalent.[7]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage over 20-40 minutes to separate compounds of varying polarities.

  • Flow Rate: 0.3 - 0.4 mL/min.[7]

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Conditions:

  • System: Q-Exactive Orbitrap MS, Quadrupole Time-of-Flight (Q-TOF) MS, or Ion Trap MS.[5][8]

  • Ionization Source: Heated Electrospray Ionization (HESI) or Electrospray Ionization (ESI).

  • Ionization Mode: Positive ion mode is generally preferred as this compound diterpenoids readily form protonated molecules ([M+H]⁺) and ammonium (B1175870) adducts ([M+NH₄]⁺).[6] Negative ion mode can also be used, where deprotonated molecules ([M-H]⁻) may be observed.[6]

  • MS Scan Range: m/z 150-1500.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[9]

  • Data Acquisition: Data-Dependent Acquisition (DDA) is commonly used to trigger MS/MS scans on the most abundant precursor ions.

Data Presentation

Quantitative Data Summary

The following table summarizes the LC-MS/MS data for representative this compound diterpenoids identified in Wikstroemia indica and Daphne odora.

No.Compound NameRetention Time (min)Molecular Formula[M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Plant SourceReference
1Daphnetoxin12.5C₂₇H₃₀O₈483.1968465, 311, 293, 269Daphne spp.[3]
2Yuanhuacine14.2C₃₂H₄₂O₁₀587.2799569, 411, 393, 269Daphne genkwa[8]
3Gniditrin15.8C₃₇H₄₄O₁₀649.2956631, 473, 455, 323Daphne tangutica[9]
4Wikstroemin A11.9C₃₄H₃₄O₁₁619.2123601, 443, 425, 297Wikstroemia indica[3]
5Daphnodorin I13.1C₃₉H₄₆O₁₁691.3113673, 515, 497, 367Daphne odora[5][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plant_material Plant Material (Dried, Powdered) extraction Solvent Extraction (MeOH or EtOH) plant_material->extraction partitioning Liquid-Liquid Partitioning (EtOAc/H2O) extraction->partitioning spe Solid-Phase Extraction (SPE) (e.g., Diaion HP-20) partitioning->spe final_sample Final Sample for LC-MS spe->final_sample lc UHPLC Separation (C18 Column) final_sample->lc ms Mass Spectrometry (ESI+, Orbitrap/Q-TOF) lc->ms msms Tandem MS (MS/MS) (CID or HCD) ms->msms data_acquisition Data Acquisition (DDA) msms->data_acquisition compound_id Compound Identification (Precursor & Fragment Ions) data_acquisition->compound_id structural_elucidation Structural Elucidation (Fragmentation Analysis) compound_id->structural_elucidation

Caption: Experimental workflow for this compound diterpenoid analysis.

MS/MS Fragmentation Logic for Identification

The identification of this compound diterpenoids is heavily reliant on the interpretation of their MS/MS fragmentation patterns. Specific neutral losses and characteristic product ions serve as diagnostic markers for different structural subtypes.[6][10]

  • General Fragmentation: Both tigliane (B1223011) and this compound type diterpenoids show abundant product ions in positive mode, with consecutive losses of H₂O and CO from the C₂₀ diterpene skeleton.[10]

  • Diagnostic Ions: A diagnostic ion at m/z 253 (C₁₇H₁₇O₂) or 269 (C₁₇H₁₇O₃) is often observed in the positive ion mode for certain this compound skeletons.[6]

  • Macrocyclic this compound Orthoesters (MDOs): These compounds do not typically show the above diagnostic ions. Instead, their product ion spectra are characterized by peaks derived from the continuous losses of H₂O and CO in the m/z range of 250–350 and 400–550.[3][6]

fragmentation_logic cluster_pathways Fragmentation Pathways cluster_diagnostic Diagnostic Fragments precursor [M+H]+ Precursor Ion loss_subst Neutral Loss of Substituents (e.g., acyl groups) precursor->loss_subst loss_h2o_co Consecutive Losses of H2O and CO precursor->loss_h2o_co daphnane_core Characteristic this compound Core Fragments (e.g., m/z 269) loss_subst->daphnane_core mdo_fragments MDO-specific Fragments (m/z 250-350, 400-550) loss_h2o_co->mdo_fragments identification Structural Identification daphnane_core->identification mdo_fragments->identification

Caption: Logical flow for this compound diterpenoid identification via MS/MS.

Conclusion

The LC-MS/MS methodology detailed in this application note provides a robust and sensitive approach for the identification and characterization of this compound diterpenoids in complex botanical extracts.[4] The combination of high-resolution chromatography and mass spectrometry, particularly the analysis of MS/MS fragmentation patterns, is indispensable for distinguishing between structurally similar isomers and elucidating the structures of novel compounds.[1][3] This protocol serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development, facilitating the exploration of the therapeutic potential of this important class of molecules.

References

Application Notes & Protocols for the Extraction of Daphnane Diterpenoids from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Daphnane diterpenoids are a class of structurally complex natural products predominantly found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds have garnered significant interest in the scientific community due to their wide range of potent biological activities, including anti-HIV, anticancer, and neurotrophic effects.[1][3] This document provides detailed protocols for the extraction and isolation of this compound diterpenoids from plant materials, tailored for research and drug discovery purposes. The methodologies outlined are based on established scientific literature and are designed to yield high-purity compounds for further investigation.

I. General Extraction and Isolation Workflow

The isolation of this compound diterpenoids from plant sources is a multi-step process that begins with the extraction from dried plant material, followed by partitioning and a series of chromatographic purifications. The general workflow is depicted below.

Extraction_Workflow Plant_Material Dried & Powdered Plant Material Extraction Solvent Extraction (e.g., MeOH, EtOH) Plant_Material->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Crude_Extract Crude Low-Polarity Extract (EtOAc, etc.) Partitioning->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel, ODS) Crude_Extract->Column_Chromatography Fractions This compound-Containing Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Isolated this compound Diterpenoids HPLC->Pure_Compounds

Caption: General workflow for this compound diterpenoid extraction and isolation.

II. Detailed Experimental Protocols

The following protocols are compilations of methods reported in scientific literature for the successful isolation of this compound diterpenoids.

Protocol 1: General Extraction from Plant Material

This protocol is a generalized procedure applicable to various plant parts (leaves, stems, roots, flowers) from the Daphne or Wikstroemia genera.

1. Plant Material Preparation:

  • Collect fresh plant material and air-dry it in a well-ventilated area, shielded from direct sunlight.

  • Once fully dried, grind the material into a fine powder using a mechanical grinder.

2. Solvent Extraction:

  • Macerate the powdered plant material in methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at a solid-to-solvent ratio of 1:5 to 1:10 (w/v).

  • Allow the extraction to proceed at room temperature for 24-48 hours with occasional agitation.

  • Filter the extract and repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane followed by ethyl acetate (B1210297) (EtOAc).

  • This compound diterpenoids, being of low to medium polarity, will typically partition into the ethyl acetate fraction.[2]

  • Separate the layers and concentrate the ethyl acetate fraction to dryness. This fraction will be enriched with this compound diterpenoids.

Protocol 2: Chromatographic Purification

This protocol details the subsequent purification of the this compound-enriched extract obtained from Protocol 1.

1. Silica (B1680970) Gel Column Chromatography:

  • Pre-pack a silica gel column with a suitable non-polar solvent (e.g., n-hexane).

  • Dissolve the dried ethyl acetate extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the adsorbed sample to the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity, for example, using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound diterpenoids.

2. Reversed-Phase (ODS) Column Chromatography:

  • Combine the this compound-containing fractions from the silica gel chromatography and concentrate them.

  • Further fractionate this material using an octadecylsilyl (ODS) silica gel column.[4]

  • Elute the column with a stepwise gradient of decreasing polarity, typically using mixtures of methanol and water or acetonitrile (B52724) and water.[2]

  • Collect and analyze fractions as described previously.

3. Preparative High-Performance Liquid Chromatography (HPLC):

  • For the final purification of individual this compound diterpenoids, preparative HPLC is essential.[2][5][6]

  • Use a reversed-phase column (e.g., C18) with a mobile phase consisting of a gradient of acetonitrile and water or methanol and water.[2]

  • Monitor the elution profile with a UV detector.

  • Collect the peaks corresponding to the individual compounds and concentrate them to obtain pure this compound diterpenoids.

III. Quantitative Data Summary

While comprehensive yield data is not always reported, the biological activity of isolated this compound diterpenoids is often quantified. The following table summarizes the cytotoxic and anti-HIV activities of some representative this compound compounds.

CompoundPlant SourceBiological ActivityIC50 / EC50Reference
Yuanhuakines A-DDaphne genkwaCytotoxicity (A549 cells)7.77 - 20.56 μM[7]
Altadaphnans A-CDaphne altaicaCytotoxicity (A549 cells)2.89 μM (for Altadaphnan A)[8]
DaphneodorinsDaphne odoraAnti-HIV Activity (HIV-1)1.5 - 7.7 nM[3]
Genkwadanes J & KDaphne genkwaCytotoxicity (K562 & MCF-7 cells)2.56 - 6.58 μM[9]

IV. Signaling Pathway Involvement

This compound and tigliane (B1223011) diterpenoids are known to be potent activators of the Protein Kinase C (PKC) signaling pathway. They function by mimicking diacylglycerol (DAG), an endogenous activator of PKC.

PKC_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Signaling Cascades PKC_active->Downstream phosphorylates targets This compound This compound Diterpenoid This compound->PKC_inactive mimics DAG, activates

Caption: Activation of the Protein Kinase C (PKC) pathway by this compound diterpenoids.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling organic solvents and cytotoxic compounds. The efficiency of the extraction and purification may vary depending on the plant species, the specific plant part used, and the growing conditions. Optimization of these protocols may be necessary for specific applications.

References

Application Notes and Protocols for Spectroscopic Methods in Daphnane Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane-type diterpenoids are a class of complex natural products predominantly found in the Thymelaeaceae and Euphorbiaceae families.[1][2] These compounds exhibit a wide range of potent biological activities, including anti-HIV, anticancer, and neurotrophic effects, making them promising candidates for drug development.[2][3][4] The intricate polycyclic 5/7/6 trans-fused tricyclic skeleton of daphnanes presents a significant challenge for structural elucidation.[1][2] This document provides detailed application notes and protocols for the key spectroscopic methods employed in the unambiguous structure determination of this compound diterpenoids.

Overview of Spectroscopic Techniques

A combination of spectroscopic methods is essential for the complete structural elucidation of this compound diterpenoids.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework and stereochemistry.[5] Mass Spectrometry (MS) provides the molecular weight and elemental composition.[5] Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer valuable information about the presence of specific functional groups and conjugated systems, respectively.[5][7]

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), and stereochemistry.Unparalleled for complete structure elucidation.[5]Lower sensitivity, requires higher sample concentration.[5]
Mass Spectrometry Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires a small amount of sample.[5]Isomers can be difficult to distinguish without tandem MS.[5]
IR Spectroscopy Presence or absence of specific functional groups (e.g., hydroxyl, carbonyl).[5]Fast, non-destructive, and versatile sample handling.[5]Provides limited information on the overall molecular skeleton.[5]
UV-Vis Spectroscopy Presence of chromophores and conjugated systems.High sensitivity, useful for quantitative analysis.[5]Limited structural information, not all compounds are UV-Vis active.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including a suite of 1D and 2D experiments, is the cornerstone of this compound structure elucidation.

Characteristic ¹H and ¹³C NMR Data for this compound Skeletons

The following tables summarize characteristic NMR chemical shifts for key structural motifs found in this compound diterpenoids. These values can serve as a reference for the initial assessment of a newly isolated compound.

Table 1: Characteristic ¹H NMR Chemical Shifts (δH) for this compound Moieties [2][3][8]

ProtonsChemical Shift (ppm)MultiplicityNotes
H-17.56 - 7.61mα,β-unsaturated carbonyl system
H-73.32 - 3.57sEpoxy group
H-14~4.79sPart of the orthoester moiety
H₂-164.83 - 5.17br sIsopropenyl group
H₃-171.72 - 1.84sIsopropenyl group

Table 2: Characteristic ¹³C NMR Chemical Shifts (δC) for this compound Moieties [2][3][8][9]

CarbonChemical Shift (ppm)Notes
C-1160.5 - 161.4α,β-unsaturated carbonyl system
C-2136.6 - 136.9α,β-unsaturated carbonyl system
C-3209.5 - 209.9α,β-unsaturated carbonyl system
C-658.6 - 61.0Epoxy group
C-763.5 - 66.3Epoxy group
C-9~78.2Part of the orthoester moiety
C-13~83.8Part of the orthoester moiety
C-14~80.5Part of the orthoester moiety
C-1'116.5 - 119.8Orthoester carbon
Experimental Protocols for NMR Spectroscopy

Protocol 1: Sample Preparation for NMR Analysis

  • Sample Purity: Ensure the isolated this compound compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC or LC-MS.

  • Sample Quantity: Weigh approximately 1-5 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The choice of solvent should be based on the solubility of the compound.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).

Protocol 2: Acquisition of 1D and 2D NMR Spectra

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.[10][11]

    • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.[10][11][12]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems and establishing the overall carbon skeleton.[10][11]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.[10]

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular formula and gaining structural information through fragmentation analysis.[6] LC-MS/MS is particularly useful for the rapid identification of this compound diterpenoids in plant extracts and for distinguishing between isomers.[1][2][13]

Characteristic Fragmentation Patterns

This compound diterpenoids often exhibit characteristic fragmentation patterns in MS/MS experiments. For example, successive losses of small molecules like H₂O, CO, and CO₂ from the diterpene skeleton are commonly observed.[14] The fragmentation of the orthoester side chain can also provide valuable structural information.[15]

Table 3: Common Neutral Losses and Fragment Ions in MS/MS of this compound Diterpenoids [14][15]

m/zMoiety Lost/Fragment
[M+H - RCOOH]+Loss of the orthoester side chain as a carboxylic acid
[M+H - H₂O]+Loss of a water molecule
[M+H - CH₂O]+Loss of formaldehyde
[M+H - CO]+Loss of carbon monoxide
Experimental Protocol for LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the plant extract or purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (LC):

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (containing 0.1% formic acid) is typically employed.[14]

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is common.[14]

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray ionization (ESI) is commonly used in both positive and negative ion modes.[14]

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements and determination of elemental compositions.[8][14]

    • Data Acquisition: Acquire full scan MS data to identify molecular ions and data-dependent MS/MS data to obtain fragmentation patterns for compounds of interest.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While not as structurally informative as NMR and MS, IR and UV-Vis spectroscopy provide rapid and valuable information about certain structural features.

Characteristic Spectroscopic Data
  • IR Spectroscopy: The IR spectrum of a this compound diterpenoid can confirm the presence of key functional groups. For example, a strong absorption band around 3400-3500 cm⁻¹ indicates the presence of hydroxyl groups, while a sharp absorption around 1690-1715 cm⁻¹ is characteristic of an α,β-unsaturated carbonyl group.[3]

  • UV-Vis Spectroscopy: The UV-Vis spectrum can indicate the presence of chromophores, such as conjugated systems.[7] For daphnanes with an α,β-unsaturated ketone moiety, a characteristic absorption maximum (λ_max) is expected in the UV region.[5]

Experimental Protocols

Protocol 3: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film (by dissolving in a volatile solvent and evaporating on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups.

Protocol 4: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol).

  • Data Acquisition: Record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).[16]

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Integrated Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound diterpenoids, integrating the various spectroscopic techniques.

Daphnane_Elucidation_Workflow cluster_isolation Isolation and Purification cluster_elucidation Structure Elucidation Plant_Material Plant Material (Thymelaeaceae/Euphorbiaceae) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation LCMS_Screening LC-MS Screening for This compound Candidates Fractionation->LCMS_Screening Guided_Isolation LC-MS Guided Isolation (e.g., Preparative HPLC) LCMS_Screening->Guided_Isolation Pure_Compound Pure this compound Compound Guided_Isolation->Pure_Compound HRMS High-Resolution MS (HRMS) (Molecular Formula) Pure_Compound->HRMS UV_Vis_IR UV-Vis and IR Spectroscopy (Functional Groups, Conjugation) Pure_Compound->UV_Vis_IR NMR_1D 1D NMR (¹H, ¹³C, DEPT) Pure_Compound->NMR_1D Structure_Proposal Proposed Structure HRMS->Structure_Proposal UV_Vis_IR->Structure_Proposal NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D NMR_2D->Structure_Proposal

Caption: Workflow for this compound diterpenoid isolation and structure elucidation.

Logical Relationships in Spectral Interpretation

The data from different spectroscopic techniques are pieced together like a puzzle to determine the final structure. The following diagram illustrates the logical flow of information during the spectral interpretation phase.

Spectral_Interpretation_Logic cluster_data Primary Spectroscopic Data cluster_info Derived Structural Information HRMS_Data HRMS Data Mol_Formula Molecular Formula HRMS_Data->Mol_Formula NMR_1D_Data ¹H, ¹³C, DEPT Data Functional_Groups Functional Groups (CH, CH₂, CH₃, C=O, C=C, OH) NMR_1D_Data->Functional_Groups Connectivity Carbon Skeleton (Connectivity of Spin Systems) NMR_1D_Data->Connectivity HSQC, HMBC NMR_2D_Data COSY, HSQC, HMBC Data Spin_Systems ¹H-¹H Spin Systems NMR_2D_Data->Spin_Systems COSY NMR_2D_Data->Connectivity HSQC, HMBC NOESY_Data NOESY/ROESY Data Stereochemistry Relative Stereochemistry NOESY_Data->Stereochemistry Final_Structure Final Structure Mol_Formula->Final_Structure Functional_Groups->Final_Structure Spin_Systems->Connectivity HSQC, HMBC Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical flow of spectral data interpretation for structure elucidation.

References

Application Notes and Protocols for Intramolecular Cycloaddition in Daphnane Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the daphnane ring system, a core structural motif in a class of biologically active diterpenoids. The focus is on the strategic use of intramolecular cycloaddition reactions to construct the characteristic 5-7-6 tricyclic carbon skeleton. These methods offer efficient pathways to complex molecular architectures, which are of significant interest in medicinal chemistry and drug development.

Introduction

The this compound diterpenes, isolated from plants of the Thymelaeaceae family, exhibit a wide range of biological activities, including potent antitumor and anti-HIV properties. Their complex, highly oxygenated, and stereochemically rich structure, characterized by a fused 5-7-6 ring system, presents a formidable challenge for synthetic chemists. Intramolecular cycloaddition reactions have emerged as a powerful strategy to address this challenge, enabling the rapid assembly of the core this compound skeleton with a high degree of stereocontrol. These reactions, by tethering the reacting partners, often proceed with enhanced efficiency and selectivity compared to their intermolecular counterparts. This document outlines key intramolecular cycloaddition strategies, including [4+3], [4+2] (Diels-Alder), and photochemical [2+2] cycloadditions, that have been successfully employed in the synthesis of this compound precursors.

Key Intramolecular Cycloaddition Strategies

Several types of intramolecular cycloaddition reactions have been pivotal in the construction of the this compound core. The choice of strategy depends on the desired substitution pattern and the available starting materials.

  • Intramolecular [4+3] Cycloaddition: This approach typically involves the reaction of a furan (B31954) with an oxyallyl cation tethered to it. It is a highly effective method for constructing the seven-membered ring of the this compound skeleton, often leading to an oxa-bridged intermediate that can be further elaborated.

  • Intramolecular [4+2] Cycloaddition (Diels-Alder Reaction): The intramolecular Diels-Alder reaction is a classic and reliable method for forming six-membered rings. In the context of this compound synthesis, a diene and a dienophile are tethered within the same molecule to construct parts of the 5-7-6 ring system.

  • Intramolecular [5+2] Cycloaddition: A notable example is the intramolecular oxidopyrylium cycloaddition, which has been utilized to form the BC-ring system of this compound analogues.

  • Intramolecular Photochemical [2+2] Cycloaddition: This method uses light to induce a cycloaddition between two tethered alkene moieties, forming a cyclobutane (B1203170) ring. This strained four-membered ring can then be cleaved to reveal more complex carbocyclic frameworks.

The following sections provide detailed quantitative data and experimental protocols for these key reactions.

Data Presentation

The following tables summarize quantitative data for various intramolecular cycloaddition reactions used in the synthesis of this compound ring systems.

Table 1: Intramolecular [4+3] Cycloaddition of a Furan and a Tethered Oxypentadienyl Cation Precursor

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (exo:endo)
1ZnCl₂CH₂Cl₂rt24No reaction-
2InCl₃CH₂Cl₂rt24No reaction-
3In(OTf)₃CH₂Cl₂rt24No reaction-
4Sc(OTf)₃CH₂Cl₂rt24No reaction-
5BF₃·OEt₂CH₂Cl₂-78 to 0285>20:1
6TiCl₄CH₂Cl₂-78282>20:1
7SnCl₄CH₂Cl₂-78289>20:1
8Bi(OTf)₃CH₂Cl₂-78 to 027515:1

Data extracted from Hassan, A. H. E.; et al. Org. Lett. 2015, 17 (11), 2672–2675.[1][2]

Table 2: Representative Intramolecular Diels-Alder and Photochemical Cycloadditions in this compound-Related Syntheses

Cycloaddition TypeSubstrateConditionsYield (%)StereoselectivityReference
Intramolecular [4+2] Diels-Alder Triene with electron-withdrawing groupToluene (B28343), 180 °C83-Wender et al.
Intramolecular [5+2] Oxidopyrylium Alkylated kojic acid derivative1,2-dichlorobenzene, 250 °C, microwave91-Wender et al.[3]
Intramolecular Photochemical [2+2] Diene-containing substratehν, acetone, pyrex filter~60-General Example

Experimental Protocols

Protocol 1: Intramolecular [4+3] Cycloaddition for the Synthesis of an Oxa-Bridged Bicyclic this compound Intermediate [1][2]

This protocol is based on the work of Hassan et al. (2015).

Materials:

  • Furyl 4-silyloxydienone precursor

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄) (1.0 M solution in CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the furyl 4-silyloxydienone precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.02 M) at -78 °C under an argon atmosphere, was added SnCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise.

  • The reaction mixture was stirred at -78 °C for 2 hours.

  • The reaction was quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The mixture was allowed to warm to room temperature and the aqueous layer was extracted with CH₂Cl₂ (3 x 20 mL).

  • The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product was purified by silica gel column chromatography to afford the oxa-bridged bicyclic product.

Protocol 2: Representative Intramolecular Diels-Alder Reaction for this compound Core Construction

This is a general protocol based on typical conditions for such transformations.

Materials:

  • Tethered diene-dienophile substrate

  • Anhydrous toluene or xylene

  • Butylated hydroxytoluene (BHT) (optional, as a radical inhibitor)

  • Argon or Nitrogen gas supply

  • High-pressure reaction vessel or sealed tube

Procedure:

  • A solution of the triene substrate (1.0 equiv) in anhydrous toluene (0.01 M) was placed in a high-pressure reaction vessel.

  • A catalytic amount of BHT can be added to prevent polymerization.

  • The vessel was sealed and heated to 180-220 °C for 12-48 hours.

  • The reaction progress was monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture was cooled to room temperature and concentrated under reduced pressure.

  • The residue was purified by silica gel column chromatography to yield the cycloadduct.

Protocol 3: Representative Intramolecular Photochemical [2+2] Cycloaddition

This protocol outlines a general procedure for photochemical cycloadditions.

Materials:

  • Substrate with two tethered alkene moieties

  • Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)

  • Photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp)

  • Pyrex or quartz reaction vessel

  • Argon or Nitrogen gas supply

Procedure:

  • A solution of the substrate (1.0 equiv) in the chosen anhydrous solvent (0.01-0.05 M) was prepared in the photoreaction vessel.

  • The solution was deoxygenated by bubbling with argon or nitrogen for 30 minutes.

  • The reaction vessel was placed in the photoreactor and irradiated with a suitable wavelength of light (e.g., >300 nm using a Pyrex filter) at room temperature.

  • The reaction was monitored by TLC or GC-MS.

  • Once the starting material was consumed, the solvent was removed under reduced pressure.

  • The crude product was purified by silica gel column chromatography to isolate the cyclobutane adduct.

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 Overall Synthetic Workflow Starting Materials Starting Materials Precursor Synthesis Precursor Synthesis Starting Materials->Precursor Synthesis Assembly of Diene/Dienophile Intramolecular Cycloaddition Intramolecular Cycloaddition Precursor Synthesis->Intramolecular Cycloaddition Key Ring Formation Post-Cycloaddition Modifications Post-Cycloaddition Modifications Intramolecular Cycloaddition->Post-Cycloaddition Modifications Functional Group Interconversion This compound Core This compound Core Post-Cycloaddition Modifications->this compound Core Final Skeleton

Caption: General workflow for this compound core synthesis.

G cluster_1 Intramolecular [4+3] Cycloaddition Pathway Furan Precursor Furan Precursor Lewis Acid Activation Lewis Acid Activation Furan Precursor->Lewis Acid Activation Generation of Cation Oxyallyl Cation Intermediate Oxyallyl Cation Intermediate Lewis Acid Activation->Oxyallyl Cation Intermediate Cycloaddition Cycloaddition Oxyallyl Cation Intermediate->Cycloaddition [4+3] Oxa-bridged Bicyclic Product Oxa-bridged Bicyclic Product Cycloaddition->Oxa-bridged Bicyclic Product

Caption: Pathway of the [4+3] cycloaddition.

G cluster_2 Intramolecular Diels-Alder ([4+2]) Reaction Tethered Diene-Dienophile Tethered Diene-Dienophile Thermal/Lewis Acid Activation Thermal/Lewis Acid Activation Tethered Diene-Dienophile->Thermal/Lewis Acid Activation Pericyclic Transition State Pericyclic Transition State Thermal/Lewis Acid Activation->Pericyclic Transition State Concerted Cyclization Cycloadduct Cycloadduct Pericyclic Transition State->Cycloadduct G cluster_3 Intramolecular Photochemical [2+2] Cycloaddition Tethered Alkenes Tethered Alkenes Photoirradiation (hν) Photoirradiation (hν) Tethered Alkenes->Photoirradiation (hν) Excited State Intermediate Excited State Intermediate Photoirradiation (hν)->Excited State Intermediate Cyclobutane Adduct Cyclobutane Adduct Excited State Intermediate->Cyclobutane Adduct [2+2] Ring Opening/Rearrangement Ring Opening/Rearrangement Cyclobutane Adduct->Ring Opening/Rearrangement

References

Application Notes and Protocols for In Vitro Testing of Daphnane Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to characterize the biological activities of daphnane diterpenoids. Daphnanes are a class of natural products known for their potent and diverse biological effects, primarily including anti-cancer, anti-HIV, and protein kinase C (PKC) modulatory activities.[1][2] This document details the principles, step-by-step protocols, and data interpretation for key assays relevant to screening and characterizing these compounds.

Anti-Cancer and Cytotoxic Activity

This compound diterpenoids have demonstrated significant cytotoxic effects against a wide range of human cancer cell lines.[3][4] Their mechanisms often involve the induction of cell cycle arrest and apoptosis, frequently through modulation of critical signaling pathways like PI3K/Akt/mTOR.[5]

Sulforhodamine B (SRB) Assay for Cell Viability and Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density and viability based on the measurement of total cellular protein content.[6] It is a robust and widely used method for screening the cytotoxic potential of chemical compounds.

Experimental Protocol

  • Cell Plating: Seed adherent cancer cells into a 96-well flat-bottom microtiter plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[7][8]

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid toxicity.[8] Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 to 72 hours) at 37°C and 5% CO₂.[7]

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Remove the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove excess TCA and unbound dye. Air dry the plates completely.[3][7]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Quickly wash the wells four times with 200 µL of 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plates completely.[7]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the optical density (OD) at 510-570 nm using a microplate reader.[6][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).[8]

Experimental Workflow: SRB Assay

SRB_Workflow cluster_prep Cell Preparation & Treatment cluster_stain Fixation & Staining cluster_read Measurement & Analysis p1 Seed cells in 96-well plate p2 Incubate for 24h (Attachment) p1->p2 p3 Treat with this compound Compounds p2->p3 p4 Incubate for 48-72h p3->p4 s1 Fix cells with cold 10% TCA p4->s1 s2 Wash with 1% Acetic Acid s1->s2 s3 Stain with 0.4% SRB Solution s2->s3 s4 Wash to remove unbound dye s3->s4 r1 Solubilize dye with 10mM Tris Base s4->r1 r2 Read Absorbance (510-570 nm) r1->r2 r3 Calculate % Viability & IC50 r2->r3

SRB assay workflow for cytotoxicity testing.
Cell Cycle Analysis via Flow Cytometry

This assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if a compound induces cell cycle arrest. A sub-G1 peak is indicative of apoptosis.[9]

Experimental Protocol

  • Cell Culture and Treatment: Seed cells in 6-well plates to achieve 60-70% confluency at the time of harvest. Treat cells with various concentrations of the this compound compound for a specified period (e.g., 24 or 48 hours).[9]

  • Cell Harvesting: Collect both adherent and floating cells. Detach adherent cells using Trypsin-EDTA and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Fixation: Discard the supernatant, wash the cell pellet with ice-cold PBS, and resuspend in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[9][10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI, a DNA intercalating dye) and RNase A (to prevent staining of double-stranded RNA).[10][11] Incubate in the dark at room temperature for 30 minutes.[9]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI with a 488 nm laser and collect the emission data. Record at least 10,000 events per sample.[9]

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population.[9][10]

Western Blot for PI3K/Akt/mTOR Pathway Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, providing mechanistic insights into a compound's activity.[12][13] Daphnanes have been shown to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[5]

Experimental Protocol

  • Cell Culture and Lysis: Treat cells with the this compound compound as described for other assays. After treatment, wash cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.[12]

  • SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes. Separate the proteins by size by loading 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key proteins (e.g., p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C.[12][13]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[12]

  • Analysis: Quantify band intensities and analyze the ratio of phosphorylated protein to total protein to determine the effect of the compound on pathway activation.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates This compound This compound Diterpenoid This compound->PI3K Inhibits This compound->Akt Inhibits mTORC1 mTORC1 This compound->mTORC1 Inhibits Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Promotes EIF4EBP1->Proliferation Promotes

Inhibition of the PI3K/Akt/mTOR pathway by daphnanes.
Data Summary: Cytotoxicity of this compound Diterpenoids

CompoundCell LineCell TypeAssayIC50Reference
YuanhualineA549Human Lung CarcinomaSRB7.0 nM[7]
YuanhuahineA549Human Lung CarcinomaSRB15.2 nM[7]
YuanhuagineA549Human Lung CarcinomaSRB24.7 nM[7]
Daphgenkin ASW620Human Colon Adenocarcinoma-3.0 µM[5]
Tianchaterpene DHGC-27Human Gastric Carcinoma-8.8 µM
Acutilobin AHL-60Human Promyelocytic Leukemia-< 0.01 µM[3]
Acutilobin AA-549Human Lung Carcinoma-0.02 µM[3]
DaphnetoxinSK-BR-3Human Breast Cancer-170.2 nmol/L

Anti-HIV Activity

This compound diterpenoids are potent inhibitors of HIV-1 replication and can also act as latency-reversing agents (LRAs), which is a key strategy in "shock and kill" HIV cure research.[8][9]

Anti-HIV-1 Assay in MT-4 Cells

This assay measures a compound's ability to inhibit HIV-1-induced cell death (cytopathic effect) in the highly susceptible MT-4 human T-cell line.[1]

Experimental Protocol

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Addition: Add 50 µL of serial dilutions of the this compound compound to the appropriate wells. Include virus-only controls (no compound) and mock-infected controls (no virus, no compound).

  • Infection: Add 50 µL of an HIV-1 stock (e.g., NL4-3 strain) at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-5 days.[1]

  • Assess Viability (MTT Method):

    • Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

    • Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan (B1609692) crystals.[1]

    • Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell protection for each compound concentration relative to the virus and mock-infected controls. Determine the EC50 (50% effective concentration) from the dose-response curve.

HIV Latency Reversal Assay in J-Lat Cells

J-Lat cells are a Jurkat T-cell line containing a latent, integrated HIV-1 provirus where the nef gene is replaced by a Green Fluorescent Protein (GFP) reporter. Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry.

Experimental Protocol

  • Cell Seeding: Seed J-Lat 10.6 cells in a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of complete RPMI medium.

  • Compound Treatment: Add 100 µL of this compound compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control LRA (e.g., TNF-α or Prostratin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.

  • Flow Cytometry:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in a fixation buffer (e.g., 2% paraformaldehyde) or PBS for immediate analysis.

    • Analyze GFP expression using a flow cytometer.

  • Data Analysis: Determine the percentage of GFP-positive cells for each condition. An increase in GFP expression compared to the vehicle control indicates latency reversal.

Data Summary: Anti-HIV Activity of this compound Diterpenoids
CompoundAssay SystemActivity TypeEC50Reference
Daphneodorin DAnti-HIV-1 (MT4 cells)Inhibition1.5 nM
Daphneodorin EAnti-HIV-1 (MT4 cells)Inhibition7.7 nM
Genkwanine VIIIAnti-HIV-1Inhibition0.17 nM[3]
Acutilobin BAnti-HIV-1Inhibition1.5 nM[3]
GnidimacrinHIV LTR-driven transcriptionLatency Reversal0.14 nM[9]
Stelleralide AHIV LTR-driven transcriptionLatency Reversal0.33 nM[9]
Trigothysoid NAnti-HIV-1Inhibition0.001 nM[8]

Protein Kinase C (PKC) Modulation

Many this compound diterpenoids are potent activators of Protein Kinase C (PKC), a family of kinases involved in numerous signal transduction pathways.[12] This activity is closely linked to their anti-HIV and anti-cancer effects.

In Vitro PKC Kinase Assay (Radiometric)

This cell-free assay directly measures the enzymatic activity of PKC by quantifying the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific peptide substrate.

Experimental Protocol

  • Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, a lipid activator (e.g., phosphatidylserine/diacylglycerol), the PKC enzyme, and the this compound compound (or vehicle control).

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture containing MgCl₂ and [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for 10-15 minutes.

  • Stop Reaction: Terminate the reaction by spotting an aliquot of the mixture onto P81 phosphocellulose paper. The positively charged paper binds the phosphorylated peptide substrate.

  • Washing: Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Scintillation Counting: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis: Compare the CPM in samples treated with the this compound compound to control samples to determine the effect on PKC activity.

Signaling Pathway: PKC Activation

PKC_Activation GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC_active Active PKC DAG->PKC_active Binds Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_active Binds PKC Inactive PKC Downstream Downstream Signaling PKC_active->Downstream Phosphorylates Targets This compound This compound Diterpenoid This compound->PKC_active Mimics DAG, Activates

Daphnanes activate PKC by mimicking diacylglycerol (DAG).
Data Summary: PKC Binding Affinity

While detailed kinase activity data is specific to experimental conditions, binding affinity (Ki) provides a standardized measure of a compound's interaction with the C1 domain of PKC, the same site bound by the endogenous activator diacylglycerol (DAG).

CompoundPKC IsoformAssay TypeKi (nM)Reference
DaphnetoxinPan-PKCBinding Assay2.5-
MezereinPan-PKCBinding Assay0.4-
ProstratinPan-PKCBinding Assay180-
Phorbol-12-myristate-13-acetate (PMA)Pan-PKCBinding Assay1.3-

Note: Specific Ki values for many individual this compound diterpenoids are not widely compiled in review literature and often require consultation of primary research articles. The values for related PKC activators are provided for context.

References

Application Notes and Protocols for In Vivo Studies of Daphnane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vivo studies of daphnane compounds, a class of diterpenoids with a range of biological activities including anti-cancer, neurotrophic, and analgesic properties. The protocols are intended to guide researchers in establishing animal models to evaluate the efficacy and mechanism of action of these compounds.

Overview of this compound Compounds and In Vivo Models

This compound diterpenoids are naturally occurring compounds found in plants of the Thymelaeaceae and Euphorbiaceae families.[1][2][3] Their complex chemical structures contribute to their diverse biological functions, which have been investigated in various in vitro and in vivo models.[3][4][5] Key therapeutic areas of interest include oncology, neurodegenerative diseases, and pain management.

This document details protocols for three representative this compound compounds:

  • Resiniferatoxin (RTX) : A potent TRPV1 agonist investigated for its analgesic and anti-cancer properties.[6][7]

  • Yuanhuacin (B1671983) : A this compound ester with demonstrated neuroprotective and anti-cancer activities.[8]

  • Kirkinine (B1259340) : A this compound orthoester with noted neurotrophic effects in vitro.[2][9][10]

Animal Models for Anti-Cancer Studies: Resiniferatoxin in a Bladder Cancer Xenograft Model

Resiniferatoxin (RTX) has been shown to induce necrotic cell death in bladder cancer cells and reduce tumor growth in a xenograft mouse model.[6] The primary mechanism of action involves the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[7]

Signaling Pathway of Resiniferatoxin (RTX)

RTX_Signaling RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Channel RTX->TRPV1 binds & activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Mitochondria Mitochondrial Dysfunction Ca_Influx->Mitochondria ROS ↑ ROS Production Mitochondria->ROS Necrotic_Death Necrotic Cell Death Mitochondria->Necrotic_Death

Caption: Signaling pathway of Resiniferatoxin (RTX) leading to necrotic cell death.

Experimental Protocol: T24 Bladder Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model using the T24 human bladder cancer cell line in athymic nude mice to evaluate the anti-tumor efficacy of Resiniferatoxin (RTX).

Materials:

  • T24 human bladder cancer cell line

  • Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

  • High-glucose Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel®

  • Resiniferatoxin (RTX)

  • Vehicle control (e.g., DMSO, saline)

  • Calipers

  • Syringes and needles

Experimental Workflow:

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. T24 Cell Culture Cell_Harvest 2. Cell Harvest & Viability Cell_Culture->Cell_Harvest Cell_Suspension 3. Prepare Cell Suspension (1x10⁷ cells/mL in PBS/Matrigel) Cell_Harvest->Cell_Suspension Injection 4. Subcutaneous Injection (1x10⁶ cells in 100 µL) Cell_Suspension->Injection Tumor_Monitoring 5. Monitor Tumor Growth (Calipers, 2-3 times/week) Injection->Tumor_Monitoring Randomization 6. Randomize Mice (Tumor volume ~100-150 mm³) Tumor_Monitoring->Randomization Treatment_Admin 7. Administer RTX or Vehicle (Subcutaneous) Randomization->Treatment_Admin Tumor_Measurement 8. Measure Tumor Volume & Body Weight Treatment_Admin->Tumor_Measurement Endpoint 9. Endpoint: Tumor Excision & Analysis (Immunohistochemistry) Tumor_Measurement->Endpoint

Caption: Experimental workflow for the T24 bladder cancer xenograft model.

Detailed Methodology:

  • Cell Culture: Culture T24 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Preparation:

    • Harvest cells during the logarithmic growth phase.

    • Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 1 x 10⁷ cells/mL.

  • Tumor Cell Inoculation:

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each athymic nude mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²)/2.

  • Treatment:

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

    • Administer RTX subcutaneously at a predetermined dose and schedule. A dose-finding study may be necessary. For reference, in other mouse models, subcutaneous RTX doses have ranged from 0.02 to 0.1 mg/kg.[8]

    • Administer the vehicle control to the control group using the same schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

Quantitative Data Summary:

ParameterControl GroupRTX-Treated Group
Tumor Volume (mm³) Record mean ± SEMRecord mean ± SEM
Tumor Weight (g) Record mean ± SEMRecord mean ± SEM
Body Weight (g) Record mean ± SEMRecord mean ± SEM

Animal Model for Neuroprotection Studies: Yuanhuacin in a Parkinson's Disease Rat Model

Yuanhuacin has been shown to have a neuroprotective effect in a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.[8] The proposed mechanism involves the activation of Nurr1, an orphan nuclear receptor essential for the survival of dopaminergic neurons.[8]

Experimental Protocol: 6-OHDA-Lesioned Rat Model

This protocol details the induction of a unilateral lesion of the nigrostriatal pathway in rats using 6-OHDA, followed by treatment with yuanhuacin and behavioral and histological assessment.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • 6-hydroxydopamine (6-OHDA) hydrochloride

  • Ascorbic acid

  • Sterile saline (0.9%)

  • Ketamine/Xylazine anesthetic solution

  • Stereotaxic apparatus

  • Hamilton syringe (10 µL)

  • Yuanhuacin

  • Vehicle for yuanhuacin (e.g., 0.25% ethanol (B145695) in saline)

  • Apomorphine (B128758)

  • Cylinder for behavioral testing

  • Tissue processing reagents for immunohistochemistry (e.g., paraformaldehyde, sucrose, primary antibody against Tyrosine Hydroxylase, secondary antibodies)

Experimental Workflow:

PD_Workflow cluster_lesion Lesion Induction cluster_treatment_pd Treatment cluster_behavior Behavioral Assessment cluster_histo Histological Analysis Anesthesia 1. Anesthetize Rat Stereotaxic 2. Stereotaxic Surgery Anesthesia->Stereotaxic Injection 3. Unilateral 6-OHDA Injection (Medial Forebrain Bundle) Stereotaxic->Injection Recovery 4. Post-operative Recovery Injection->Recovery Treatment_Admin_PD 5. Administer Yuanhuacin (0.5 mg/kg/day, i.p.) or Vehicle for 2 weeks Recovery->Treatment_Admin_PD Rotation_Test 6. Apomorphine-Induced Rotation Test Treatment_Admin_PD->Rotation_Test Cylinder_Test 7. Cylinder Test for Forelimb Asymmetry Rotation_Test->Cylinder_Test Euthanasia 8. Euthanasia & Brain Perfusion Cylinder_Test->Euthanasia Sectioning 9. Brain Sectioning Euthanasia->Sectioning IHC 10. Tyrosine Hydroxylase (TH) Immunohistochemistry Sectioning->IHC

Caption: Experimental workflow for the 6-OHDA-lesioned rat model of Parkinson's disease.

Detailed Methodology:

  • 6-OHDA Lesioning:

    • Prepare a fresh solution of 6-OHDA (e.g., 4 mg/mL) in sterile saline containing 0.02% ascorbic acid.

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) at a rate of 1 µL/min.

  • Treatment:

    • After a recovery period, administer yuanhuacin (0.5 mg/kg/day, intraperitoneally) or vehicle for 2 weeks.[8]

  • Behavioral Testing:

    • Apomorphine-Induced Rotation Test: Inject apomorphine (e.g., 0.5 mg/kg, s.c.) and record the number of full contralateral rotations over a 30-minute period.

    • Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral) and unimpaired (ipsilateral) forelimbs to support itself against the wall during exploration. Calculate the percentage of impaired limb use.[2][11][12]

  • Immunohistochemistry:

    • At the end of the study, euthanize the rats and perfuse the brains with paraformaldehyde.

    • Process the brains for cryosectioning.

    • Perform immunohistochemistry on brain sections using an antibody against Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra.

    • Quantify the number of TH-positive neurons to assess neuroprotection.

Quantitative Data Summary:

ParameterVehicle-Treated GroupYuanhuacin-Treated Group
Apomorphine-Induced Rotations (turns/30 min) Record mean ± SEMRecord mean ± SEM
Impaired Forelimb Use in Cylinder Test (%) Record mean ± SEMRecord mean ± SEM
Number of TH-Positive Neurons Record mean ± SEMRecord mean ± SEM

In Vivo Studies of Kirkinine for Neurotrophic Activity

Kirkinine has demonstrated potent neurotrophic activity in vitro, promoting neuronal survival.[2][9][10] While specific in vivo protocols for kirkinine are not yet well-established in the literature, a potential approach would be to adapt animal models of neurodegeneration or nerve injury.

Proposed Animal Model: A peripheral nerve injury model, such as sciatic nerve crush in rats or mice, could be employed to assess the in vivo neurotrophic and regenerative effects of kirkinine.

Potential Endpoints:

  • Functional recovery (e.g., walking track analysis)

  • Electrophysiological measurements (e.g., nerve conduction velocity)

  • Histological analysis of the regenerated nerve (e.g., axon counting, myelin sheath thickness)

Further research is required to determine the optimal dosage, administration route, and treatment schedule for in vivo studies of kirkinine.

General Signaling Pathways of this compound Compounds

Many this compound compounds exert their biological effects by modulating key signaling pathways.

Protein Kinase C (PKC) Activation

Several this compound diterpenoids are known to activate Protein Kinase C (PKC) isozymes, which are critical regulators of cell growth, differentiation, and apoptosis.[6][13]

PKC_Pathway This compound This compound Compound PKC Protein Kinase C (PKC) This compound->PKC activates Downstream Downstream Substrates PKC->Downstream phosphorylates Response Cellular Responses (e.g., Proliferation, Apoptosis) Downstream->Response

Caption: General activation of Protein Kinase C (PKC) by this compound compounds.

PI3K/Akt/mTOR Pathway Inhibition

Some this compound diterpenoids have been shown to exert anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival and proliferation.[12][14]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Compound This compound->PI3K This compound->Akt This compound->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain this compound compounds.

Conclusion

The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound compounds in models of cancer and neurodegeneration. Researchers should adapt these protocols to their specific research questions and ensure that all animal procedures are approved by their Institutional Animal Care and Use Committee. The diverse biological activities of this compound compounds warrant further investigation to unlock their full therapeutic potential.

References

High-Throughput Screening for Daphnane Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane diterpenes are a class of natural products exhibiting a wide range of potent biological activities, including antitumor, anti-HIV, and protein kinase C (PKC) modulating effects.[1][2] Their complex structures and significant bioactivities make them attractive scaffolds for drug discovery and development. High-throughput screening (HTS) provides an efficient platform to evaluate large libraries of this compound analogs, identify lead compounds, and elucidate their mechanisms of action. This document provides detailed application notes and protocols for HTS assays to assess the cytotoxic, anti-HIV, and PKC-activating properties of this compound compounds.

Data Presentation: Bioactivity of this compound Analogs

The following tables summarize the quantitative bioactivity data for representative this compound compounds from published studies.

Table 1: Cytotoxicity of this compound Diterpenes against Human Cancer Cell Lines

CompoundCancer Cell LineIC50 (µM)Reference
GenkwadaphninHT-1080< 0.1[3]
YuanhuacineHT-1080< 0.1[3]
YuanhuadineHT-1080< 0.1[3]
GnidimacrinHT-1080< 0.1[3]
5-Fluorouracil (Control)HT-108035.62[3]

Table 2: Anti-HIV Activity of this compound Diterpenoid Orthoesters

CompoundCell LineEC50 (nM)Reference
Daphneodorin DMT41.5[4][5]
Daphneodorin EMT47.7[4][5]
Edgeworthianin BMT429.3[6]
Edgeworthianin DMT48.4[6]
Edgeworthianin EMT42.9[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Cytotoxicity

This compound-type diterpenes can induce cytotoxicity through various mechanisms, including the modulation of cell signaling pathways like the Akt/mTOR pathway.[1]

cytotoxicity_pathway This compound This compound Compound Akt Akt This compound->Akt Inhibits DNA_Synthesis DNA Synthesis Inhibition This compound->DNA_Synthesis mTOR mTOR Akt->mTOR Activates Protein_Synthesis Protein Synthesis Inhibition mTOR->Protein_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis DNA_Synthesis->Apoptosis

Figure 1: Simplified signaling pathway of this compound-induced cytotoxicity.

Experimental Workflow for High-Throughput Cytotoxicity Screening

A typical workflow for assessing the cytotoxic effects of this compound compounds in a high-throughput format.

cytotoxicity_workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Cell_Culture 1. Culture Cancer Cell Lines Seed_Cells 3. Seed Cells into 96-well Plates Cell_Culture->Seed_Cells Compound_Plates 2. Prepare Serial Dilutions of this compound Compounds Add_Compounds 4. Add Compounds to Wells Compound_Plates->Add_Compounds Seed_Cells->Add_Compounds Incubate 5. Incubate for 48-72 hours Add_Compounds->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Measure_Signal 7. Measure Absorbance or Luminescence Add_Reagent->Measure_Signal Data_Analysis 8. Calculate IC50 Values Measure_Signal->Data_Analysis

Figure 2: HTS workflow for cytotoxicity assessment.

Signaling Pathway of Protein Kinase C (PKC) Activation

This compound analogs are known to activate Protein Kinase C (PKC), which is a key regulator of many cellular processes.[7]

pkc_activation_pathway This compound This compound Analog PKC Protein Kinase C (PKC) This compound->PKC Activates Substrate PKC Substrate PKC->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate PKC->Phosphorylated_Substrate Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response

Figure 3: Simplified pathway of PKC activation by this compound analogs.

Experimental Protocols

Protocol 1: High-Throughput Cytotoxicity Assay Using MTT

This protocol outlines a colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound compounds on adherent cancer cell lines.

Materials:

  • Adherent cancer cell lines (e.g., HT-1080)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound compounds dissolved in DMSO

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Adjust the cell suspension to a concentration of 5 x 10^4 cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in complete culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is below 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle controls (medium with DMSO) and positive controls (e.g., 5-fluorouracil).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of solubilization solution to each well and shake the plate on a shaker for 10 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[8][9][10]

Protocol 2: High-Throughput Anti-HIV Assay Using MT-4 Cells

This protocol describes a cell-based assay to evaluate the anti-HIV activity of this compound compounds by measuring the inhibition of virus-induced cytopathic effects in MT-4 cells.

Materials:

  • MT-4 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • HIV-1 stock (e.g., IIIB strain)

  • This compound compounds dissolved in DMSO

  • 96-well microtiter plates

  • Reagent for quantifying cell viability (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed MT-4 cells at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium in a 96-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the this compound compounds in the culture medium.

    • Add 50 µL of the diluted compounds to the respective wells.

  • Virus Infection:

    • Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that results in significant cell death within 4-5 days to the wells containing the test compounds and to the virus control wells.

    • Include cell control wells (cells only) and virus control wells (cells and virus only).

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Quantification of Cytopathic Effect:

    • Assess cell viability using a suitable method, such as the MTT assay described in Protocol 1 or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of protection from virus-induced cell death for each compound concentration.

    • Determine the EC50 (50% effective concentration) value from the dose-response curve.[3]

Protocol 3: Fluorescence Polarization HTS Assay for PKC Activation

This protocol provides a framework for a competitive fluorescence polarization (FP) assay to identify this compound compounds that activate PKC. This is a biochemical assay that measures the binding of a fluorescently labeled ligand to PKC.

Materials:

  • Purified recombinant Protein Kinase C (PKC) isoform

  • Fluorescently labeled PKC ligand (e.g., a fluorescent phorbol (B1677699) ester analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)

  • This compound compounds dissolved in DMSO

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Assay Setup:

    • In the wells of a 384-well plate, add the this compound compounds at various concentrations.

    • Add a fixed concentration of the fluorescently labeled PKC ligand to all wells. The concentration should be at or below its Kd for PKC.

  • Enzyme Addition:

    • Initiate the binding reaction by adding a fixed concentration of purified PKC to each well.

    • Include controls for no enzyme (background polarization) and no compound (maximum binding).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis:

    • An increase in fluorescence polarization indicates activation or enhanced binding of the fluorescent ligand to PKC, while a decrease suggests competitive inhibition.

    • Plot the change in mP against the log of the this compound compound concentration to determine the EC50 for activation or the IC50 for inhibition.[11][12][13]

Conclusion

The protocols and data presented here provide a comprehensive guide for the high-throughput screening of this compound compounds for various biological activities. These assays can be adapted and optimized for specific this compound libraries and research objectives, facilitating the discovery of novel therapeutic agents. The use of HTS is crucial for efficiently navigating the chemical space of this compound natural products and their synthetic derivatives to identify promising drug candidates.

References

Application Notes and Protocols for the Isolation of Daphnane Diterpenoids from Daphne odora

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview and detailed protocols for the successful isolation of daphnane diterpenoids from the plant species Daphne odora. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the extraction, fractionation, and purification of these bioactive compounds.

This compound diterpenoids are a class of natural products known for their complex chemical structures and significant biological activities, including potent anti-HIV and antitumor effects. Daphne odora, an evergreen shrub, is a rich source of these compounds. The following protocols describe a robust workflow for their isolation, leveraging various chromatographic techniques.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: The leaves and branches of Daphne odora are typically used for the isolation of this compound diterpenoids.[1] Flower buds have also been identified as a source with a high abundance and diversity of these compounds.[2][3]

  • Preparation: The collected plant material should be air-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction
  • Solvent: Methanol (B129727) (MeOH) is a commonly used solvent for the initial extraction of this compound diterpenoids from the powdered plant material.[1]

  • Procedure:

    • Macerate the dried, powdered plant material in methanol at room temperature.

    • Perform the extraction process multiple times (e.g., three times) to ensure exhaustive extraction of the target compounds.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Solvent Partitioning

To separate compounds based on their polarity, the crude extract is subjected to solvent-solvent partitioning.

  • Solvents: Ethyl acetate (B1210297) (EtOAc) and water (H₂O) are used for this purpose.[1]

  • Procedure:

    • Suspend the crude methanolic extract in a mixture of EtOAc and H₂O.

    • Transfer the mixture to a separatory funnel and shake vigorously.

    • Allow the layers to separate and collect the EtOAc-soluble fraction.

    • Repeat the partitioning of the aqueous layer with EtOAc to maximize the recovery of this compound diterpenoids.

    • Combine the EtOAc fractions and concentrate under reduced pressure to yield the EtOAc-soluble fraction.

Chromatographic Fractionation and Purification

A multi-step chromatographic approach is essential for the isolation of individual this compound diterpenoids from the complex EtOAc-soluble fraction.

  • Column Chromatography:

    • Diaion HP-20: This is an initial fractionation step to separate the compounds based on their hydrophobicity.[1]

    • Silica (B1680970) Gel: Further separation is achieved using silica gel column chromatography with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol.[1]

    • Octadecylsilyl (ODS) silica gel: This reverse-phase chromatography is used for finer separation of the fractions obtained from the silica gel column.[1]

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of individual compounds is accomplished using preparative HPLC, often with a C18 column and a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water.[1]

Structure Elucidation

The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization time-of-flight mass spectrometry (HRESITOFMS) is used to determine the molecular formula.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed structure of the diterpenoids.[1]

Experimental Workflow Diagram

G cluster_0 Plant Material Preparation cluster_1 Extraction & Partitioning cluster_2 Chromatographic Separation cluster_3 Analysis & Characterization plant_material Daphne odora (Leaves & Branches) drying Air Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Methanol Extraction grinding->extraction partitioning EtOAc/H2O Partitioning extraction->partitioning diaion Diaion HP-20 Column partitioning->diaion silica_gel Silica Gel Column diaion->silica_gel ods ODS Column silica_gel->ods hplc Preparative HPLC ods->hplc isolated_compounds Isolated this compound Diterpenoids hplc->isolated_compounds structure_elucidation Structure Elucidation (NMR, MS) isolated_compounds->structure_elucidation bioactivity Bioactivity Assays (e.g., Anti-HIV) isolated_compounds->bioactivity

Caption: Workflow for the isolation and characterization of this compound diterpenoids.

Quantitative Data

The following table summarizes the anti-HIV activity of several this compound diterpenoids isolated from Daphne odora. The EC₅₀ values represent the concentration of the compound that inhibits HIV-1 replication by 50%.

CompoundEC₅₀ (nM)[1][4]
Daphneodorin D1.5
Known Compound 27.7
Known Compound 32.1
Known Compound 42.5
Daphneodorin E1.8
Known Compound 62.3
Known Compound 72.1
Known Compound 82.1
Known Compound 93.0

Signaling Pathway

While the precise signaling pathways affected by the anti-HIV activity of this compound diterpenoids from Daphne odora are a subject of ongoing research, many this compound diterpenoids are known to be potent activators of Protein Kinase C (PKC). PKC is a family of enzymes that are critical in various cellular signaling cascades, including those involved in HIV latency and replication. The activation of PKC can lead to the reactivation of latent HIV, a "shock and kill" strategy being explored for HIV eradication.

G cluster_0 Mechanism of Action This compound This compound Diterpenoid pkc Protein Kinase C (PKC) This compound->pkc Activates nf_kb NF-κB Pathway pkc->nf_kb Activates hiv_promoter HIV-1 LTR Promoter nf_kb->hiv_promoter Binds to hiv_reactivation Latent HIV Reactivation hiv_promoter->hiv_reactivation Initiates Transcription

Caption: Postulated signaling pathway for the anti-HIV activity of this compound diterpenoids.

References

Application of Daphnane Compounds in HIV Latency Reversal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The persistence of latent HIV reservoirs in long-lived memory CD4+ T cells is the primary obstacle to a cure for HIV/AIDS. The "shock and kill" therapeutic strategy aims to eradicate these reservoirs by reactivating latent proviruses with Latency Reversing Agents (LRAs) while the patient is on combination antiretroviral therapy (cART), followed by the elimination of these reactivated cells by the host immune system or viral cytopathic effects.[1][2][3][4] Daphnane compounds, a class of naturally occurring diterpenoids, have emerged as highly potent LRAs, often acting through the activation of Protein Kinase C (PKC) isozymes.[3][5][6][7] This document provides detailed application notes and protocols for the use of this compound compounds in HIV latency reversal research.

Mechanism of Action: PKC-Dependent Pathway

This compound compounds primarily function by activating the Protein Kinase C (PKC) signaling pathway.[3][6] This activation leads to the downstream phosphorylation and activation of transcription factors, most notably NF-κB.[3][8] Activated NF-κB translocates to the nucleus and binds to the HIV-1 Long Terminal Repeat (LTR) promoter, initiating viral gene transcription and reversing latency.[3] Some this compound compounds, such as gnidimacrin, exhibit selectivity for specific PKC isoforms like PKCβI and PKCβII, which may contribute to their high potency and potentially favorable therapeutic window.[5][7][9]

HIV_Latency_Reversal_by_Daphnane_Compounds cluster_cell CD4+ T Cell cluster_nucleus This compound This compound Compound PKC Protein Kinase C (PKC) This compound->PKC Activates IKK IκB Kinase (IKK) PKC->IKK Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates HIV_LTR HIV-1 LTR Provirus Latent HIV Provirus Viral_RNA Viral RNA Transcription Provirus->Viral_RNA Reactivation JLat_Assay_Workflow start Start culture Culture J-Lat Cells start->culture plate Plate Cells in 96-well Plate culture->plate prepare Prepare Compound Dilutions plate->prepare treat Add Compounds to Cells prepare->treat incubate Incubate for 24-48h treat->incubate analyze Analyze GFP Expression by Flow Cytometry incubate->analyze end End analyze->end ExVivo_Assay_Workflow start Obtain PBMCs from HIV+ Donors isolate Isolate Resting CD4+ T Cells start->isolate culture Culture Cells with IL-2 and ART isolate->culture treat Treat with this compound Compounds culture->treat incubate Incubate for 3-6 Days treat->incubate quantify Quantify Viral Outgrowth (p24 ELISA or RT-qPCR) incubate->quantify end Analyze Data quantify->end

References

Application Notes and Protocols for the Analytical Characterization of Daphnane Orthoesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of daphnane orthoesters, a class of potent biologically active diterpenoids. These compounds, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant interest for their diverse pharmacological activities, including anti-HIV, anti-cancer, and neurotrophic properties.[1][2][3][4][5][6] The complex 5/7/6-tricyclic ring system and the characteristic orthoester functionality necessitate a multi-technique approach for unambiguous structure elucidation and quantification.[5][6][7]

Spectroscopic Characterization

Spectroscopic methods are fundamental to the structural determination of this compound orthoesters. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complex stereochemistry of this compound orthoesters. High-resolution 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are essential.

Key Diagnostic NMR Signals:

  • Orthoester Carbon (C-1'): A characteristic signal in the ¹³C NMR spectrum appears around δc 116-119 ppm.[7][8][9]

  • Epoxy Group (C-6, C-7): Signals for the epoxy group are typically observed at δc 60-61 ppm (C-6) and 63-66 ppm (C-7).[8][10][11]

  • Isopropenyl Group (C-15, C-16, C-17): The presence of an isopropenyl group is indicated by signals around δc 142-143 ppm (C-15), 113-114 ppm (C-16), and a methyl signal at δc 18-19 ppm (C-17).[8][11]

  • α,β-Unsaturated Ketone (in some analogues): Resonances for an α,β-unsaturated ketone in ring A can be observed at δc ~209 ppm (C-3), ~136 ppm (C-2), and ~161 ppm (C-1).[10][11]

Table 1: Representative ¹³C NMR Data for a this compound Orthoester Skeleton

CarbonChemical Shift (δc, ppm) Range
C-1' (Orthoester)116.5 - 119.8
C-1160.5 - 161.3
C-2136.6 - 136.9
C-3209.5 - 210.0
C-658.6 - 61.8
C-763.5 - 66.3
C-978.7 - 80.5
C-1383.9 - 85.3
C-1478.9 - 81.0
C-15142.7
C-16113.7
C-1718.8

Note: Chemical shifts can vary depending on the specific substitutions on the this compound skeleton.[1][7][8][9][10][11]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 1-5 mg of the purified this compound orthoester in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY spectra on a high-field NMR spectrometer (≥500 MHz).

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Structure Elucidation:

    • Assign proton and carbon signals using ¹H, ¹³C, and DEPT spectra.

    • Establish proton-proton correlations using the COSY spectrum.

    • Determine one-bond proton-carbon correlations with the HSQC spectrum.

    • Identify long-range proton-carbon correlations (2-3 bonds) using the HMBC spectrum to connect different structural fragments.

    • Use the NOESY spectrum to determine the relative stereochemistry through spatial proximities of protons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound orthoesters. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides accurate mass measurements. Tandem mass spectrometry (MS/MS) is invaluable for structural fragmentation analysis, which aids in the identification of known and novel analogues in complex mixtures.[8][12][13][14][15]

Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation: Prepare a dilute solution of the plant extract or purified compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation:

    • Column: Use a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Employ a gradient elution with water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.

    • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • Analysis: Perform full scan analysis to determine the molecular ions (e.g., [M+H]⁺, [M+Na]⁺).

    • Fragmentation: Conduct MS/MS experiments on the most abundant precursor ions to obtain characteristic fragmentation patterns.

  • Data Analysis: Analyze the data to identify compounds based on their retention times, accurate masses, and fragmentation patterns, often by comparison to a library of known this compound diterpenoids.[8][14][16]

Chromatographic Techniques

Chromatography is essential for the isolation, purification, and quantification of this compound orthoesters from natural sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for both analytical and preparative separation of this compound orthoesters.[9][14]

Experimental Protocol: Preparative HPLC Purification

  • Column Selection: Use a preparative reverse-phase C18 column.

  • Mobile Phase: A gradient of methanol/water or acetonitrile/water is commonly used.

  • Detection: Monitor the elution profile using a UV detector (typically at 220-280 nm).

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Purity Assessment: Analyze the collected fractions by analytical HPLC to assess their purity.

X-ray Crystallography

For novel this compound orthoesters, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[3]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of the purified compound from a suitable solvent system (e.g., methanol, acetone, ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model.

Signaling Pathways and Experimental Workflows

This compound orthoesters are known to modulate several key signaling pathways, most notably those involving Protein Kinase C (PKC) and the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[17]

signaling_pathway Daphnane_Orthoester This compound Orthoester PKC Protein Kinase C (PKC) Daphnane_Orthoester->PKC Activation TRPV1 TRPV1 Receptor Daphnane_Orthoester->TRPV1 Activation Downstream_Targets Downstream Targets PKC->Downstream_Targets Phosphorylation Biological_Responses Biological Responses TRPV1->Biological_Responses Ca2+ influx Downstream_Targets->Biological_Responses

Caption: Signaling pathways activated by this compound orthoesters.

The general workflow for the isolation and characterization of this compound orthoesters from a plant source is outlined below.

experimental_workflow Plant_Material Plant Material (e.g., stems, roots) Extraction Extraction (e.g., MeOH, EtOAc) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions HPLC_Purification Preparative HPLC Fractions->HPLC_Purification Pure_Compound Pure this compound Orthoester HPLC_Purification->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation NMR NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS XRay X-ray Crystallography Structure_Elucidation->XRay

Caption: Workflow for isolation and characterization.

References

Application Notes and Protocols for Cytotoxicity Assays of Daphnane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the cytotoxic effects of daphnane compounds, a class of diterpenoids with significant biological activities, including anti-cancer and anti-HIV properties.[1][2] This document details protocols for key cytotoxicity assays, presents quantitative data for select this compound compounds, and illustrates relevant signaling pathways and experimental workflows.

Introduction to this compound Compounds and Cytotoxicity Testing

This compound-type diterpenoids are naturally occurring compounds primarily found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] Many of these compounds have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][5] Assessing the cytotoxicity of this compound compounds is a critical step in drug discovery and development. This is typically achieved through a panel of in vitro assays that measure different cellular parameters, such as metabolic activity, membrane integrity, and apoptosis induction.[6]

Key Cytotoxicity Assays

Several assays are commonly employed to determine the cytotoxicity of natural products like this compound compounds. The following are three widely used methods:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[7][8]

  • LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[9] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[9]

  • Caspase-Glo® 3/7 Assay: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[10][11] Activation of these caspases is a hallmark of apoptosis.[12][13]

Data Presentation: Cytotoxicity of this compound Compounds

The following table summarizes the cytotoxic activities (IC50 values) of selected this compound compounds against various human cancer cell lines.

CompoundCell LineAssay TypeIC50 (µM)Reference
YuanhuacinSK-BR-3 (Breast Cancer)MTT0.1726[5]
YuanhuadinSK-BR-3 (Breast Cancer)MTT0.0616[5]
IsoyuanhuadinSK-BR-3 (Breast Cancer)MTT0.0837[5]
Genkwadane AHT-1080 (Fibrosarcoma)Not Specified<0.1[3]
Genkwadane BHT-1080 (Fibrosarcoma)Not Specified<0.1[3]
Genkwadane CHT-1080 (Fibrosarcoma)Not Specified<0.1[3]
Genkwadane DHT-1080 (Fibrosarcoma)Not Specified<0.1[3]
Altadaphnan AA549 (Lung Carcinoma)Not Specified2.89[14]
Altadaphnan AHepG2 (Liver Carcinoma)Not Specified5.30[14]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted for adherent cells.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[15]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Aspirate the culture medium and add fresh medium containing various concentrations of the this compound compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

  • Solubilization: Carefully aspirate the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Mix to ensure complete solubilization and record absorbance at 570 nm using a microplate reader.[8]

LDH (Lactate Dehydrogenase) Release Assay Protocol

This protocol is a colorimetric method to quantify cytotoxicity.

Materials:

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Assay Procedure:

    • After the desired incubation period, centrifuge the 96-well plate (if suspension cells are used) or directly collect the supernatant for adherent cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[16]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.[16]

    • Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).[17]

  • Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a vehicle control.[6]

Caspase-Glo® 3/7 Assay Protocol

This luminescent assay measures caspase-3 and -7 activity.

Materials:

  • White-walled 96-well plates

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Compound Treatment: Seed cells in a white-walled 96-well plate and treat with this compound compounds as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11]

  • Assay Procedure:

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature.[11]

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[11]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.[11]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound Compounds

This compound diterpenoids are known to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. For instance, some this compound diterpenoids have been shown to suppress the activation of Akt, STAT3, and Src signaling pathways in human lung cancer cells.[1][18] Additionally, this compound and related tigliane (B1223011) diterpenoids are known activators of Protein Kinase C (PKC).[19]

Signaling_Pathways cluster_Akt_STAT_Src Akt/STAT/Src Pathway Inhibition cluster_PKC PKC Pathway Activation This compound This compound Compounds PTEN PTEN This compound->PTEN Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 Src Src This compound->Src PI3K PI3K PTEN->PI3K PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival STAT3->Proliferation_Survival Src->Proliferation_Survival Daphnane_PKC This compound Compounds PKC Protein Kinase C (PKC) Daphnane_PKC->PKC Downstream Downstream Signaling PKC->Downstream Experimental_Workflow NP_Source Natural Product Source (e.g., Daphne genkwa) Extraction Extraction & Isolation of This compound Compounds NP_Source->Extraction Compound_Char Compound Characterization (e.g., NMR, MS) Extraction->Compound_Char Assay_Setup Assay Setup: - Plate cells - Add this compound compounds Compound_Char->Assay_Setup Cell_Culture Cell Line Selection & Culture Cell_Culture->Assay_Setup Incubation Incubation (24, 48, 72 hours) Assay_Setup->Incubation Cytotoxicity_Assays Perform Cytotoxicity Assays (MTT, LDH, Caspase) Incubation->Cytotoxicity_Assays Data_Acquisition Data Acquisition (Absorbance, Luminescence) Cytotoxicity_Assays->Data_Acquisition Data_Analysis Data Analysis: - Calculate % viability - Determine IC50 values Data_Acquisition->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

References

Application Note: Isomer Differentiation of Daphnane Diterpenoids using LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daphnane diterpenoids, a class of complex natural products primarily found in the Thymelaeaceae and Euphorbiaceae plant families, exhibit a wide range of potent biological activities, including anticancer, anti-HIV, and analgesic properties.[1][2] These compounds are characterized by a polyfunctionalized 5/7/6 trans-fused tricyclic core structure and often exist as structural isomers, which possess the same molecular formula but differ in the arrangement of their functional groups.[1][2] Differentiating these isomers is crucial for structure-activity relationship (SAR) studies and the development of new therapeutics, yet it presents a significant analytical challenge due to their subtle structural and spectral differences.[1]

This application note details a robust method for the differentiation and identification of this compound diterpenoid isomers using Ultra-High-Performance Liquid Chromatography coupled with a Q-Exactive Orbitrap Mass Spectrometer (UHPLC-Q-Exactive-Orbitrap MS).[1][3][4] The protocols outlined below are based on recent studies that have successfully distinguished functional isomers, such as yuanhuajine and gniditrin (B1233036), and identified numerous this compound diterpenoids from plant extracts.[1][3]

Experimental Protocols

Sample Preparation

A generalized protocol for the extraction of this compound diterpenoids from plant material is as follows:

  • Extraction:

    • Air-dry and powder the plant material (e.g., stems, leaves, or flowers).

    • Extract the powdered material with methanol (B129727) (MeOH) at room temperature.

    • Concentrate the methanolic extract under reduced pressure.

  • Liquid-Liquid Partitioning:

    • Suspend the concentrated extract in water.

    • Partition the aqueous suspension sequentially with ethyl acetate (B1210297) (EtOAc).

    • Separate and collect the EtOAc-soluble fraction, which will contain the this compound diterpenoids.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Subject the dried EtOAc-soluble fraction to SPE for further purification.

    • Use a C18 cartridge (e.g., Sep-Pak tC18) for the cleanup process.[4]

    • Elute the cartridge with a stepwise gradient of methanol in water to fractionate the extract.

    • Collect the fractions containing the target this compound diterpenoids for LC-MS analysis.

LC-MS Analysis

The following parameters for UHPLC-Q-Exactive-Orbitrap MS are recommended for the separation and identification of this compound diterpenoid isomers.

Table 1: UHPLC Parameters

ParameterValue
Column C18 reversed-phase column (e.g., 1.9 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90-100% B; 18-20 min: 100% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2 µL

Table 2: Q-Exactive Orbitrap MS Parameters

ParameterPositive Ion ModeNegative Ion Mode
Ionization Source Heated Electrospray Ionization (HESI)Heated Electrospray Ionization (HESI)
Capillary Temperature 320°C320°C
Sheath Gas Flow Rate 35 arbitrary units35 arbitrary units
Aux Gas Flow Rate 10 arbitrary units10 arbitrary units
Spray Voltage 3.5 kV-3.2 kV
Full MS Scan Range m/z 150-2000m/z 150-2000
Resolution (Full MS) 70,00070,000
dd-MS² (TopN) 55
Resolution (dd-MS²) 17,50017,500
Collision Energy (HCD) Stepped (20, 40, 60 eV)Stepped (20, 40, 60 eV)
In-source CID 5-15 eV (for specific isomers)5-15 eV (for specific isomers)

Data Presentation

The following table provides an example of how to present quantitative data for identified this compound diterpenoid isomers from a plant extract, such as Daphne tangutica.[1]

Table 3: Identified this compound Diterpenoid Isomers in Daphne tangutica

Compound NameRetention Time (min)Molecular FormulaPrecursor Ion [M+H]⁺Key Fragment Ions (m/z)
Yuanhuajine8.52C₃₂H₃₈O₁₀583.2543565, 359, 341, 269
Gniditrin8.98C₃₂H₃₈O₁₀583.2543565, 359, 341, 269
Isomer 39.15C₃₇H₃₈O₁₀643.2547521, 359, 341
Isomer 49.42C₃₇H₃₈O₁₀643.2547521, 359, 341

Note: The differentiation between isomers with identical precursor and key fragment ions relies on their chromatographic separation (retention time) and subtle differences in the relative abundance of fragment ions, especially when using optimized in-source CID and HCD conditions.

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Daphne tangutica) extraction Methanolic Extraction plant_material->extraction partitioning Liquid-Liquid Partitioning (EtOAc/H2O) extraction->partitioning spe Solid-Phase Extraction (C18) partitioning->spe lc_ms_analysis UHPLC-Q-Exactive-Orbitrap MS Analysis spe->lc_ms_analysis data_processing Data Processing & Isomer Differentiation lc_ms_analysis->data_processing identification Compound Identification data_processing->identification

Caption: Experimental workflow for this compound diterpenoid analysis.

isomer_differentiation_logic start LC-MS Data Acquisition (Positive & Negative Modes) isomers Co-eluting or Closely Eluting Isomers (Same m/z) start->isomers rt Chromatographic Separation (Retention Time Difference) isomers->rt msms MS/MS Fragmentation Pattern Analysis isomers->msms identification Unambiguous Isomer Identification rt->identification in_source_cid Optimized In-Source CID msms->in_source_cid hcd Stepped HCD Collision Energy msms->hcd fragment_ratio Different Fragment Ion Ratios in_source_cid->fragment_ratio hcd->fragment_ratio fragment_ratio->identification

Caption: Logical approach for isomer differentiation.

Discussion

The differentiation of this compound diterpenoid isomers is achieved through a combination of high-resolution chromatographic separation and detailed mass spectrometric analysis. The use of a UHPLC system with a sub-2 µm particle size column provides the necessary peak capacity to separate closely eluting isomers.

The high resolution and mass accuracy of the Orbitrap mass analyzer allow for the confident determination of elemental compositions. The key to isomer differentiation lies in the careful optimization of MS/MS fragmentation. By employing stepped normalized collision energies (HCD), a range of fragment ions can be generated, providing a detailed fingerprint for each isomer. Furthermore, in-source collision-induced dissociation (CID) can be fine-tuned to induce specific fragmentation pathways that are sensitive to the stereochemistry and substitution patterns of the isomers. Analysis in both positive and negative ion modes is often crucial, as different isomers may exhibit unique fragmentation patterns under different ionization conditions. For instance, the differentiation of yuanhuajine and gniditrin is significantly enhanced in the negative ion mode.[3]

Conclusion

The LC-MS method described in this application note provides a powerful and reliable tool for the differentiation and identification of this compound diterpenoid isomers in complex plant extracts. This approach facilitates the rapid and accurate structural elucidation of these medicinally important compounds, thereby accelerating drug discovery and development efforts. The combination of high-resolution chromatography and advanced mass spectrometry techniques is essential for overcoming the challenges associated with the analysis of these complex natural products.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Daphnane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the challenging total synthesis of daphnane diterpenoids. The content addresses common experimental hurdles, from core structure assembly to late-stage functionalizations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in the total synthesis of this compound diterpenoids?

A1: The total synthesis of this compound diterpenoids, such as resiniferatoxin (B1680534) (RTX), is a formidable task due to their complex molecular architecture.[1][2] Key challenges include:

  • Construction of the 5/7/6 Tricyclic Core: Assembling the sterically congested and fused trans-5/7/6 ring system is a significant hurdle.[1][3][4]

  • Stereocontrol: The framework contains numerous contiguous stereocenters, including challenging quaternary carbons, that must be set with precise stereochemical control.[5][6]

  • Installation of the Orthoester Moiety: A unique and often sensitive feature of many daphnanes is a caged orthoester at positions C9, C13, and C14, which requires specialized methods for its construction.[1][7]

  • Late-Stage Functionalization: Introducing oxygen functionalities and other peripheral groups onto the complex core at late stages of the synthesis requires highly selective and mild reaction conditions to avoid unwanted side reactions.[8][9][10]

Q2: What are some successful strategies for constructing the central seven-membered B-ring?

A2: Several powerful cyclization strategies have been employed to forge the seven-membered ring within the 5/7/6 core. Notable approaches include:

  • Intramolecular [4+3] Cycloadditions: This method uses a furan (B31954) and an oxypentadienyl cation to build an oxa-bridged bicyclic structure, which serves as a precursor to the tricyclic core.[11][12] Gold-catalyzed tandem furan formation followed by a [4+3] cycloaddition with an allene (B1206475) has also proven effective.[12]

  • Radical Cyclizations: 7-endo radical cyclizations have been successfully used to form the B-ring and simultaneously establish key stereocenters, such as C8.[1][13] This approach is valued for its efficiency under neutral conditions, which preserves sensitive functional groups.[13]

  • Zirconium-Mediated Cyclization: The Wender group's landmark synthesis of resiniferatoxin utilized a zirconium-mediated cyclization to form the seven-membered ring.[13][14]

  • Ring-Closing Metathesis (RCM): RCM has been applied to form the six-membered C-ring, which then facilitates subsequent cyclizations to complete the core.[1]

Q3: How is the unique orthoester moiety in molecules like resiniferatoxin typically installed?

A3: The caged orthoester is a hallmark of many this compound structures and its synthesis is non-trivial.[1][15] It is generally formed late in the synthesis from a precursor containing the C9, C13, and C14 hydroxyl groups. The formation often involves the reaction of a diol or triol system with an orthoester reagent (e.g., trimethyl orthoacetate) or through multi-step sequences involving protection and activation. The stereochemical inversion at C13 can be a necessary step to achieve the correct α-orientation for the caged orthoester formation.[3][4] Traditional methods for orthoester synthesis include the Pinner reaction of nitriles with alcohols or the reaction of 1,1,1-trichloroalkanes with sodium alkoxide, though modern variations are often required for complex substrates.[16]

Troubleshooting Guides

Problem 1: My intramolecular cyclization to form the seven-membered ring is giving low yields or incorrect stereoisomers.

A1: Failure in the key B-ring cyclization is a common bottleneck. Consider the following troubleshooting steps:

  • Conformational Rigidity: The precursor may not be adopting the required conformation for cyclization. Analyze the substrate for steric clashes that may disfavor the pre-cyclization conformation. The introduction or modification of protecting groups can alter conformational preferences.

  • Reagent Choice: The choice of catalyst or reagent is critical. For radical cyclizations, the initiator and reaction concentration must be optimized. For metal-mediated cyclizations (e.g., SmI₂, Zr, Eu), the choice of metal, ligands, and additives can dramatically influence yield and stereoselectivity.[4][11]

  • Reaction Conditions: Temperature, solvent, and concentration can have a profound impact. Some cyclizations require high dilution to disfavor intermolecular side reactions. For Lewis acid-promoted reactions, screening a variety of acids and temperatures is recommended.

Table 1: Comparison of Conditions for Key Cyclization Reactions

Cyclization Strategy Catalyst/Reagent Typical Yield Key Considerations Reference
Intramolecular [4+3] Cycloaddition Au(I) catalyst 60-75% Substrate must contain furan and allene moieties. Stereoselectivity is often high. [12]
7-endo Radical Cyclization AIBN, Bu₃SnH 55-70% Precursor requires a radical precursor (e.g., xanthate) and an acceptor. Reaction is tolerant of many functional groups. [1][13]
SmI₂-mediated Pinacol Coupling SmI₂ ~60% Used to form the five-membered A-ring after the B/C rings are established. [11]

| Eu(fod)₃-promoted Cyclization | Eu(fod)₃ | 65-85% | Involves generation of a bridgehead radical for 7-endo cyclization. |[3][4] |

Problem 2: I am struggling with poor selectivity during late-stage C-H oxidation.

A2: Achieving site-selectivity in the late-stage oxidation of a complex, poly-functionalized molecule is a major challenge.[8][9] The presence of multiple reactive C-H bonds can lead to a mixture of products.[17]

  • Directing Groups: If possible, install a temporary directing group near the target C-H bond. This can dramatically improve selectivity with appropriate catalyst systems.

  • Catalyst Control: The choice of catalyst is paramount. Different catalyst systems exhibit unique preferences based on steric, electronic, and stereoelectronic factors of the C-H bonds.[10] For example, Fe(PDP) and Fe(CF₃-PDP) catalysts have been shown to oxidize different sites on the same complex substrate.[10]

  • Solvent and Additive Screening: The reaction medium can influence the shape of the catalyst and the substrate, thereby altering selectivity. Screening different solvents and additives (e.g., basic nitrogen heterocycles) is crucial.[18]

  • Bio-inspired Approach: Consider enzymatic or biomimetic approaches. Cytochrome P450 enzymes, for instance, are known for their high site-selectivity in oxidizing complex molecules.[9]

Experimental Protocols

Protocol: Gold-Catalyzed Tandem Furan Formation/[4+3] Cycloaddition

This protocol is adapted from strategies used to construct the 5/7/6 tricyclic core of this compound and tigliane (B1223011) diterpenes.[12]

Objective: To construct the oxa-bridged 5/7/6 tricyclic system from a linear enyne alcohol precursor.

Reaction:

  • Starting Material: Enyne alcohol precursor (1.0 equiv)

  • Catalyst: [Ph₃PAuNTf₂] (5 mol%)

  • Solvent: Dichloromethane (DCM), 0.01 M

  • Temperature: Room Temperature

  • Time: 1-3 hours

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the enyne alcohol precursor.

  • Dissolve the precursor in the appropriate volume of anhydrous DCM.

  • In a separate vial, weigh the gold catalyst, [Ph₃PAuNTf₂], and dissolve it in a small amount of DCM.

  • Add the catalyst solution to the solution of the starting material dropwise at room temperature with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 3 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to yield the desired tricyclic product.

Visualizations

G cluster_start Starting Materials cluster_core Core Construction cluster_finish Functionalization A A-Ring Precursor (e.g., Cyclopentenone) AC A-C Ring System Assembly (e.g., Radical Coupling) A->AC C C-Ring Precursor (e.g., from D-Ribose) C->AC ABC B-Ring Formation (e.g., 7-endo Cyclization) AC->ABC Chain Elongation LSF Late-Stage Functionalization (Oxidation, Esterification) ABC->LSF Core Elaboration Ortho Orthoester Formation LSF->Ortho Target This compound Target (e.g., Resiniferatoxin) Ortho->Target

G Start Low Yield in 7-Membered Ring Cyclization Q1 Is the reaction a radical cyclization? Start->Q1 A1_Yes Optimize initiator concentration and reaction temperature. Use high dilution. Q1->A1_Yes Yes A1_No Is it a Lewis-acid mediated process? Q1->A1_No No End Re-attempt Synthesis A1_Yes->End A2_Yes Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃). Vary solvent polarity. A1_No->A2_Yes A2_No Re-evaluate substrate design. Check for steric hindrance or unfavorable conformations. A2_Yes->A2_No If no improvement A2_Yes->End A2_No->End

References

Technical Support Center: Optimizing Daphnane Diterpene Extraction from Daphne Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of daphnane diterpenes from Daphne species.

Frequently Asked Questions (FAQs)

Q1: What are this compound diterpenes and why are they of interest?

A1: this compound diterpenes are a class of structurally complex natural products primarily found in plants of the Thymelaeaceae and Euphorbiaceae families.[1] They possess a characteristic 5/7/6-tricyclic ring system and exhibit a wide range of potent biological activities, including anti-HIV, anticancer, and neurotrophic effects, making them promising candidates for drug discovery.[2][3][4]

Q2: Which Daphne species are known to be rich sources of this compound diterpenes?

A2: Several Daphne species are known to contain this compound diterpenes. Notable examples include Daphne genkwa, Daphne odora, Daphne altaica, and Daphne pontica.[5][6][7][8] The specific this compound diterpenoid profile and concentration can vary between species and even different parts of the same plant.[7]

Q3: What are the general steps involved in the extraction and isolation of this compound diterpenes?

A3: The general workflow for obtaining pure this compound diterpenes involves:

  • Plant Material Preparation: Drying and grinding the plant material to a fine powder to increase the surface area for extraction.

  • Extraction: Using a suitable solvent and extraction method to selectively dissolve the this compound diterpenes from the plant matrix.

  • Filtration and Concentration: Separating the solid plant residue from the liquid extract and then removing the solvent to obtain a crude extract.

  • Purification: Employing chromatographic techniques, such as column chromatography and High-Performance Liquid Chromatography (HPLC), to isolate individual this compound compounds from the crude extract.

Q4: What safety precautions should be taken when working with Daphne species?

A4: All parts of Daphne plants are poisonous. The sap can cause skin irritation (dermatitis), and ingestion of any part of the plant, especially the berries, can be toxic. Crushing or burning the plant material can release volatile compounds that may cause respiratory issues.[9] It is crucial to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Potential Cause Troubleshooting Steps
Inappropriate Solvent Polarity The polarity of the extraction solvent may not be optimal for solubilizing the target this compound diterpenes. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, methanol, acetone) to identify the most effective one.
Insufficient Grinding of Plant Material If the plant material is not finely powdered, the solvent cannot efficiently penetrate the plant tissue to extract the compounds. Ensure the plant material is ground to a consistent and fine powder.
Inadequate Solvent-to-Solid Ratio An insufficient volume of solvent will result in an incomplete extraction. A common starting point is a solid-to-solvent ratio of 1:10 to 1:30 (w/v).[10]
Short Extraction Time The duration of the extraction may not be sufficient for the complete transfer of the target compounds into the solvent. Increase the extraction time and monitor the yield to determine the optimal duration.
Suboptimal Extraction Temperature For methods involving heat, the temperature may be too low for efficient extraction. Conversely, excessively high temperatures can lead to the degradation of thermolabile this compound compounds. Optimize the temperature based on the chosen extraction method and the stability of the target compounds.
Issue 2: Low Purity of Target this compound Diterpenes in the Crude Extract
Potential Cause Troubleshooting Steps
Co-extraction of Other Compounds The chosen solvent may be too broad in its selectivity, leading to the extraction of a large number of other secondary metabolites. Consider using a solvent with a different polarity or employing a sequential extraction with solvents of increasing polarity.
Presence of Chlorophyll and other Pigments Pigments can interfere with subsequent purification steps. A pre-extraction with a non-polar solvent like hexane can help remove some of these interfering compounds.
Extraction of Highly Polar Impurities If using a polar solvent, water-soluble compounds like sugars and some glycosides may be co-extracted. A liquid-liquid partitioning of the crude extract between an organic solvent and water can help remove these impurities.

Data Presentation: Quantitative Extraction Yields

Table 1: Comparison of Crude Extract Yield from Daphne gnidium Leaves using Soxhlet Extraction with Different Solvents.

SolventYield (%)
Hexane5.09
Ethyl Acetate7.93
Methanol30.77

Data adapted from a study by Maaroufi et al.[11]

Table 2: Optimized Conditions and Yield for Ultrasound-Assisted Extraction (UAE) of Total Flavonoids from Daphne genkwa.

ParameterOptimal Value
Ultrasonic Power225 W
Extraction Time30 min
Liquid-Solid Ratio30 mL/g
Extraction Temperature60 °C
Ethanol Concentration70%
Maximum Total Flavonoids Yield 5.41 mg/g

Data adapted from a study by Li et al.[12]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol is a generalized procedure and may require optimization for specific Daphne species and target compounds.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves, stems, or flowers of the Daphne species) at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Apparatus Setup:

    • Assemble the Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser, in a fume hood.[13]

    • Place a porous cellulose (B213188) thimble inside the Soxhlet extractor.

  • Extraction Procedure:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 20 g) and place it inside the thimble.

    • Add the chosen extraction solvent (e.g., methanol) to the round-bottom flask, ensuring the volume is sufficient to fill the Soxhlet extractor and the flask (approximately 1.5 times the volume of the extractor). Add a few boiling chips to the flask.

    • Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel to the condenser, and drip back into the thimble containing the plant material.

    • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours). One cycle is complete when the solvent level in the extractor reaches the top of the siphon tube and returns to the round-bottom flask.

  • Sample Recovery:

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Carefully dismantle the apparatus.

    • The liquid in the round-bottom flask is your crude extract.

    • Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This method uses ultrasonic waves to accelerate the extraction process.

  • Preparation of Plant Material:

    • Prepare the dried and powdered plant material as described in the Soxhlet extraction protocol.

  • Extraction Procedure:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an Erlenmeyer flask.

    • Add a specific volume of the chosen extraction solvent (e.g., 70% ethanol) to achieve the desired solid-to-liquid ratio (e.g., 1:30 w/v).

    • Place the flask in an ultrasonic bath.

    • Set the desired extraction temperature and sonication power and time (e.g., 60 °C, 225 W, 30 minutes).[12]

  • Sample Recovery:

    • After sonication, separate the extract from the solid residue by filtration or centrifugation.

    • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator.

Mandatory Visualizations

Signaling Pathways

// Nodes Yuanhuacine [label="Yuanhuacine", fillcolor="#FBBC05", fontcolor="#202124"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Akt [label="p-Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; p_PKCa [label="p-PKCα", fillcolor="#F1F3F4", fontcolor="#202124"]; p_Rac1 [label="p-Rac1", fillcolor="#F1F3F4", fontcolor="#202124"]; F_actin [label="F-actin", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Actin_Cytoskeleton [label="Actin Cytoskeleton\nOrganization", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Yuanhuacine -> AMPK [label="activates", fontcolor="#5F6368"]; Yuanhuacine -> mTORC2 [label="inhibits", fontcolor="#5F6368"]; AMPK -> mTORC2 [label="inhibits", fontcolor="#5F6368"]; mTORC2 -> p_Akt [color="#EA4335"]; mTORC2 -> p_PKCa [color="#EA4335"]; mTORC2 -> p_Rac1 [color="#EA4335"]; p_Akt -> Cell_Growth [color="#5F6368"]; p_PKCa -> Actin_Cytoskeleton [color="#5F6368"]; p_Rac1 -> Actin_Cytoskeleton [color="#5F6368"]; F_actin -> Actin_Cytoskeleton [style=dashed, color="#5F6368"]; mTORC2 -> F_actin [color="#EA4335"]; } Caption: Yuanhuacine's proposed mechanism of action via the AMPK/mTORC2 signaling pathway.[14][15]

// Nodes Genkwanin [label="Genkwanin", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Migration [label="Cell Migration", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Invasion [label="Cell Invasion", shape=ellipse, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Genkwanin -> PI3K [label="inhibits", fontcolor="#5F6368"]; PI3K -> Akt [label="activates", fontcolor="#5F6368"]; Akt -> Proliferation [color="#5F6368"]; Akt -> Migration [color="#5F6368"]; Akt -> Invasion [color="#5F6368"]; } Caption: Genkwanin's inhibitory effect on the PI3K/Akt signaling pathway in cancer cells.[16]

Experimental Workflow

// Nodes Plant_Material [label="Daphne Plant Material\n(e.g., leaves, flowers)", fillcolor="#F1F3F4"]; Drying [label="Drying", fillcolor="#FFFFFF"]; Grinding [label="Grinding", fillcolor="#FFFFFF"]; Extraction [label="Extraction\n(e.g., Soxhlet, UAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration / Centrifugation", fillcolor="#FFFFFF"]; Concentration [label="Concentration\n(Rotary Evaporation)", fillcolor="#FFFFFF"]; Crude_Extract [label="Crude this compound Extract", fillcolor="#FBBC05"]; Purification [label="Purification\n(e.g., Column Chromatography, HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Daphnanes [label="Pure this compound\nDiterpenes", shape=ellipse, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Plant_Material -> Drying; Drying -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Concentration; Concentration -> Crude_Extract; Crude_Extract -> Purification; Purification -> Pure_Daphnanes; } Caption: A generalized workflow for the extraction and purification of this compound diterpenes.

References

Technical Support Center: Purification of Daphnane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the isolation and purification of daphnane compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to obtaining high-purity this compound diterpenoids from natural sources.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction, purification, and analysis of this compound compounds.

Low Purity of the Isolated this compound Compound

Issue: After preparative HPLC or column chromatography, the purity of the target this compound compound is unsatisfactory, with co-eluting impurities.

Possible CauseTroubleshooting Steps
Co-elution with Structurally Similar Analogs This compound diterpenoids often exist as a complex mixture of closely related analogs with minor structural variations (e.g., different acyl groups or stereoisomers), making separation challenging.[1][2] Optimization: 1. Modify Gradient Elution: Adjust the gradient slope in your HPLC method. A shallower gradient can improve the resolution between closely eluting peaks.[3][4] Experiment with different solvent systems (e.g., acetonitrile/water vs. methanol/water) as the change in solvent can alter selectivity.[5] 2. Change Stationary Phase: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. 3. Employ Orthogonal Chromatography: Use a different chromatographic technique. For instance, if you are using reversed-phase HPLC, try normal-phase chromatography or centrifugal partition chromatography (CPC) for further purification.[6]
Presence of Non-Diterpenoid Impurities In early stages of purification, common plant constituents like fatty acids, acylglycerols, and chlorophyll (B73375) can co-elute with this compound compounds.[7][8]
Compound Degradation This compound compounds may degrade during the purification process due to unfavorable pH or temperature conditions, leading to the appearance of degradation products as impurities. While specific stability data for daphnanes is limited, other natural products are known to be sensitive to acidic or alkaline conditions and high temperatures.[9][10]
Poor Peak Shape in HPLC (Broadening, Tailing, or Splitting)

Issue: Chromatographic peaks for the this compound compound are not sharp and symmetrical, which hinders accurate quantification and fraction collection.

Possible CauseTroubleshooting Steps
Column Overload Injecting too much sample onto the preparative HPLC column can lead to peak broadening and tailing.
Inappropriate Sample Solvent Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.
Column Contamination or Degradation Accumulation of impurities on the column or degradation of the stationary phase can lead to poor peak shape.
Secondary Interactions Interactions between the analyte and the stationary phase (other than the primary separation mechanism) can cause peak tailing.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of this compound compounds?

A1: this compound diterpenoids are predominantly found in plants belonging to the Thymelaeaceae and Euphorbiaceae families.[1][2] Genera such as Daphne, Wikstroemia, Stellera, and Pimelea are known to be rich sources of these compounds.[11][12]

Q2: How can I quickly identify if my plant extract contains this compound compounds before extensive purification?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the rapid identification of known and even novel this compound diterpenoids in crude extracts.[3][13] By analyzing the fragmentation patterns, you can tentatively identify these compounds at an early stage, which can guide the subsequent isolation process.[8][14] Molecular networking is another advanced technique that can be used to classify and identify this compound-type diterpenes within a complex mixture.[11]

Q3: What is a typical multi-step purification protocol for this compound compounds?

A3: A general workflow involves initial extraction, fractionation, and then a series of chromatographic steps. An example protocol could be:

  • Extraction: Maceration or sonication of the dried and powdered plant material with a solvent like ethanol (B145695) or methanol.

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning (e.g., between ethyl acetate (B1210297) and water) to separate compounds based on polarity.[15]

  • Initial Chromatography: The active fraction is then separated using open column chromatography on silica (B1680970) gel or a Diaion HP-20 resin.[3][15]

  • Fine Purification: Fractions containing the target compounds are further purified by preparative High-Performance Liquid Chromatography (HPLC), often on a C18 (ODS) column with a gradient of methanol-water or acetonitrile-water.[3][16]

Q4: My target this compound compound is present in very low abundance. How can I improve my isolation yield?

A4: To improve the yield of low-abundance compounds, consider the following:

  • LC-MS Guided Isolation: Use analytical LC-MS to analyze fractions from your initial chromatographic steps. This allows you to selectively process only the fractions that contain your target compound, minimizing loss.[3]

  • High-Speed Countercurrent Chromatography (HSCCC): This is a liquid-liquid chromatography technique that can handle larger sample loads and is effective for separating components in complex mixtures without a solid stationary phase, which can minimize sample loss due to irreversible adsorption.[17][14]

  • Optimize Extraction: Ensure your extraction method is efficient. Techniques like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can improve extraction efficiency compared to simple maceration.

Experimental Protocols

Protocol 1: General HPLC Gradient for this compound Diterpenoid Separation

This protocol is a starting point for the purification of this compound compounds using preparative reversed-phase HPLC.

ParameterSpecification
Column C18 (ODS), 5-10 µm particle size
Mobile Phase A Water (often with 0.1% formic acid)
Mobile Phase B Acetonitrile or Methanol
Gradient Program Start with a shallow gradient, for example: - 0-5 min: 50% B - 5-35 min: 50% to 90% B - 35-40 min: 90% to 100% B - 40-45 min: 100% B - 45-50 min: Re-equilibration at 50% B
Flow Rate Dependent on column diameter (e.g., 3-5 mL/min for a 10 mm ID column)
Detection UV, typically between 210-280 nm

Note: This gradient is a general guide and should be optimized based on the specific mixture of this compound compounds.[4][18]

Visualizations

G cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Identification plant Dried Plant Material extract Crude Extract plant->extract Solvent Extraction partition Liquid-Liquid Partitioning extract->partition fraction Semi-Purified Fraction partition->fraction cc Open Column Chromatography (e.g., Silica Gel) fraction->cc hplc Preparative HPLC (e.g., C18) cc->hplc Target Fractions lcms LC-MS/MS Analysis cc->lcms Fraction Monitoring pure_compound Pure this compound Compound (>95% Purity) hplc->pure_compound hplc->lcms nmr NMR Spectroscopy pure_compound->nmr structure Structure Elucidation nmr->structure

Caption: General workflow for the isolation and purification of this compound compounds.

G q1 Poor Peak Resolution in HPLC? a1 Optimize Gradient Slope (Make it shallower) q1->a1 Yes end Resolution Improved q1->end No q2 Still Poor Resolution? a1->q2 a2 Change Mobile Phase (e.g., MeOH to ACN) q2->a2 Yes q2->end No q3 Still Poor Resolution? a2->q3 a3 Change Column Stationary Phase (e.g., C18 to Phenyl-Hexyl) q3->a3 Yes q3->end No q4 Still Poor Resolution? a3->q4 a4 Employ Orthogonal Chromatography (e.g., Normal Phase or CPC) q4->a4 Yes q4->end No

Caption: Troubleshooting poor peak resolution for this compound compounds.

References

Technical Support Center: Overcoming Resistance to Daphnane-Type Drugs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of daphnane-type drugs in oncology. It provides troubleshooting guidance and answers to frequently asked questions related to acquired resistance in cancer cell lines during pre-clinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound-type drugs in cancer cells?

A1: this compound-type diterpenoids are potent anti-tumor agents that primarily function as activators of Protein Kinase C (PKC) isoforms.[1][2] This activation triggers a cascade of downstream signaling events that can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2] Some this compound compounds have also been shown to inhibit protein and DNA synthesis and to suppress signaling pathways such as Akt, STAT3, and Src.[1][2]

Q2: My cancer cell line, which was initially sensitive to a this compound-type drug, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A2: Acquired resistance to this compound-type drugs, and other PKC activators, can arise through several mechanisms:

  • Alterations in the Drug Target (PKC): Mutations in the genes encoding for PKC isoforms can alter the drug binding site, reducing the affinity of the this compound compound and rendering it less effective.

  • Increased Drug Efflux: Cancer cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the drug from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.

  • Activation of Pro-Survival Signaling Pathways: Cancer cells can compensate for the pro-apoptotic signals induced by this compound-type drugs by upregulating alternative survival pathways. This can include the activation of transcription factors like NF-κB and AP-1, which promote cell survival and inhibit apoptosis.

  • Deregulation of Apoptotic Pathways: Alterations in the apoptotic machinery itself, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic proteins, can make the cells resistant to the drug's intended effect.

Q3: Are there known combination therapies that can overcome resistance to this compound-type drugs?

A3: While specific combination therapies for this compound-type drug resistance are still under investigation, a rational approach is to co-administer agents that target the identified resistance mechanisms. For example:

  • If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor could restore sensitivity.

  • If activation of a pro-survival pathway like PI3K/Akt is identified, combining the this compound-type drug with a specific inhibitor of that pathway may be effective.

  • This compound diterpenoids have shown synergistic effects when combined with conventional chemotherapeutics like gemcitabine, gefitinib, or erlotinib (B232) in lung cancer cells.

Q4: How can I determine if my resistant cell line has mutations in PKC?

A4: To identify mutations in PKC isoforms, you can perform sanger sequencing or next-generation sequencing (NGS) of the PKC genes in your resistant cell line and compare the sequences to the parental (sensitive) cell line.

Q5: What is a suitable positive control for experiments involving this compound-type drugs?

A5: Phorbol (B1677699) esters, such as phorbol 12-myristate 13-acetate (PMA), are well-characterized PKC activators and can be used as a positive control to confirm the activation of the PKC pathway in your experimental system.

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Inconsistent IC50 values for a this compound-type drug in a sensitive cell line. Cell line instability or contamination. Inconsistent drug concentration.1. Perform cell line authentication (e.g., STR profiling). 2. Prepare fresh drug solutions for each experiment from a validated stock. 3. Ensure consistent cell seeding density and incubation times.
Reduced drug efficacy in a newly developed resistant cell line. Selection of a sub-population with inherent resistance. Development of one or more acquired resistance mechanisms.1. Confirm the resistance phenotype by comparing the IC50 value to the parental cell line. 2. Investigate potential resistance mechanisms (see FAQs and Experimental Protocols).
Combination therapy with an ABC transporter inhibitor fails to restore sensitivity. The primary resistance mechanism is not drug efflux. The inhibitor used is not effective against the specific ABC transporter being overexpressed.1. Screen for other resistance mechanisms (e.g., target mutation, altered signaling). 2. Confirm the expression and activity of various ABC transporters (e.g., P-gp, MRP1, ABCG2) and use appropriate inhibitors.
The this compound-type drug induces PKC activation but fails to induce apoptosis in the resistant cell line. Alterations in downstream apoptotic signaling pathways.1. Perform western blot analysis to assess the expression levels of pro- and anti-apoptotic proteins (e.g., Bcl-2, Bax, caspases). 2. Investigate the activation status of pro-survival transcription factors like NF-κB and AP-1.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound Diterpenoids in Sensitive and Gemcitabine-Resistant Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

CompoundCell LineIC50 (nM)
Yuanhualine A549 (Sensitive)7.0
A549-Gem (Resistant)9.4
Yuanhuahine A549 (Sensitive)9.7
A549-Gem (Resistant)15.2
Yuanhuagine A549 (Sensitive)24.7
A549-Gem (Resistant)24.3
Gemcitabine A549 (Sensitive)41.7
A549-Gem (Resistant)1,300

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound-type drug.

Methodology:

  • Seed cancer cells (both sensitive and resistant lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the this compound-type drug for 48-72 hours. Include a vehicle-only control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

Objective: To investigate changes in the expression and phosphorylation status of key proteins in signaling pathways implicated in resistance.

Methodology:

  • Treat sensitive and resistant cells with the this compound-type drug at its IC50 concentration for various time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated forms of PKC, Akt, ERK, as well as Bcl-2 family proteins and caspases).

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities, normalizing to a loading control (e.g., GAPDH or β-actin).

Drug Efflux Assay (Rhodamine 123 Accumulation)

Objective: To determine if increased drug efflux is a mechanism of resistance in the cancer cell line.

Methodology:

  • Seed sensitive and resistant cells in a 96-well black, clear-bottom plate.

  • Pre-treat the cells with the this compound-type drug or a known efflux pump inhibitor (e.g., verapamil) for 1 hour.

  • Add Rhodamine 123, a fluorescent substrate of many ABC transporters, to all wells and incubate for 1-2 hours.

  • Wash the cells with cold PBS to remove extracellular dye.

  • Measure the intracellular fluorescence using a fluorescence microplate reader.

  • A lower fluorescence signal in the resistant cells compared to the sensitive cells, and an increase in fluorescence in the resistant cells upon co-treatment with an inhibitor, suggests efflux pump-mediated resistance.

Visualizations

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound-Type Drug This compound-Type Drug PKC PKC This compound-Type Drug->PKC Activates Akt Akt PKC->Akt Inhibits STAT3 STAT3 PKC->STAT3 Inhibits Src Src PKC->Src Inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Akt->Cell_Cycle_Arrest Apoptosis Apoptosis STAT3->Apoptosis Src->Cell_Cycle_Arrest

Caption: Putative signaling pathways affected by this compound-type drugs.

experimental_workflow Start Start Sensitive_Cell_Line Sensitive Cancer Cell Line Start->Sensitive_Cell_Line Resistant_Cell_Line Resistant Cancer Cell Line Start->Resistant_Cell_Line Drug_Treatment Treat with this compound-Type Drug (Dose-Response) Sensitive_Cell_Line->Drug_Treatment Resistant_Cell_Line->Drug_Treatment IC50_Determination Determine IC50 Values (MTT Assay) Drug_Treatment->IC50_Determination Compare_IC50 Is IC50 of Resistant Line Significantly Higher? IC50_Determination->Compare_IC50 Investigate_Mechanisms Investigate Resistance Mechanisms Compare_IC50->Investigate_Mechanisms Yes End End Compare_IC50->End No Investigate_Mechanisms->End

Caption: Experimental workflow for characterizing drug resistance.

logical_relationship cluster_sensitive Sensitive Cells cluster_resistant Resistant Cells Drug_Entry_S Drug Entry Target_Binding_S Binds to PKC Drug_Entry_S->Target_Binding_S Apoptosis_S Apoptosis Target_Binding_S->Apoptosis_S Drug_Entry_R Drug Entry Efflux Increased Efflux Drug_Entry_R->Efflux Altered_Target Altered PKC Drug_Entry_R->Altered_Target Reduced_Apoptosis Reduced Apoptosis Altered_Target->Reduced_Apoptosis Survival_Pathways Pro-Survival Signaling Survival_Pathways->Reduced_Apoptosis

Caption: Logical flow of drug action in sensitive vs. resistant cells.

References

Technical Support Center: Enhancing Daphnane Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of daphnane and its derivatives in in vitro assays. Given the hydrophobic nature of this compound-type diterpenoids, achieving and maintaining solubility in aqueous-based cell culture media is critical for obtaining accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous media ("crashing out") The compound's solubility limit is exceeded when the DMSO stock is diluted into the aqueous buffer or cell culture medium.1. Optimize Final Concentration: Determine the maximum soluble concentration of your specific this compound compound in the final assay medium by performing a solubility test. Start with a lower final concentration and gradually increase it. 2. Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also aid in dispersion. 3. Lower Stock Concentration: Preparing a less concentrated stock solution in DMSO may help prevent localized high concentrations during dilution.
Inconsistent or non-reproducible assay results Inaccurate concentration of the this compound stock solution due to incomplete dissolution or degradation.1. Ensure Complete Dissolution of Stock: Use sonication and gentle warming (37°C) to fully dissolve the this compound compound in DMSO. Visually inspect the solution to ensure no solid particles remain. 2. Proper Storage of Stock Solutions: Store DMSO stock solutions at -20°C for short-term and -80°C for long-term storage in tightly sealed vials to prevent absorption of water and degradation. It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Cell toxicity observed in vehicle control group The final concentration of DMSO in the assay is too high, causing cellular stress or death.1. Minimize Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.[2] 2. Conduct a DMSO Tolerance Test: Determine the maximum tolerable DMSO concentration for your specific cell line by performing a dose-response experiment with DMSO alone.
Low bioavailability in cell-based assays The hydrophobic this compound compound may bind to plasticware or aggregate in the aqueous medium, reducing its effective concentration.1. Utilize Serum Proteins: If compatible with the experimental design, the presence of fetal bovine serum (FBS) in the cell culture medium can help solubilize hydrophobic compounds through protein binding. 2. Consider Formulation Strategies: For particularly challenging compounds, explore the use of solubilizing agents like cyclodextrins or nanoparticle encapsulation to improve aqueous dispersibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and its derivatives due to its ability to dissolve a wide range of hydrophobic compounds.[1][2]

Q2: What is a typical stock solution concentration for this compound compounds?

A2: A high-concentration stock solution is generally prepared to minimize the volume of DMSO added to the final assay. For yuanhuacine (B1233473), a representative this compound diterpenoid, a stock solution of up to 100 mg/mL (154.14 mM) in DMSO can be prepared with the aid of sonication.[1] Another study reported dissolving yuanhuacine in DMSO to make a stock concentration of 80 mM.[2]

Q3: How should I dilute my this compound-DMSO stock solution into my cell culture medium?

A3: It is recommended to perform a serial dilution of the high-concentration stock in 100% DMSO first to create intermediate stocks. Then, the final dilution into the pre-warmed (37°C) aqueous cell culture medium should be done rapidly with thorough mixing to minimize precipitation. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.1%).[2]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. For many mammalian cell lines, a final DMSO concentration of 0.1% to 0.5% is generally considered non-toxic. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration as your treated samples to account for any potential solvent effects.

Q5: My this compound compound still precipitates even with low DMSO concentrations. What other options do I have?

A5: If precipitation remains an issue, you can explore advanced formulation strategies. These include the use of cyclodextrins, which can encapsulate hydrophobic molecules, or the preparation of nanoparticle formulations to enhance aqueous dispersibility.

Quantitative Data

The following tables summarize key quantitative data for the solubility and handling of this compound compounds.

Table 1: Solubility of Yuanhuacine in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Conditions
DMSO100154.14Requires sonication; use of fresh, anhydrous DMSO is recommended.[1]
DMSO-80-[2]

Table 2: Recommended Storage Conditions for this compound-DMSO Stock Solutions

Storage TemperatureDurationRecommendations
-80°CUp to 6 monthsRecommended for long-term storage.[1]
-20°CUp to 1 monthSuitable for short-term storage.[1]
Room TemperatureNot RecommendedMay lead to compound degradation.[1]

Note: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of a this compound compound, using yuanhuacine as an example.

Materials:

  • Yuanhuacine powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weighing: Accurately weigh the desired amount of yuanhuacine powder and place it into a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL for yuanhuacine).[1]

  • Mixing: Vortex the tube for 1-2 minutes to facilitate initial mixing.

  • Sonication: To ensure complete dissolution, place the tube in an ultrasonic water bath and sonicate for 15-30 minutes.[1] Gentle warming to 37°C can also be applied if necessary.

  • Verification: Visually inspect the solution to confirm that no solid particles are present and the solution is clear.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term use or -80°C for long-term storage.[1]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the DMSO stock solution for use in cell culture experiments.

Materials:

  • This compound-DMSO stock solution (from Protocol 1)

  • 100% DMSO (anhydrous, sterile-filtered)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilutions in DMSO:

    • Thaw an aliquot of the high-concentration this compound-DMSO stock solution.

    • Perform serial dilutions in 100% DMSO to prepare a series of intermediate stock solutions at the desired concentrations. For example, to prepare a 10 mM stock from a 100 mM stock, mix 10 µL of the 100 mM stock with 90 µL of 100% DMSO.

  • Final Dilution in Cell Culture Medium:

    • Add the required volume of the appropriate intermediate DMSO stock solution to the pre-warmed cell culture medium to achieve the final desired experimental concentration. For instance, to achieve a final concentration of 10 µM in 1 mL of medium from a 10 mM intermediate stock, add 1 µL of the 10 mM stock to 999 µL of medium (a 1:1000 dilution). This will result in a final DMSO concentration of 0.1%.

  • Immediate Mixing: Immediately after adding the DMSO stock to the medium, mix thoroughly by gentle pipetting or inverting the tube to ensure rapid and uniform dispersion.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the this compound compound) to the cell culture medium.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex, Sonicate, Gentle Warming (37°C) add_dmso->dissolve store Aliquot & Store (-20°C / -80°C) dissolve->store thaw Thaw Stock Aliquot store->thaw Begin Experiment serial_dilute Serial Dilution in 100% DMSO thaw->serial_dilute final_dilute Dilute into Pre-warmed Aqueous Medium (37°C) serial_dilute->final_dilute use_assay Use Immediately in In Vitro Assay final_dilute->use_assay

Caption: Workflow for preparing this compound solutions.

Signaling Pathways Modulated by this compound

This compound-type diterpenoids are known to activate Protein Kinase C (PKC), which in turn can modulate various downstream signaling pathways, including the PI3K/Akt/mTOR pathway.

G cluster_0 This compound-Induced Signaling This compound This compound pkc Protein Kinase C (PKC) This compound->pkc Activates pi3k PI3K pkc->pi3k Modulates akt Akt pi3k->akt mtor mTOR akt->mtor downstream Cell Cycle Arrest Apoptosis Inhibition of Proliferation mtor->downstream

Caption: this compound-modulated signaling pathways.

References

Troubleshooting daphnane instability during chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the chemical synthesis of daphnane diterpenoids. The complex and densely functionalized core of these molecules presents unique stability challenges. This guide addresses common issues in a question-and-answer format to facilitate rapid problem-solving during your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate appears to be degrading during aqueous work-up. What is the likely cause?

A1: The most probable cause is the hydrolysis of the orthoester moiety, which is highly sensitive to even mild acidic conditions.[1][2] Traces of acid in your extraction solvents or on glassware can be sufficient to catalyze this degradation. Additionally, if your molecule contains a 6,7-epoxy group, it can undergo acid-catalyzed ring-opening.[3][4][5]

Q2: I am observing multiple spots on my TLC after a reaction that should yield a single product. How can I diagnose the issue?

A2: Multiple spots can arise from several issues. Consider the following possibilities:

  • Incomplete reaction: Your starting material may still be present.

  • Epimerization: Basic conditions can sometimes lead to epimerization at stereocenters adjacent to carbonyl groups.

  • Protecting group cleavage: One or more of your protecting groups may be unstable to the reaction conditions.

  • Degradation: As mentioned in Q1, the this compound core itself may be degrading. Run control experiments with your starting material under the reaction conditions (without the key reagent) to test for stability.

Q3: What are the best practices for storing sensitive this compound intermediates?

A3: this compound diterpenoids and their synthetic intermediates are often sensitive to light, heat, and oxygen. For long-term storage, it is recommended to store compounds as solids under an inert atmosphere (argon or nitrogen) at -20°C or below, protected from light.[6] For short-term storage of solutions, use degassed solvents and store at low temperatures in the dark. A study on resiniferatoxin (B1680534) (RTX) showed that stock solutions are more stable at ≤ 4°C in the dark.[6]

Q4: I am struggling to purify my polar, polyhydroxylated this compound intermediate. What chromatographic techniques are recommended?

A4: The high polarity of many this compound intermediates makes purification by standard silica (B1680970) gel chromatography challenging, often resulting in streaking and poor separation.[7] Reversed-phase high-performance liquid chromatography (HPLC) is a frequently used and effective method for the purification of these compounds.[8][9] For particularly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.[10]

Troubleshooting Guides

Issue 1: Instability of the Orthoester Group

Q: My orthoester-containing this compound intermediate is consistently degrading upon exposure to what I believe are neutral or mildly acidic conditions. How can I prevent this?

A: The orthoester functionality, particularly the caged orthoester found in many this compound natural products, is exceptionally labile to acid.[1][2]

  • Strictly Anhydrous and Aprotic Conditions: Ensure all solvents and reagents are rigorously dried and free of protic acids.

  • Buffered Systems: For reactions that may generate acidic byproducts, consider using a non-nucleophilic base (e.g., proton sponge, 2,6-lutidine) as an acid scavenger.

  • Lewis Acid Sensitivity: Be aware that many Lewis acids can also catalyze the hydrolysis or rearrangement of orthoesters.[1] If a Lewis acid is required, use the mildest possible option and carefully control the reaction temperature and time.

  • Work-up Procedure: During aqueous work-ups, use a buffered aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any trace acids. Minimize contact time with the aqueous phase and work at low temperatures.

  • Upon completion of the reaction, cool the reaction mixture to 0°C.

  • Quench the reaction with a minimal amount of a neutral or basic quenching agent (e.g., saturated aqueous sodium bicarbonate solution instead of water or acidic solutions).

  • Extract the product swiftly with a high-purity, dry organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo at low temperature.

  • For long-term storage, co-evaporate the residue with anhydrous toluene (B28343) to remove residual moisture and store under an inert atmosphere at ≤ -20°C.

Issue 2: Unwanted Reactions of the 6,7-Epoxide Ring

Q: I am observing products that suggest my 6,7-epoxide has undergone ring-opening. What conditions should I avoid?

A: The strained three-membered ring of the epoxide is susceptible to nucleophilic attack under both acidic and basic conditions.[3][4][5]

  • Acidic Conditions: Protonation of the epoxide oxygen activates the ring for attack by even weak nucleophiles. The regioselectivity of the attack depends on the substitution pattern, but it often occurs at the more substituted carbon due to the partial positive charge buildup in the transition state (SN1-like character).[4]

  • Basic Conditions: Strong nucleophiles can directly attack the epoxide ring in an SN2 fashion. This attack typically occurs at the less sterically hindered carbon.[4]

Reagent ClassConditions to AvoidRecommended Alternatives/Precautions
Protic Acids Strong acids (e.g., HCl, H₂SO₄, TFA)Use buffered systems or non-protic Lewis acids for acid-catalyzed reactions elsewhere in the molecule.
Lewis Acids Strong Lewis acids (e.g., TiCl₄, AlCl₃)Use milder Lewis acids (e.g., Zn(OTf)₂, Sc(OTf)₃) at low temperatures and monitor the reaction closely.
Strong Bases Hydroxides, alkoxides (e.g., NaOH, NaOMe)Use non-nucleophilic bases (e.g., DBU, LiHMDS) if a strong base is required for other transformations.
Nucleophiles Strong, hard nucleophiles (e.g., Grignard reagents, organolithiums)Protect nearby functional groups to direct reactivity. Use organocuprates for conjugate additions to the α,β-unsaturated ketone if possible, as they are generally softer nucleophiles.
Issue 3: Protecting Group Strategy and Instability

Q: I am having trouble with the stability of my protecting groups during the synthesis of a polyhydroxylated this compound. What is a robust protecting group strategy?

A: The synthesis of polyhydroxylated daphnanes requires a carefully planned orthogonal protecting group strategy.[11] The choice of protecting groups will depend on the specific reaction sequence.

Hydroxyl GroupCommon Protecting GroupsStabilityDeprotection Conditions
Primary Alcohols (e.g., C20-OH) Silyl (B83357) ethers (e.g., TBS, TIPS)Stable to most conditions except fluoride (B91410) sources and strong acids.TBAF, HF-Pyridine
Benzyl ether (Bn)Stable to a wide range of conditions except hydrogenolysis.H₂, Pd/C
Secondary Alcohols (e.g., C5-OH, C12-OH) Silyl ethers (e.g., TBS, TES)Moderate stability, can be cleaved under acidic conditions.TBAF, mild acid (e.g., PPTS)
Acyl groups (e.g., Ac, Bz)Stable to acidic conditions, labile to basic conditions.K₂CO₃/MeOH, LiOH
Tertiary Alcohols (e.g., C4-OH, C9-OH, C13-OH) Silyl ethers (e.g., TES, TBS)Steric hindrance can make protection and deprotection challenging.TBAF, strong acid
Methyl ether (Me)Very stable.BBr₃
  • Unexpected Deprotection: If a protecting group is unexpectedly cleaved, consider switching to a more robust group (e.g., from TBS to TIPS for a silyl ether).

  • Failure to Deprotect: If a protecting group is difficult to remove, especially on a sterically hindered alcohol, you may need to use more forcing conditions or switch to a more labile protecting group in your synthetic design.

  • Protecting Group Migration: Acyl groups can sometimes migrate between adjacent hydroxyl groups under basic or acidic conditions. This is a known issue in polyhydroxylated systems.[8] If this is suspected, careful NMR analysis (e.g., 2D NMR) is required to confirm the structure.

Visualizations

Signaling Pathways and Experimental Workflows

degradation_pathway Daphnane_Intermediate This compound Intermediate (with Orthoester and Epoxide) Acidic_Conditions Trace Acid (H+) (e.g., from work-up, solvent) Basic_Conditions Strong Nucleophile/Base (e.g., RO-, HO-) Hydrolyzed_Orthoester Hydrolyzed Orthoester (Diol-ester) Daphnane_Intermediate->Hydrolyzed_Orthoester Ring_Opened_Epoxide_Acid Epoxide Ring-Opened Product (trans-diol/ether) Daphnane_Intermediate->Ring_Opened_Epoxide_Acid Ring_Opened_Epoxide_Base Epoxide Ring-Opened Product (trans-diol/ether) Daphnane_Intermediate->Ring_Opened_Epoxide_Base Acidic_Conditions->Hydrolyzed_Orthoester Orthoester Hydrolysis Acidic_Conditions->Ring_Opened_Epoxide_Acid Epoxide Opening (SN1-like) Basic_Conditions->Ring_Opened_Epoxide_Base Epoxide Opening (SN2)

Caption: Common degradation pathways for this compound intermediates.

troubleshooting_workflow Start Unexpected Result in This compound Synthesis Check_TLC Analyze TLC/LC-MS Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Low_Yield Low Yield of Desired Product Check_TLC->Low_Yield No, single spot but low conversion Is_SM_Present Starting Material Present? Multiple_Spots->Is_SM_Present Degradation Hypothesis: Degradation (Hydrolysis/Ring-Opening) Low_Yield->Degradation New_Polar_Spot New, More Polar Spot? Is_SM_Present->New_Polar_Spot No Incomplete_Reaction Action: Increase Reaction Time/Temperature or Reagent Stoichiometry Is_SM_Present->Incomplete_Reaction Yes New_Nonpolar_Spot New, Less Polar Spot? New_Polar_Spot->New_Nonpolar_Spot No New_Polar_Spot->Degradation Yes Protecting_Group_Loss Hypothesis: Protecting Group Cleavage New_Nonpolar_Spot->Protecting_Group_Loss If product is less polar Side_Reaction Hypothesis: Unwanted Side Reaction New_Nonpolar_Spot->Side_Reaction If polarity is similar

References

Technical Support Center: Optimization of DNA Extraction from Daphnia for Genomic Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing DNA extraction from Daphnia for various genomic applications, including next-generation sequencing (NGS).

Troubleshooting Guides

Problem 1: Low DNA Yield

Obtaining a sufficient quantity of high-quality DNA is the primary challenge in Daphnia genomics. Low yields can halt downstream applications. Refer to the table below for common causes and solutions.

Potential CauseRecommended Solution
Insufficient Starting Material For many protocols, using a single Daphnia magna is sufficient. However, for smaller species or if higher yields are required, pooling multiple individuals may be necessary. A study suggests that protocols can be designed for 50 adult female Daphnia magna but can be adjusted for 1-150 animals with corresponding reagent volume adjustments[1][2].
Inefficient Tissue Homogenization The chitinous carapace of Daphnia can impede efficient lysis. Mechanical disruption methods like grinding with ceramic beads or a plastic pestle have been shown to be more effective at releasing DNA than enzymatic digestion alone[3][4]. For high molecular weight DNA, using a cold pestle with minimal twisting is recommended[1][2].
Incomplete Cell Lysis Ensure lysis buffer is thoroughly mixed with the homogenized tissue. For some protocols, extending the Proteinase K digestion time or increasing the temperature (e.g., 55°C or 65°C) can improve lysis[2][3][5].
DNA Loss During Extraction If using a phenol-chloroform based method, ensure complete phase separation to avoid aspirating the DNA-containing aqueous phase. For column-based kits, ensure that ethanol (B145695) has been added to the wash buffers as this is crucial for the DNA to remain bound to the silica (B1680970) membrane[6].
Improper Sample Storage For long-term storage, flash-freezing samples in liquid nitrogen and storing them at -80°C is recommended to preserve DNA integrity[4]. RNAlater can also be used and allows for storage at 4°C or -20°C, which is particularly useful for field studies[3][7]. Avoid repeated freeze-thaw cycles as this can lead to DNA degradation[5][7].
Problem 2: Low DNA Purity (Poor A260/A280 or A260/A230 Ratios)

Contaminants can inhibit downstream enzymatic reactions such as PCR and library preparation for sequencing.

Potential CauseRecommended Solution
Protein Contamination (Low A260/A280) Ensure complete Proteinase K digestion. During phenol-chloroform extraction, avoid disturbing the protein layer at the interface during aspiration of the aqueous phase. An additional chloroform (B151607) wash can help remove residual protein.
Salt or Organic Contaminant Carryover (Low A260/A230) This is often due to residual wash buffers (containing salts like guanidine) or organic solvents (like phenol (B47542) or ethanol). Ensure wash steps are performed correctly and that all ethanol is evaporated before eluting the DNA[8]. A second wash step can sometimes be beneficial.
Chitin (B13524) Contamination The chitinous carapace can co-purify with DNA and interfere with downstream applications. While some column-based kits may help in removing chitinous debris, its primary impact is on UV absorbance-based quantification rather than enzymatic inhibition[3][9][10].
Problem 3: DNA Degradation

High molecular weight DNA is often crucial for long-read sequencing and other genomic analyses.

Potential CauseRecommended Solution
Harsh Homogenization Excessive mechanical shearing (e.g., high-speed vortexing with beads for extended periods) can fragment DNA. For high molecular weight DNA, gentle grinding with a pestle is preferable[1][2].
Nuclease Activity Work quickly and on ice to minimize endogenous nuclease activity. Ensure all equipment and solutions are nuclease-free[11]. For frozen samples, it is critical to keep them frozen until the lysis buffer (which contains nuclease inhibitors) is added[4].
Extended Enzymatic Digestion Prolonged incubation with Proteinase K, especially overnight, can lead to some DNA fragmentation, even though it aids in removing the carapace[9][10][12]. This method is suitable for PCR-based applications but not for those requiring very high molecular weight DNA[10][12].
Improper Sample Storage As mentioned previously, proper and prompt storage of samples is crucial to prevent DNA degradation[4].

Frequently Asked Questions (FAQs)

Q1: Which DNA extraction method is best for Daphnia?

The optimal method depends on the intended downstream application.

  • For High Molecular Weight DNA (e.g., long-read sequencing): A combination of gentle tissue grinding (e.g., with a frozen pestle) followed by purification with a kit like the MasterPure DNA Purification Kit has been shown to yield high molecular weight DNA (>60 kb)[9][10][12]. A modified CTAB (cetyltrimethylammonium bromide) protocol has also been successfully used to generate high-molecular-weight DNA from Daphnia[13].

  • For PCR-based applications: Methods involving overnight Proteinase K digestion can be effective as they help to remove the carapace, although this may result in some DNA fragmentation[3][10]. Standard commercial spin-column kits can also be used successfully.

Q2: How should I quantify my Daphnia DNA extract?

This is a critical step with a significant potential for error.

  • The Problem with Nanodrop (UV Absorbance): If the Daphnia carapace is included in the homogenization, chitin particles can be co-purified. Chitin has a high refractive index at 260 nm, leading to a significant overestimation of DNA concentration when using spectrophotometry (e.g., NanoDrop)[3][9][10]. This can result in using insufficient starting material for downstream experiments[10].

  • Recommended Method: Fluorescence-based quantification methods (e.g., Qubit, PicoGreen) are strongly recommended. These methods use dyes that specifically bind to double-stranded DNA and are not affected by chitin contamination, providing a much more accurate measurement of DNA concentration[3][9][10].

Q3: How can I avoid PCR inhibitors in my Daphnia DNA extracts?

PCR inhibitors can be co-extracted from the Daphnia itself or introduced during the extraction process.

  • Source of Inhibitors: Inhibitors can include polysaccharides from the carapace, compounds from the gut contents (e.g., humic acids from their food source), and reagents used during extraction (e.g., ethanol, salts)[8][14][15].

  • Removal Strategies:

    • Ensure the final wash step in a column-based protocol is performed correctly to remove salts.

    • Make sure all residual ethanol is removed before eluting the DNA.

    • If inhibition is suspected, diluting the DNA template can sometimes overcome the effect of the inhibitor[14].

    • For particularly "dirty" samples, re-purification of the DNA extract may be necessary[16].

Q4: How should I prepare my Daphnia samples before extraction?

Proper sample preparation is key to a successful extraction.

  • Removing Embryos: It is recommended to dissect and remove any embryos from the brood chamber to reduce variability in the amount of starting tissue[3].

  • Gut Contents: For studies sensitive to DNA from gut contents (e.g., microbiome studies), it may be necessary to allow the Daphnia to clear their guts in clean media before preservation.

  • Preservation: As detailed in the troubleshooting section, either flash-freezing in liquid nitrogen and storing at -80°C or using a stabilizing agent like RNAlater are effective preservation methods[3][4][7].

Experimental Protocols

Protocol 1: High Molecular Weight DNA Extraction (Adapted from MasterPure Kit Method)

This protocol is optimized for obtaining high molecular weight DNA suitable for long-read sequencing.

  • Sample Preparation:

    • Use a single adult Daphnia magna (or an appropriate number of smaller individuals).

    • Flash-freeze the sample in liquid nitrogen.

  • Homogenization:

    • Place the frozen Daphnia in a pre-chilled 1.5 mL microcentrifuge tube.

    • Add 300 µL of Tissue and Cell Lysis Solution containing 1 µL of Proteinase K (50 µg/µL).

    • Grind the sample gently but thoroughly with a pre-chilled, DNA-free plastic pestle. Minimize twisting motions to reduce DNA shearing[1][2].

  • Lysis:

    • Incubate the homogenate at 65°C for 15 minutes, mixing by gentle inversion every 5 minutes[3].

  • Protein Precipitation:

    • Cool the sample on ice for 3-5 minutes.

    • Add 175 µL of MPC Protein Precipitation Reagent and vortex for 10 seconds.

    • Centrifuge at ≥10,000 x g for 10 minutes to pellet cellular debris and protein.

  • DNA Precipitation and Wash:

    • Transfer the supernatant to a clean 1.5 mL tube.

    • Add 500 µL of isopropanol (B130326) and invert the tube 30-40 times to precipitate the DNA.

    • Centrifuge at ≥10,000 x g for 10 minutes. The DNA will form a pellet.

    • Carefully discard the supernatant.

    • Add 500 µL of 70% ethanol and gently invert to wash the DNA pellet.

    • Centrifuge for 1 minute at 16,000 x g[2].

    • Carefully discard the ethanol and briefly air-dry the pellet (do not over-dry).

  • DNA Rehydration:

    • Resuspend the DNA pellet in 30-50 µL of a suitable buffer (e.g., DNA Hydration Solution or TE buffer).

    • Quantify using a fluorescence-based method (e.g., Qubit).

Protocol 2: Modified CTAB Extraction

This protocol is a cost-effective alternative for obtaining high-quality DNA.

  • Sample Preparation and Homogenization:

    • Follow steps 1 and 2 from Protocol 1.

  • Lysis:

    • Add 300 µL of CTAB buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8, 0.2% β-mercaptoethanol, and 50 µg of proteinase K) to the homogenized sample[3].

    • Incubate at 65°C for 1 hour, mixing by gentle inversion every 20 minutes[3].

  • Organic Extraction:

    • Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) and mix by inversion until the phases are emulsified.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Repeat the extraction with an equal volume of Chloroform:Isoamyl Alcohol (24:1) to remove residual phenol. Centrifuge and transfer the aqueous phase as before.

  • DNA Precipitation and Wash:

    • Add 0.7 volumes of cold isopropanol to the aqueous phase and mix gently to precipitate the DNA.

    • Incubate at -20°C for at least 30 minutes.

    • Centrifuge at 12,000 x g for 15 minutes to pellet the DNA.

    • Wash the pellet with 500 µL of 70% ethanol, centrifuge for 5 minutes, and discard the supernatant.

    • Air-dry the pellet.

  • DNA Rehydration:

    • Resuspend the DNA in 30-50 µL of a suitable buffer.

    • Quantify using a fluorescence-based method.

Visualizations

Daphnia_DNA_Extraction_Workflow start Start: Daphnia Sample prep Sample Prep (Remove Embryos, Flash Freeze) start->prep hmw_check High Molecular Weight DNA needed? prep->hmw_check homogenize Tissue Homogenization lysis Cell Lysis (Proteinase K) purify DNA Purification (Precipitation / Column) lysis->purify quant_method Quantification Method? purify->quant_method quantify Quantification quality Quality Control (e.g., Gel, TapeStation) downstream Downstream Application (NGS, PCR, etc.) quality->downstream gentle_hom Gentle Grinding (Pestle) hmw_check->gentle_hom Yes beads_hom Mechanical Lysis (Beads) hmw_check->beads_hom No fluor Fluorescence (Qubit, PicoGreen) - RECOMMENDED - quant_method->fluor Accurate absorb UV Absorbance (NanoDrop) - Not Recommended - quant_method->absorb Inaccurate (Chitin Interference) gentle_hom->lysis beads_hom->lysis fluor->quality absorb->quality

Caption: Workflow for Daphnia DNA extraction and key decision points.

This guide provides a comprehensive overview of optimizing DNA extraction from Daphnia. By understanding the critical steps and potential pitfalls, researchers can significantly improve the yield, purity, and integrity of their DNA, leading to more successful downstream genomic analyses.

References

Technical Support Center: Analysis of Complex Daphnane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols for the analysis of complex daphnane diterpenoid mixtures.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic and spectrometric analysis of daphnanes.

Question: Why am I observing poor peak shapes (tailing or fronting) in my HPLC chromatogram?

Answer: Poor peak shape is a common issue that can compromise resolution and quantification. Several factors can be the cause:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or sample concentration.[1][2]

  • Secondary Interactions: Active sites on the column packing can interact with analytes, causing peak tailing. This is common with polyhydroxylated compounds like daphnanes. Ensure the mobile phase pH is appropriate to keep analytes in a single ionic state and consider using a high-purity silica (B1680970) column. Adding a buffer to the mobile phase can also suppress silanol (B1196071) ionization.[1][3]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Degradation: A void at the head of the column or contamination can lead to peak tailing and splitting. Using a guard column and filtering samples can prolong column life.[3]

Question: What is causing my retention times to drift during an HPLC sequence?

Answer: Inconsistent retention times are often indicative of a problem with the HPLC system or mobile phase stability.

  • System Leaks: Check for any leaks in the system, from the pump heads to the detector. Even a small leak can cause pressure fluctuations and retention time shifts.[4]

  • Mobile Phase Composition: If preparing the mobile phase online, ensure the pump's mixing performance is accurate. Inconsistent mixing can lead to drift. For isocratic methods, preparing the mobile phase manually can resolve this. Also, ensure the mobile phase components have not evaporated, changing their ratio.[4]

  • Temperature Fluctuations: Column temperature significantly affects retention time. Use a column oven to maintain a stable temperature throughout the analysis.[2]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution. This may require a longer post-run equilibration time.[2]

Question: I am struggling to differentiate between this compound isomers using LC-MS. What can I do?

Answer: Distinguishing isomers is a primary challenge in this compound analysis due to their shared molecular formula.[5]

  • Optimize Chromatographic Separation: The first step is to achieve baseline separation if possible. Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl), mobile phase modifiers, and gradient profiles.

  • Tandem Mass Spectrometry (MS/MS): Isomers often produce unique fragmentation patterns. By carefully analyzing the product ion spectra from MS/MS experiments, it's possible to identify characteristic fragments that differentiate the isomers.[6][7][8] For example, specific fragmentation pathways have been used to differentiate substances with or without an oxygenated group at C-12.[6]

  • High-Resolution Mass Spectrometry (HRMS): While HRMS cannot distinguish isomers on its own, it is crucial for confirming the elemental composition of precursor and fragment ions, which supports the interpretation of MS/MS spectra.

  • Reference Standards: The most definitive method is to compare the retention time and mass spectra with those of a confirmed reference standard.

  • NMR Spectroscopy: For novel compounds or when standards are unavailable, isolation followed by NMR spectroscopy is the gold standard for unequivocal structure elucidation.[7][8]

Frequently Asked Questions (FAQs)

Question: What is the recommended general approach for extracting this compound diterpenoids from plant material?

Answer: A common and effective method involves a multi-step solvent extraction and partitioning process.

  • Initial Extraction: The dried and powdered plant material is typically extracted with a polar organic solvent like methanol (B129727) or ethanol (B145695).[9]

  • Liquid-Liquid Partitioning: The resulting crude extract is then partitioned between solvents of varying polarities. Since this compound diterpenoids are generally of low to medium polarity, they are often partitioned into solvents such as ethyl acetate (B1210297), chloroform, or dichloromethane.[9]

  • Fractionation: The organic phase is then concentrated and subjected to column chromatography (e.g., silica gel) for further fractionation.[9]

Question: Why is LC-MS/MS considered a powerful tool for analyzing this compound mixtures?

Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is highly effective for the rapid identification of compounds in complex natural product extracts.[7][10] Its advantages include:

  • Sensitivity: It can detect compounds present at very low concentrations, which is crucial as many daphnanes are found in low abundance.[6][11]

  • Selectivity: It can distinguish compounds with the same mass (isobars) and provide structural information through fragmentation patterns (MS/MS).[5][8]

  • Speed: It allows for the rapid profiling of dozens of compounds in a single run, making it ideal for screening plant extracts.[5]

Question: How can I achieve the targeted isolation of specific this compound compounds from a complex extract?

Answer: A modern and efficient strategy is to use analytical data to guide the isolation process.

  • Screening: Use UPLC-MS/MS to rapidly screen the crude extract and identify the retention times and mass-to-charge ratios (m/z) of the target compounds.[6]

  • Guided Fractionation: Employ chromatographic techniques like high-speed countercurrent chromatography (HSCCC) or preparative HPLC to fractionate the extract.[6][11]

  • Analysis of Fractions: Quickly analyze the collected fractions using the same UPLC-MS/MS method to pinpoint which ones contain the target compounds.

  • Final Purification: Pool the enriched fractions and perform final purification using preparative HPLC to obtain the pure compounds.[9][11] This targeted approach is more efficient than traditional, non-guided repeated column chromatography.[11]

Question: What is the definitive method for confirming the structure of a potentially new this compound diterpenoid?

Answer: While LC-MS/MS is excellent for tentative identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the unequivocal structural elucidation of a new compound.[7][8] A comprehensive analysis of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data is required to determine the precise connectivity and stereochemistry of the molecule.[12][13] In some cases, techniques like single-crystal X-ray diffraction can also be used for absolute structure confirmation.[14]

Data Summaries

Quantitative data from relevant studies are summarized below for comparative purposes.

Table 1: Summary of this compound Diterpenoids Identified in Various Plant Species

Plant SpeciesPlant PartNumber of Compounds IdentifiedAnalytical MethodReference
Daphne tanguticaAerial parts28 (including 7 new)LC-MS/MS[5]
Wikstroemia indicaStems21LC-MS/MS, NMR[7][8]
Daphne genkwa-27 recognized; 17 isolatedUPLC-IT-MSn, NMR[6][11]
Daphne odoraFlower buds & flowers30 (including 12 new)UHPLC-Q-Exactive-Orbitrap MS[6]
Daphne ponticaStems, leaves, fruits33 (including 6 new)UHPLC-Q-Exactive-Orbitrap MS[15]

Table 2: Example Cytotoxic Activity of Selected this compound Diterpenoids

Compound(s)Cancer Cell LineIC₅₀ Value (µM)Reference
Yuanhuakines A-D & othersA549 (Human Lung Carcinoma)7.77 - 20.56[14]
Altadaphnans A-CA549 (Human Lung Carcinoma)Significant antiproliferative activity[16]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of this compound Diterpenoids

  • Preparation: Air-dry the plant material and grind it into a fine powder.

  • Extraction: Macerate the powdered material with 95% ethanol (1:10 w/v ratio) at room temperature three times, for 24 hours each time. Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Partitioning: Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, dichloromethane, and ethyl acetate.

  • Fractionation: The organic-soluble fractions (typically petroleum ether and dichloromethane) are often rich in daphnanes. Concentrate these fractions and subject them to silica gel column chromatography. Elute with a gradient of hexane-ethyl acetate or a similar solvent system.

  • Purification: Monitor the collected fractions by TLC or LC-MS. Combine fractions containing compounds of interest and perform further purification using preparative HPLC, often on a C18 column, to isolate pure compounds.[9]

Protocol 2: UPLC-MS/MS Analysis for this compound Profiling

  • Sample Preparation: Dissolve the extract or purified fraction in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatography:

    • System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: A reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might be: 0-2 min, 5% B; 2-25 min, 5-95% B (linear); 25-28 min, 95% B; 28-30 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • System: A tandem mass spectrometer (e.g., Q-TOF or Ion Trap).

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.

    • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, where a full MS scan is followed by MS/MS scans of the most intense ions.

    • Analysis: Process the data to identify compounds based on their accurate mass, retention time, and fragmentation patterns, often comparing against a library or published data.[6][7]

Visualizations

The following diagrams illustrate key workflows and concepts in this compound analysis.

experimental_workflow General Workflow for this compound Isolation and Identification cluster_analysis plant Plant Material (Dried, Powdered) extraction Solvent Extraction (e.g., Ethanol) plant->extraction partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate) extraction->partition fractionation Column Chromatography (e.g., Silica Gel) partition->fractionation prep_hplc Preparative HPLC fractionation->prep_hplc pure_compound Pure this compound Isolate prep_hplc->pure_compound analysis Structural Analysis pure_compound->analysis lcms LC-MS/MS analysis->lcms Tentative ID nmr NMR Spectroscopy analysis->nmr Definitive Structure

Caption: A typical experimental workflow for isolating and identifying this compound diterpenoids.

hplc_troubleshooting HPLC Troubleshooting Logic for High Backpressure start Problem: High System Backpressure q1 Disconnect column. Is pressure still high? start->q1 cause1 Blockage is in system (tubing, injector, guard column) q1->cause1  Yes cause2 Blockage is in the analytical column q1->cause2 No   sol1 Systematically check and flush/replace components cause1->sol1 sol2 1. Reverse flush column. 2. If unresolved, replace column. cause2->sol2 biosynthesis_pathway Simplified Biosynthesis of this compound Skeleton ggpp Geranylgeranyl Diphosphate (GGPP) casbene Casbene ggpp->casbene Casbene synthase tigliane Tigliane Skeleton casbene->tigliane Ring-closing reactions This compound This compound Skeleton tigliane->this compound Ring opening modifications Further Modifications (Oxygenation, Esterification) This compound->modifications

References

Technical Support Center: Optimizing Daphnane Analog Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with daphnane analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process. Our goal is to help you refine your strategies to improve the therapeutic index of these potent compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows high potency against cancer cells but also significant toxicity to normal cells. How can I improve its therapeutic index?

A1: Improving the therapeutic index of this compound analogs is a primary challenge. Here are three key strategies to consider:

  • Structural Modification: The structure of this compound analogs can be modified to reduce toxicity while retaining efficacy. For instance, alterations to the side chains can impact the compound's pharmacokinetic profile and off-target effects.

  • Targeted Delivery Systems: Employing targeted delivery systems such as antibody-drug conjugates (ADCs) or nanoparticles can help concentrate the this compound analog at the tumor site, minimizing exposure to healthy tissues.

  • Combination Therapy: Combining this compound analogs with other therapeutic agents, such as chemotherapy or immunotherapy, can lead to synergistic effects, allowing for lower, less toxic doses of the this compound analog to be used.

Q2: I am considering developing an antibody-drug conjugate (ADC) with a this compound analog. What are the critical components I need to consider for the linker?

A2: The linker is a crucial component of an ADC, connecting the antibody to the cytotoxic payload (the this compound analog). An ideal linker should be stable in systemic circulation but efficiently release the payload within the target cancer cell. Key considerations include:

  • Cleavable vs. Non-cleavable Linkers: Cleavable linkers are designed to be broken by specific conditions within the tumor microenvironment or inside the cancer cell (e.g., enzymes like cathepsin B, acidic pH, or high glutathione (B108866) concentrations). Non-cleavable linkers release the drug upon lysosomal degradation of the antibody.

  • Hydrophilicity: Incorporating hydrophilic elements (e.g., PEG groups) into the linker can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation.

  • Drug-to-Antibody Ratio (DAR): The number of drug molecules attached to each antibody can impact both efficacy and toxicity. A higher DAR is not always better and needs to be empirically optimized.

Q3: Can I use nanoparticles to deliver my this compound analog? What type of nanoparticle formulation is most suitable?

A3: Yes, nanoparticles are a promising approach for the targeted delivery of this compound analogs. The choice of nanoparticle will depend on the physicochemical properties of your specific analog. Common types include:

  • Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These are well-suited for encapsulating hydrophobic drugs. Their biocompatibility and biodegradability are significant advantages.

  • Polymeric Nanoparticles (e.g., PLGA): These offer controlled and sustained release of the encapsulated drug. Their surface can be functionalized with targeting ligands to enhance tumor specificity.

Q4: My in vitro cytotoxicity assays are showing inconsistent results. What are some common pitfalls with the MTT assay?

A4: The MTT assay is a reliable method for assessing cell viability, but several factors can lead to variability:

  • Cell Seeding Density: Ensure that cells are seeded at an optimal density to be in the logarithmic growth phase during the assay.

  • Reagent Preparation and Storage: The MTT reagent is light-sensitive and should be protected from light. Prepare it fresh or store it properly.

  • Incubation Times: Optimize the incubation time with the MTT reagent for your specific cell line to ensure sufficient formazan (B1609692) crystal formation without causing cytotoxicity from the reagent itself.

  • Solubilization of Formazan Crystals: Incomplete solubilization of the formazan crystals is a common source of error. Ensure thorough mixing and consider using a shaker.

Troubleshooting Guides

Problem: High In Vivo Toxicity in Animal Models

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Pharmacokinetic Profile Investigate the pharmacokinetic properties of your this compound analog. A rapid clearance or high accumulation in non-target organs can lead to toxicity. Consider structural modifications or formulation in a delivery system to alter the pharmacokinetic profile.
Off-Target Effects Your this compound analog may be interacting with unintended biological targets. Conduct off-target screening to identify potential interactions. Structure-activity relationship (SAR) studies can help in designing analogs with fewer off-target effects.
Dosing Regimen The dose and frequency of administration can significantly impact toxicity. Experiment with different dosing schedules (e.g., lower doses more frequently) to find a regimen that maintains efficacy while reducing toxicity.
Problem: Difficulty in Synthesizing this compound Analog Derivatives

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Complex Multi-Step Synthesis The synthesis of this compound analogs is often complex. Break down the synthesis into smaller, more manageable steps. Optimize the reaction conditions for each step individually before proceeding to the next.
Low Yield of a Key Intermediate Identify the step with the lowest yield and focus on optimizing it. This may involve changing the solvent, temperature, catalyst, or reaction time.
Side Reactions The presence of multiple reactive functional groups can lead to unwanted side reactions. Use protecting groups to temporarily block reactive sites that are not involved in the desired transformation.

Data Presentation

Comparative Cytotoxicity of this compound Analogs

The therapeutic index is fundamentally related to the differential cytotoxicity of a compound between cancerous and normal cells. Below is a summary of representative IC50 values for this compound analogs against various cancer and normal cell lines. A higher selectivity index (SI = IC50 in normal cells / IC50 in cancer cells) indicates a more favorable therapeutic window.

This compound AnalogCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
YuanhuacineHCC1806 (TNBC)0.0016---[1][2][3]
YuanhuacineHCC70 (TNBC)0.0094---[1][2][3]
Analog XA549 (Lung Cancer)0.05HUVEC (Endothelial)1.530Hypothetical
Analog YMCF-7 (Breast Cancer)0.1HEK293 (Kidney)5.050Hypothetical
Analog ZPANC-1 (Pancreatic)0.02Fibroblasts2.0100Hypothetical

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound analogs on cancer and normal cell lines.

Materials:

  • This compound analog stock solution (in DMSO)

  • Cell culture medium (appropriate for the cell lines)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or other suitable solubilization buffer

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture the selected cell lines to 70-80% confluency. b. Trypsinize and resuspend the cells in complete culture medium. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. d. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analog stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5%. b. Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the this compound analog. Include a vehicle control (medium with the same concentration of DMSO). c. Incubate for 48-72 hours.

  • MTT Assay: a. Add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate on an orbital shaker for 10-15 minutes.

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Protocol 2: General Procedure for In Vivo Acute Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of a this compound analog in a rodent model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Materials:

  • This compound analog formulated for in vivo administration (e.g., in a solution of saline with a solubilizing agent like Tween 80)

  • Healthy, young adult rodents (e.g., mice or rats) of a single strain

  • Standard laboratory animal diet and water

  • Appropriate caging and environmental controls

  • Equipment for clinical observations, body weight measurement, and blood collection

Procedure:

  • Animal Acclimatization: a. Acclimatize the animals to the laboratory conditions for at least one week prior to the study.

  • Dose Grouping: a. Divide the animals into several groups (e.g., 4-5 groups, with at least 5 animals of each sex per group). b. One group will serve as the vehicle control and will receive the formulation vehicle only. c. The other groups will receive graded single doses of the this compound analog. Doses should be selected based on in vitro cytotoxicity data and any available preliminary in vivo data.

  • Administration: a. Administer the this compound analog or vehicle to the animals via the intended clinical route (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Observation: a. Observe the animals continuously for the first few hours post-administration and then daily for 14 days. b. Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. c. Record mortality. d. Measure body weights before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy and Histopathology: a. At the end of the 14-day observation period, euthanize all surviving animals. b. Perform a gross necropsy on all animals (including those that died during the study). c. Collect major organs and tissues for histopathological examination.

Visualizations

Signaling Pathways

This compound analogs, such as yuanhuacine, have been shown to exert their anticancer effects by modulating key signaling pathways. The diagram below illustrates the proposed mechanism of action of yuanhuacine, which involves the activation of Protein Kinase C (PKC) and the subsequent activation of the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines with antitumor activity.[1][2][3][4]

Yuanhuacine_Signaling_Pathway cluster_nucleus Inside Nucleus Yuanhuacine Yuanhuacine PKC Protein Kinase C (PKC) Yuanhuacine->PKC activates IKK IKK Complex PKC->IKK activates IkB IκB IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokine_Genes Pro-inflammatory Cytokine Genes Nucleus->Cytokine_Genes binds to promoter of Cytokines IFNγ, IL-12 Cytokine_Genes->Cytokines induces expression of

Proposed signaling pathway of Yuanhuacine.
Experimental Workflows

A well-structured experimental workflow is essential for reproducible results. The following diagram outlines a typical workflow for evaluating a this compound analog, from initial in vitro screening to in vivo efficacy studies.

Daphnane_Analog_Workflow start Start: this compound Analog Library in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_screening sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_screening->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection mechanism_studies Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) lead_selection->mechanism_studies formulation Formulation Development (e.g., Nanoparticles) lead_selection->formulation in_vivo_efficacy In Vivo Efficacy Studies (Xenograft Models) mechanism_studies->in_vivo_efficacy in_vivo_toxicity In Vivo Toxicity Studies (Acute and Chronic) formulation->in_vivo_toxicity in_vivo_toxicity->in_vivo_efficacy end Preclinical Candidate in_vivo_efficacy->end

Experimental workflow for this compound analog evaluation.
Logical Relationships

Improving the therapeutic index of this compound analogs involves a multi-faceted approach. The diagram below illustrates the logical relationship between the core problem, the contributing factors, and the potential strategic solutions.

Therapeutic_Index_Strategy problem Core Problem: Low Therapeutic Index factors Contributing Factors high_potency High Potency problem->high_potency high_toxicity High Systemic Toxicity problem->high_toxicity off_target Off-Target Effects problem->off_target solutions Strategic Solutions combination_therapy Combination Therapy (Chemo, Immuno) high_potency->combination_therapy structural_mod Structural Modification high_toxicity->structural_mod targeted_delivery Targeted Delivery (ADCs, Nanoparticles) high_toxicity->targeted_delivery off_target->structural_mod

Strategies to improve the therapeutic index.

References

Technical Support Center: Overcoming Poor Yield in the Semi-synthesis of Daphnane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the semi-synthesis of daphnane derivatives, particularly focusing on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My acylation/esterification reaction of the this compound core (e.g., yuanhuacine) is resulting in a low yield. What are the common causes?

A1: Low yields in acylation or esterification of complex polyhydroxylated molecules like this compound derivatives can stem from several factors:

  • Steric Hindrance: The this compound scaffold is sterically congested, particularly around certain hydroxyl groups. Acylating or esterifying agents, especially bulky ones, may face difficulty accessing the target hydroxyl group.

  • Competing Reactions: The presence of multiple hydroxyl groups with similar reactivity can lead to the formation of a mixture of mono-, di-, and poly-acylated products, reducing the yield of the desired single product.

  • Side Reactions: Undesired reactions such as rearrangement of the this compound core or reaction with other functional groups can consume the starting material.

  • Suboptimal Reaction Conditions: The choice of solvent, base, coupling reagent, temperature, and reaction time are critical and need to be optimized for the specific substrate and reagent.

  • Degradation of Starting Material or Product: this compound derivatives can be sensitive to harsh acidic or basic conditions, leading to degradation.

  • Purification Losses: Separation of the desired product from a complex mixture of byproducts and unreacted starting material can be challenging and lead to significant product loss.

Q2: How can I improve the selectivity of acylation at a specific hydroxyl group on the this compound skeleton?

A2: Achieving regioselectivity is a key challenge. Here are some strategies:

  • Exploiting Inherent Reactivity: In many this compound diterpenes, the hydroxyl groups at C-12, C-13, and C-20 are common sites for modification. The primary hydroxyl at C-20 is generally more reactive than the secondary hydroxyls. However, steric factors can influence this reactivity.

  • Protecting Groups: Employing protecting group strategies is a common approach to selectively block more reactive hydroxyl groups, allowing for modification at the desired position. The choice of protecting group is crucial and should be orthogonal to the reaction conditions for its introduction and removal.

  • Enzyme-Catalyzed Reactions: Lipases and other enzymes can offer high regioselectivity in acylation reactions under mild conditions, minimizing side reactions.

  • Careful Control of Reaction Conditions: Lowering the reaction temperature and using a stoichiometric amount of the acylating agent can sometimes favor the reaction at the most reactive hydroxyl group.

Q3: What are the best practices for purifying semi-synthetic this compound derivatives to maximize recovery?

A3: Purification of this compound derivatives often requires chromatographic techniques. To maximize yield during purification:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for separating complex mixtures of this compound derivatives.[1] Methodical development of the gradient elution program is crucial for good resolution.

  • Flash Chromatography: For larger scale purifications, flash chromatography with a suitable stationary phase (silica gel, C18-reversed phase silica) and a carefully optimized eluent system can be effective.

  • Thin-Layer Chromatography (TLC): Always monitor the purification process using TLC to identify fractions containing the desired product and avoid unnecessary pooling of impure fractions.

  • Minimize Handling Steps: Each transfer and concentration step can lead to product loss. Streamline your workup and purification process as much as possible.

Troubleshooting Guides

Guide 1: Poor Yield in the Acylation of Yuanhuacine (B1233473)

This guide addresses common issues encountered during the acylation of yuanhuacine, a common this compound starting material.

Observed Problem Potential Cause Suggested Solution
Low conversion of starting material 1. Insufficient reactivity of the acylating agent. 2. Steric hindrance at the target hydroxyl group. 3. Suboptimal reaction conditions (temperature, time).1. Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). 2. Employ a less bulky acylating agent if possible. 3. Increase the reaction temperature or prolong the reaction time while monitoring for degradation.
Formation of multiple products (over-acylation) Presence of multiple reactive hydroxyl groups.1. Use a protecting group strategy to block more reactive sites. 2. Carefully control the stoichiometry of the acylating agent (use 1.0-1.2 equivalents for mono-acylation). 3. Lower the reaction temperature.
Degradation of starting material or product Harsh reaction conditions (strong acid or base).1. Use a milder base (e.g., DMAP, pyridine (B92270), or a non-nucleophilic base like DIPEA). 2. Avoid prolonged exposure to acidic or basic conditions during workup.
Low recovery after purification 1. Product is lost during aqueous workup. 2. Irreversible adsorption on silica (B1680970) gel. 3. Co-elution with byproducts.1. Use a minimal amount of water for washing and ensure the organic phase is thoroughly extracted. 2. Consider using a different stationary phase for chromatography (e.g., alumina (B75360) or reversed-phase silica). 3. Optimize the HPLC or flash chromatography conditions for better separation.
Experimental Protocol: General Procedure for Acylation of Yuanhuacine

This protocol provides a starting point for the acylation of yuanhuacine. Optimization will be necessary based on the specific acyl group being introduced.

  • Preparation: Dissolve yuanhuacine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF, or pyridine) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Base: Add a suitable base (e.g., pyridine or DMAP, 1.2-2.0 equivalents).

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.5 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for the desired time (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or preparative HPLC.

Data Presentation: Comparison of Coupling Reagents for Esterification

While specific comparative data for this compound derivatives is limited in the literature, the following table provides a general comparison of common coupling reagents used for esterification, which can be applied as a starting point for optimization.

Coupling Reagent Typical Yield Range (%) Advantages Disadvantages
DCC/DMAP 70-90High yielding, widely used.Dicyclohexylurea (DCU) byproduct can be difficult to remove.
EDC/DMAP 70-95Water-soluble urea (B33335) byproduct, easier purification.Can be more expensive than DCC.
HATU/DIPEA 80-95Fast reaction times, high yields, suitable for sterically hindered substrates.More expensive, byproducts need to be removed.
TBTU/DIPEA 80-95Efficient and fast.Can cause racemization in sensitive substrates.

Visualizations

Experimental Workflow for Yield Optimization

experimental_workflow start Start: Low Yield in Semi-synthesis check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions (Solvent, Base, Temp.) check_reagents->optimize_conditions Reagents OK protecting_group Implement Protecting Group Strategy optimize_conditions->protecting_group Yield still low end Improved Yield optimize_conditions->end Yield Improved purification Optimize Purification Method protecting_group->purification Selectivity Achieved purification->end High Purity Product

Caption: A logical workflow for troubleshooting and optimizing the yield of this compound derivative semi-synthesis.

Signaling Pathway (Illustrative Example of PKC Activation)

While not directly related to yield, understanding the biological targets of this compound derivatives, such as Protein Kinase C (PKC), can be relevant for drug development professionals.

pkc_pathway This compound This compound Derivative (e.g., Yuanhuacine) PKC Protein Kinase C (PKC) This compound->PKC activates Downstream Downstream Effectors PKC->Downstream phosphorylates CellularResponse Cellular Response (e.g., Apoptosis, Cytokine Release) Downstream->CellularResponse

Caption: An illustrative diagram of a signaling pathway involving the activation of Protein Kinase C (PKC) by a this compound derivative.[2][3]

Logical Relationship for Selective Acylation

selective_acylation Start This compound Core (Multiple -OH groups) Strategy Choose Strategy Start->Strategy Direct Direct Acylation Strategy->Direct Protect Protecting Group Strategy Strategy->Protect ResultDirect Mixture of Products (Low Yield of Desired Isomer) Direct->ResultDirect ProtectOH Protect more reactive -OH Protect->ProtectOH AcylateTarget Acylate target -OH ProtectOH->AcylateTarget Deprotect Deprotect AcylateTarget->Deprotect ResultProtect Desired Regioisomer (Higher Yield) Deprotect->ResultProtect

Caption: A decision-making diagram illustrating the logical choice between direct acylation and a protecting group strategy for achieving regioselectivity.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for daphnane isomer separation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these structurally complex natural products.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound diterpenoid isomers?

The main difficulty lies in the high structural similarity between isomers. This compound diterpenoids often exist as functional isomers, geometric isomers, or stereoisomers with identical molecular formulas and very similar physicochemical properties.[1][2] This results in minor differences in retention behavior on standard chromatographic phases, often leading to poor resolution or complete co-elution. Differentiating these isomers typically requires highly selective analytical techniques and optimized methods.

Q2: Which analytical technique is most effective for identifying and distinguishing this compound isomers in a complex plant extract?

Ultra-High-Performance Liquid Chromatography coupled with high-resolution tandem mass spectrometry (UHPLC-MS/MS) is the most powerful and widely used technique.[1][3][4] Systems like a UHPLC coupled to a Q-Exactive Orbitrap mass spectrometer allow for the separation of isomers based on subtle differences in retention time while providing detailed structural information from their fragmentation patterns.[1] Optimizing MS conditions, such as in-source collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD), is critical for generating unique fragment ions that can differentiate one isomer from another.[1]

Q3: What is the recommended starting point for HPLC method development?

For analytical-scale separation of this compound isomers, a reversed-phase HPLC (RP-HPLC) method is the standard starting point.

  • Column: A high-efficiency C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) is a robust initial choice.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) (ACN) and water, both containing an acidic modifier, is typically used.[5]

  • Acidic Modifier: Adding 0.1% formic acid to both mobile phase components is crucial. It helps to protonate acidic silanol (B1196071) groups on the stationary phase, reducing peak tailing, and provides a source of protons for electrospray ionization (ESI) in the mass spectrometer, improving sensitivity.

  • Detection: Photodiode Array (PDA) detection can be used, but coupling to a Mass Spectrometer (MS) is essential for isomer differentiation.

Q4: When should I consider using a different stationary phase, like a Phenyl-Hexyl column?

You should consider a Phenyl-Hexyl or other phenyl-based column when a standard C18 column fails to provide adequate resolution, especially for positional or geometric isomers.

  • C18 columns separate primarily based on hydrophobicity. If isomers have very similar hydrophobic characteristics, they will co-elute.

  • Phenyl-Hexyl columns provide an alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and any aromatic moieties in the this compound structure (e.g., benzoate (B1203000) or cinnamate (B1238496) groups).[6][7] This can resolve isomers that are inseparable on a C18 phase.

Q5: What is Supercritical Fluid Chromatography (SFC) and when should it be used for this compound isomers?

SFC is a chromatographic technique that uses supercritical carbon dioxide (CO₂) as the primary mobile phase, often mixed with a small amount of an organic co-solvent like methanol (B129727).[8][9] It is particularly powerful for separating stereoisomers (enantiomers and diastereomers).[8]

Consider using SFC when you need to:

  • Separate chiral this compound isomers.

  • Achieve faster separations than HPLC. SFC's low viscosity mobile phase allows for higher flow rates without generating excessive backpressure.[9]

  • Reduce the use of organic solvents, making it a "greener" alternative to normal-phase HPLC.[10]

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are the most common and effective columns for chiral SFC.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My this compound isomers (e.g., yuanhuajine and gniditrin) are eluting as a single peak or with very poor resolution (Rs < 1.5) on my C18 column. What should I do?

Answer: Poor resolution is the most common problem. Follow this systematic approach to improve separation.

G cluster_0 Troubleshooting: Poor Resolution (Rs < 1.5) start Initial State: Poor Resolution on C18 opt_gradient 1. Optimize Gradient start->opt_gradient opt_temp 2. Adjust Temperature opt_gradient->opt_temp If still unresolved change_col 3. Change Stationary Phase opt_temp->change_col If still unresolved phenyl_col Try Phenyl-Hexyl Column (for π-π interactions) change_col->phenyl_col Aromatic Isomers? sfc_col Consider Chiral SFC (for stereoisomers) change_col->sfc_col Stereoisomers? success Resolution Achieved (Rs >= 1.5) phenyl_col->success sfc_col->success

Caption: A decision tree for troubleshooting poor isomer resolution.

  • Optimize the Gradient: Make the gradient shallower. A slower increase in the organic solvent (acetonitrile) percentage over a longer time increases the interaction time with the stationary phase and can significantly improve the separation of closely eluting peaks.

  • Change the Organic Modifier: If using acetonitrile, try substituting it with methanol. Methanol has different solvent properties and can alter selectivity, sometimes resolving peaks that co-elute in acetonitrile.

  • Adjust Temperature: Lowering the column temperature (e.g., from 40°C to 25°C) can sometimes increase the separation factor between isomers, although it may also increase retention times and peak widths.

  • Change the Stationary Phase: This is the most powerful step. If a C18 column is not working, switch to a column with a different selectivity, such as a Phenyl-Hexyl phase, to introduce alternative separation mechanisms like π-π interactions.

Issue 2: Asymmetric Peak Shapes (Tailing or Fronting)

Question: My peaks are tailing, which is affecting my ability to accurately integrate and quantify them. What are the common causes and solutions?

Answer: Peak tailing is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.

G cluster_1 Troubleshooting: Peak Tailing start Problem: Asymmetric (Tailing) Peaks check_ph Check Mobile Phase pH start->check_ph check_additive Ensure Acidic Additive (e.g., 0.1% Formic Acid) start->check_additive check_overload Check for Column Overload start->check_overload solution_ph Adjust pH to suppress analyte ionization check_ph->solution_ph solution_additive Additive suppresses silanol interactions with basic sites check_additive->solution_additive solution_overload Reduce sample concentration or injection volume check_overload->solution_overload success Symmetrical Peaks solution_ph->success solution_additive->success solution_overload->success

Caption: Common causes and solutions for peak tailing in HPLC.

  • Secondary Silanol Interactions: Free, ionized silanol groups on the silica (B1680970) surface of the column can interact strongly with polar or basic functional groups on the this compound molecules, causing tailing.

    • Solution: Ensure your mobile phase contains an acidic additive like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates the silanols, minimizing these unwanted secondary interactions.

  • Mobile Phase pH: If your this compound isomer has an acidic or basic moiety, its ionization state can be affected by the mobile phase pH. If both ionized and non-ionized forms exist during the run, it can lead to broad, tailing peaks.

    • Solution: For acidic compounds, adjust the mobile phase pH to be at least 2 units below the analyte's pKa. For basic compounds, adjust the pH to be 2 units above the pKa. This ensures the analyte is in a single, non-ionized state.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Dilute your sample and inject a smaller mass onto the column.

Data Presentation: Column Selectivity Comparison

The choice of stationary phase is the most critical parameter for achieving resolution between closely related isomers. While a C18 column is a good starting point, a Phenyl-Hexyl column can offer superior selectivity for this compound isomers containing aromatic groups.

Table 1: Illustrative Comparison of C18 and Phenyl-Hexyl Columns for the Separation of Two Aromatic this compound Isomers

ParameterCondition 1: C18 ColumnCondition 2: Phenyl-Hexyl ColumnAnalysis
Column Waters ACQUITY BEH C18, 1.7 µmWaters ACQUITY BEH Phenyl, 1.7 µmPhenyl phase introduces π-π interactions.
Mobile Phase A: H₂O + 0.1% FA; B: ACN + 0.1% FAA: H₂O + 0.1% FA; B: ACN + 0.1% FAConditions are kept identical to isolate the effect of the stationary phase.
Gradient 50% to 80% B over 15 min50% to 80% B over 15 minIdentical gradient ensures a fair comparison.
Isomer 1 tR (min) 10.2511.52Increased retention on Phenyl-Hexyl due to mixed-mode interactions.
Isomer 2 tR (min) 10.4012.15The second isomer is retained even more strongly, indicating greater π-π interaction.
Resolution (Rs) 0.95 (Co-eluting) 2.10 (Baseline Resolved) The alternative selectivity of the Phenyl-Hexyl phase achieves baseline separation.

Note: This data is illustrative, based on established chromatographic principles, to demonstrate the potential impact of changing column chemistry.[6][7]

Experimental Protocols

Protocol 1: Analytical UHPLC-MS Method for Isomer Profiling

This protocol is designed for the initial screening and identification of this compound isomers in a plant extract.

  • Instrumentation:

    • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Chromatographic Conditions:

    • Column: Waters ACQUITY BEH C18 (2.1 mm × 100 mm, 1.7 µm).[5]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 40 °C.[5]

    • Injection Volume: 2-5 µL.

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-15 min: Linear gradient from 10% to 100% B.[5]

      • 15-17 min: Hold at 100% B.

      • 17.1-20 min: Return to 10% B and equilibrate.

  • MS Detector Settings (Example for ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 150-1500.

    • Capillary Voltage: 3.5 kV.

    • Sheath Gas / Aux Gas Flow: 40 / 10 (arbitrary units).

    • Data Acquisition: Full MS scan followed by data-dependent MS/MS (dd-MS2) of the top 5 most intense ions.

    • Collision Energy (HCD): Stepped collision energy (e.g., 20, 40, 60 eV) to obtain rich fragmentation spectra.

  • Sample Preparation:

    • Extract plant material with methanol or an ethyl acetate/water partition.

    • Evaporate the solvent and re-dissolve the residue in acetonitrile or methanol.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Preparative HPLC for Isomer Isolation

This protocol is for the purification of target isomers after initial fractionation (e.g., by silica gel column chromatography).[4]

  • Instrumentation:

    • Preparative HPLC system with a PDA and/or mass-directed fraction collection.

  • Chromatographic Conditions:

    • Column: Waters XBridge Prep C18 OBD (19 mm × 250 mm, 5 µm).[5]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 18-20 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 0.5 - 2.0 mL (depending on sample concentration and column loading capacity).

    • Gradient Program: Develop an optimized gradient based on the analytical separation. Start with a shallow gradient around the elution point of the target compounds. For example:

      • 0-5 min: 65% B

      • 5-30 min: Linear gradient from 65% to 75% B.

      • 30-35 min: Column wash at 100% B.

      • 35.1-45 min: Re-equilibration at 65% B.

  • Sample Preparation:

    • Dissolve the pre-fractionated sample in a minimal amount of a strong solvent (like DMSO or DMF) and then dilute with the initial mobile phase composition to avoid peak distortion. Ensure the sample is fully dissolved.

  • Fraction Collection:

    • Collect fractions based on UV peaks or, ideally, the target mass-to-charge ratio (m/z) if using a mass-directed system.

    • Combine fractions of the same peak from multiple runs, evaporate the solvent, and perform further analysis (e.g., NMR) to confirm purity and structure.

Protocol 3: Chiral SFC Method Development for Stereoisomer Separation

This protocol provides a starting point for separating this compound stereoisomers.

  • Instrumentation:

    • Analytical SFC system with a back-pressure regulator (BPR), PDA detector, and ideally a mass spectrometer.

  • Column Screening:

    • Screen a set of polysaccharide-based chiral stationary phases (CSPs). A good starting set includes:

      • CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK IB (Cellulose tris(3,5-dimethylphenylcarbamate))

      • CHIRALPAK IC (Cellulose tris(3-chloro-4-methylphenylcarbamate))

  • Chromatographic Conditions:

    • Primary Mobile Phase: Supercritical CO₂.

    • Co-solvent: Methanol (start with a simple gradient to screen for elution).

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Screening Gradient:

      • 0-1 min: 5% Methanol

      • 1-8 min: Linear gradient from 5% to 40% Methanol.

      • 8-10 min: Hold at 40% Methanol.

  • Method Optimization:

    • Once a column shows partial separation, optimize the method isocratically.

    • Adjust the percentage of methanol to maximize resolution.

    • If peak shape is poor for basic compounds, consider adding a small amount of an additive like isopropylamine (B41738) or diethylamine (B46881) (e.g., 0.1%) to the co-solvent. For acidic compounds, an acid additive may help.[11]

References

Technical Support Center: Improving the Efficiency of Daphnane Delivery In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for daphnane compound delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges in the in vivo administration of this compound diterpenoids. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to enhance the efficiency and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo delivery of this compound compounds so challenging?

A1: this compound compounds, like many diterpenoids, are often highly lipophilic, leading to poor aqueous solubility. This inherent hydrophobicity is a primary obstacle to achieving effective therapeutic concentrations in vivo. Key challenges include:

  • Low Bioavailability: Poor dissolution in physiological fluids limits absorption after oral administration. For instance, the absolute oral bioavailability of yuanhuacine (B1233473) in rats has been reported to be as low as 1.14%.[1][2]

  • Precipitation upon Administration: When formulations containing organic solvents are introduced into the aqueous environment of the bloodstream, the this compound compound may precipitate, reducing its efficacy and potentially causing embolisms.

  • Toxicity: Some this compound-type diterpenoids can be toxic, and their blood concentration has been correlated with their toxic effects.[3] Achieving a therapeutic window without significant side effects is a critical challenge.

  • First-Pass Metabolism: For orally administered compounds, significant metabolism in the liver can reduce the amount of active compound reaching systemic circulation.

Q2: What are the most common strategies to improve the bioavailability of this compound compounds?

A2: Several formulation strategies can be employed to overcome the challenges of delivering hydrophobic compounds like daphnanes:

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form nano- or microemulsions upon contact with aqueous media in the gut, improving solubilization and absorption.

  • Nanoparticle-Based Carriers: Encapsulating this compound compounds in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect the drug from degradation, improve its pharmacokinetic profile, and enable targeted delivery.

  • Co-solvents and Surfactants: The use of biocompatible organic solvents and surfactants can increase the solubility of daphnanes in aqueous solutions for parenteral administration. However, care must be taken to avoid precipitation upon dilution in the bloodstream.

  • Prodrugs: Modifying the this compound structure to create a more soluble prodrug that is enzymatically converted to the active form at the target site can be an effective strategy.

Q3: Are there any specific this compound compounds with published in vivo pharmacokinetic data?

A3: Yes, pharmacokinetic data is available for some this compound compounds. For example, studies on yuanhuacine in rats have been published. After intravenous administration, it exhibits a two-compartment model behavior with an elimination half-life of approximately 9.64 to 11.1 hours.[1][2][4] Its oral bioavailability is very low.[1][2] The pharmacokinetic profiles of different this compound-type diterpenoids can vary significantly based on their structure.[3]

Troubleshooting Guides

Issue 1: Low Oral Bioavailability
Potential Cause Troubleshooting Steps
Poor aqueous solubility and dissolution rate.1. Particle Size Reduction: Consider micronization or nanomilling of the this compound compound to increase its surface area. 2. Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS). Screen various oils, surfactants, and co-surfactants for their ability to solubilize the compound and form a stable emulsion upon dilution. 3. Amorphous Solid Dispersions (ASDs): Formulate the compound with a polymer to create an amorphous solid dispersion, which can enhance solubility and dissolution.
Significant first-pass metabolism.1. Nanoparticle Encapsulation: Encapsulating the drug in nanoparticles can alter its absorption pathway, potentially reducing first-pass metabolism. 2. Alternative Routes of Administration: Consider parenteral (e.g., intravenous, intraperitoneal) or transdermal delivery to bypass the liver.
Efflux by transporters (e.g., P-glycoprotein).1. Co-administration with Inhibitors: Investigate the co-administration of a known P-glycoprotein inhibitor to increase intestinal absorption. 2. Formulation with Excipients: Some formulation excipients can inhibit efflux transporters.
Issue 2: Precipitation of the Compound During Intravenous Formulation or Administration
Potential Cause Troubleshooting Steps
The organic solvent used to dissolve the this compound is not sufficiently miscible with the aqueous vehicle or blood.1. Optimize Co-solvent System: Use a mixture of water-miscible organic solvents (e.g., DMSO, ethanol, PEG 400) and surfactants (e.g., Tween 80, Cremophor EL) to create a more stable formulation. 2. Slow Infusion: Administer the formulation as a slow intravenous infusion rather than a bolus injection to allow for gradual dilution in the bloodstream.
The concentration of the this compound compound exceeds its solubility limit in the final formulation.1. Determine Solubility Limits: Carefully determine the solubility of your compound in various vehicle compositions. 2. Prepare a More Dilute Formulation: If possible, lower the concentration of the drug in the formulation and increase the injection volume (within acceptable limits for the animal model).
pH-dependent solubility.1. pH Adjustment: For ionizable this compound analogs, adjust the pH of the formulation to maximize solubility.

Quantitative Data Summary

The following table summarizes available pharmacokinetic data for yuanhuacine in rats and provides illustrative data for other this compound compounds based on general principles of hydrophobic drug delivery.

CompoundDelivery System/RouteAnimal ModelDoseCmaxTmaxAUCAbsolute Bioavailability (%)Reference(s)
Yuanhuacine Intravenous (IV)Rat1 mg/kg---100 (by definition)[1][2]
Oral (gavage)Rat10 mg/kg28.21 ± 2.79 ng/mL2 h-1.14[1][2]
Yuanhuacine Intravenous (IV)Rabbit----100 (by definition)[4]
Illustrative this compound Analog Oral SuspensionRat10 mg/kgLowVariableLow< 5General Knowledge
SEDDS (Oral)Rat10 mg/kgModerate-High1-4 hModerate-High20-60General Knowledge
Nanoparticle (IV)Mouse5 mg/kgHigh< 0.5 hHigh100 (by definition)General Knowledge

Note: "General Knowledge" entries are illustrative and the actual values will depend on the specific this compound compound and formulation.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS) for Oral Delivery

Objective: To formulate a this compound compound in a self-emulsifying drug delivery system to enhance its oral bioavailability.

Materials:

  • This compound compound

  • Oil (e.g., Capryol 90, medium-chain triglycerides)

  • Surfactant (e.g., Kolliphor RH40, Tween 80)

  • Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Glass vials

  • Magnetic stirrer and stir bars

  • Water bath or incubator

Procedure:

  • Excipient Screening:

    • Determine the solubility of the this compound compound in a range of oils, surfactants, and co-surfactants.

    • Select the excipients that show the highest solubility for your compound.

  • Constructing a Ternary Phase Diagram:

    • Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Titrate each blank formulation with water and observe the formation of an emulsion.

    • Identify the region of the ternary phase diagram that forms a clear or slightly bluish, stable nano- or microemulsion.

  • Preparation of the Drug-Loaded SEDDS:

    • Based on the optimal region from the phase diagram, weigh the appropriate amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the this compound compound to the excipient mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir using a magnetic stirrer until the compound is completely dissolved and the solution is clear.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Dilute an aliquot of the SEDDS with a relevant aqueous medium (e.g., simulated gastric fluid) and measure the resulting droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Assess the in vitro drug release profile of the formulation.

Protocol 2: Preparation of Polymeric Nanoparticles for Intravenous Delivery

Objective: To encapsulate a this compound compound in polymeric nanoparticles to improve its solubility and modify its pharmacokinetic profile for intravenous administration.

Materials:

  • This compound compound

  • Biodegradable polymer (e.g., PLGA, PCL)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Surfactant/stabilizer (e.g., polyvinyl alcohol (PVA), Pluronic F68)

  • Purified water

  • Homogenizer or sonicator

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve the this compound compound and the polymer (e.g., PLGA) in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant/stabilizer (e.g., PVA) in purified water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing or sonicating at high speed to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and wash the nanoparticles by resuspending them in purified water and centrifuging again. Repeat this washing step 2-3 times to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticles can be lyophilized with a cryoprotectant.

  • Characterization:

    • Determine the particle size, PDI, and zeta potential using DLS.

    • Assess the morphology of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

    • Calculate the drug loading and encapsulation efficiency.

Visualizations

Signaling Pathways of this compound Diterpenoids

This compound diterpenoids can exert their biological effects through multiple signaling pathways. While Protein Kinase C (PKC) is a well-known target, other pathways are also implicated in their anticancer activities.

Daphnane_Signaling This compound This compound Diterpenoid PKC Protein Kinase C (PKC) This compound->PKC activates PI3K PI3K This compound->PI3K inhibits STAT3 STAT3 This compound->STAT3 inhibits Src Src This compound->Src inhibits Downstream Downstream Signaling PKC->Downstream Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Arrest (G0/G1, G2/M) mTOR->CellCycle STAT3->CellCycle Src->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Simplified signaling pathways modulated by this compound diterpenoids in cancer cells.

Experimental Workflow for Improving In Vivo Delivery

The following diagram outlines a logical workflow for selecting and optimizing a delivery strategy for a novel this compound compound.

Delivery_Workflow Start Start: Novel this compound Compound Char Characterize Physicochemical Properties (Solubility, LogP) Start->Char Route Define Desired Route of Administration Char->Route Oral Oral Route->Oral Oral IV Intravenous Route->IV IV Lipid Lipid-Based Formulation (e.g., SEDDS) Oral->Lipid Nano Nanoparticle Formulation (e.g., Polymeric NP) IV->Nano CoSolvent Co-solvent/Surfactant System IV->CoSolvent Optimize Formulation Optimization (In Vitro Characterization) Lipid->Optimize Nano->Optimize CoSolvent->Optimize InVivo In Vivo Pharmacokinetic and Efficacy Studies Optimize->InVivo End End: Optimized Delivery System InVivo->End

Caption: A workflow for selecting and developing an effective in vivo delivery system for this compound compounds.

References

Mitigating off-target effects of daphnane compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with daphnane compounds. Our goal is to help you mitigate off-target effects and optimize your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and known off-target effects of this compound compounds?

A1: this compound-type diterpenoids are well-documented for a range of biological activities, including potent anti-cancer and anti-HIV properties.[1][2] Their primary on-target effects are often attributed to the modulation of Protein Kinase C (PKC) isoforms.[3][4] However, due to the highly conserved nature of the ATP-binding pocket in the human kinome, this compound compounds can exhibit off-target activities by interacting with other kinases and cellular targets.[5] These off-target effects can lead to cytotoxicity and other adverse events.[6][7]

Q2: How can I assess the selectivity of my this compound compound?

A2: A comprehensive selectivity profile can be generated using a combination of in vitro and in silico methods. A standard approach is to perform a broad-panel kinase screen to identify potential off-target kinases.[8] Additionally, cell-based assays can be used to evaluate the compound's effects on various signaling pathways. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also predict potential off-target interactions.[9][10]

Q3: What are the key structural features of this compound compounds that influence their activity and toxicity?

A3: The biological activity and toxicity of this compound diterpenoids are closely linked to their chemical structure. Key features include the orthoester group at positions C-9, C-13, and C-14, which is often essential for cytotoxic activity.[6] Modifications to the side chains, particularly at C-10 and C-20, can significantly impact both potency and selectivity.[6][11] For instance, the length of the aliphatic chain connected to the orthoester has been shown to affect anti-HIV activity.[12]

Q4: Are there strategies to reduce the systemic toxicity of this compound compounds in vivo?

A4: Yes, several drug delivery strategies can be employed to minimize systemic toxicity. Encapsulating this compound compounds in nanoparticle-based delivery systems can improve their pharmacokinetic profile and target them more specifically to tumor tissues, thereby reducing exposure to healthy cells.[13][14] Additionally, structural modifications to the this compound scaffold can be explored to develop analogs with a better therapeutic index.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed in Non-Target Cell Lines

Your this compound compound shows potent activity against your target cancer cell line, but also exhibits high cytotoxicity in non-cancerous control cell lines, suggesting significant off-target effects.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Broad Kinase Inhibition Perform a comprehensive kinase selectivity profiling assay to identify off-target kinases. This will help you understand the compound's polypharmacology.[8]
Non-Specific Cellular Toxicity Conduct a battery of cytotoxicity assays (e.g., MTT, LDH release) on a panel of diverse cell lines to determine the therapeutic window.
Poor Pharmacokinetic Properties If conducting in vivo studies, analyze the compound's pharmacokinetic and biodistribution profile to see if it accumulates in non-target tissues.[15][16]
Sub-optimal Compound Structure Synthesize and screen a focused library of this compound analogs with modifications aimed at improving selectivity. Focus on altering side chains that are not critical for on-target activity but may contribute to off-target binding.[17]
Problem 2: Inconsistent or Unexplained Phenotypes in Cellular Assays

You observe a cellular phenotype (e.g., unexpected morphological changes, altered signaling pathways) that cannot be explained by the known on-target mechanism of your this compound compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Activation of Alternative Signaling Pathways Use phosphoproteomics or other global profiling techniques to identify signaling pathways that are unexpectedly modulated by your compound.
Off-Target Protein Binding Employ chemical proteomics approaches, such as affinity chromatography coupled with mass spectrometry, to identify novel protein binding partners of your this compound compound.
Compound Instability or Degradation Verify the stability of your compound under the specific assay conditions. Degradation products may have different biological activities.
Experimental Artifacts Rule out assay interference (e.g., autofluorescence, aggregation) by performing appropriate control experiments.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Selected this compound Diterpenoids

CompoundCell LineIC50 (nM)Reference
YuanhualineA549 (Lung Cancer)7.0[18]
YuanhuahineA549 (Lung Cancer)15.2[18]
YuanhuagineA549 (Lung Cancer)24.7[18]
Tianchaterpene DHGC-27 (Gastric Cancer)8,800[13]
Daphnetoxin--[3]
Gnidicin--[3]
Gniditrin--[3]
Excoecariatoxin--[3]

Table 2: Anti-HIV Activity of Selected this compound Diterpenoids

CompoundEC50 (nM)Reference
Daphnepedunin I0.82[12]
Daphnepedunin J7.1[12]
This compound Orthoesters (various)1.5 - 7.7[8]

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is used to assess the cytotoxic effects of this compound compounds on cultured cell lines by measuring metabolic activity.

Materials:

  • This compound compound stock solution (in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the this compound compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Kinase Selectivity Profiling Assay

This protocol provides a general workflow for assessing the selectivity of a this compound compound against a panel of kinases.

Materials:

  • This compound compound

  • Kinase panel (commercially available kits)

  • Substrates for each kinase

  • ATP

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay system)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in DMSO.

    • Prepare working solutions of each kinase, substrate, and ATP in the appropriate assay buffer according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 384-well plate, add the this compound compound at the desired final concentration. Include a vehicle control (DMSO).

    • Add the kinase to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

  • Incubation:

    • Incubate the plate at room temperature or 30°C for the time specified in the kit protocol (typically 30-60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the remaining ATP using a luminescence-based method (e.g., by adding the ADP-Glo™ reagent).

    • Incubate as recommended by the manufacturer.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for the this compound compound at each kinase relative to the vehicle control.

    • Generate a selectivity profile by plotting the percentage of inhibition against each kinase in the panel.

Visualizations

Signaling_Pathway_Modulation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PKC PKC Receptor->PKC Daphnane_Compound Daphnane_Compound Daphnane_Compound->PKC On-Target Modulation Off_Target_Kinase Off_Target_Kinase Daphnane_Compound->Off_Target_Kinase Off-Target Binding Downstream_Effector_1 Downstream_Effector_1 PKC->Downstream_Effector_1 Phosphorylation Downstream_Effector_2 Downstream_Effector_2 PKC->Downstream_Effector_2 Phosphorylation Gene_Expression Gene_Expression Downstream_Effector_1->Gene_Expression Unintended_Pathway Unintended_Pathway Off_Target_Kinase->Unintended_Pathway Undesired Activation Unintended_Pathway->Gene_Expression

Caption: On- and off-target signaling of this compound compounds.

Mitigation_Workflow Start Start High_Off_Target_Effect High_Off_Target_Effect Start->High_Off_Target_Effect SAR_Analysis Structure-Activity Relationship Analysis High_Off_Target_Effect->SAR_Analysis Yes Targeted_Delivery Targeted Delivery System High_Off_Target_Effect->Targeted_Delivery Consider Analog_Synthesis Analog Synthesis SAR_Analysis->Analog_Synthesis Selectivity_Screening Selectivity Screening Analog_Synthesis->Selectivity_Screening Improved_Selectivity Improved_Selectivity Selectivity_Screening->Improved_Selectivity Improved_Selectivity->SAR_Analysis No Lead_Optimization Lead Optimization Improved_Selectivity->Lead_Optimization Yes End End Lead_Optimization->End Targeted_Delivery->End Experimental_Workflow Daphnane_Compound Daphnane_Compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Daphnane_Compound->Cytotoxicity_Assay Kinase_Profiling Kinase Selectivity Profiling Daphnane_Compound->Kinase_Profiling In_Silico_Prediction In Silico Off-Target Prediction Daphnane_Compound->In_Silico_Prediction Data_Analysis Data Analysis and Hit Validation Cytotoxicity_Assay->Data_Analysis Kinase_Profiling->Data_Analysis In_Silico_Prediction->Data_Analysis In_Vivo_Toxicity In Vivo Toxicity Assessment Data_Analysis->In_Vivo_Toxicity Final_Assessment Final_Assessment In_Vivo_Toxicity->Final_Assessment

References

Technical Support Center: Enhancing the Stability of Daphnane Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to enhance the stability of daphnane compounds during long-term storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound compounds during storage?

A1: this compound compounds, which often feature orthoester groups, polyunsaturated chains, and conjugated double bonds, are susceptible to several degradation pathways. The primary factors include:

  • Hydrolysis: The orthoester moiety, a common feature in many this compound diterpenoids, is susceptible to hydrolysis under acidic conditions, leading to the cleavage of the orthoester and formation of an ester and an alcohol.[1]

  • Oxidation: The presence of double bonds in the this compound skeleton and in aliphatic side chains makes these compounds prone to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides in solvents.

  • Photodegradation: Conjugated double bond systems, which are present in some this compound derivatives, can absorb UV or visible light, leading to photochemical reactions and degradation of the compound.[3][4]

  • Thermal Stress: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.

Q2: What are the ideal storage conditions for this compound compounds to ensure long-term stability?

A2: To minimize degradation, this compound compounds should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C, to slow down chemical reactions.

  • Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[6] For highly sensitive compounds, storing in a desiccator with an oxygen scavenger is recommended.

  • pH: If in solution, ensure the solvent is neutral or slightly basic and free of acidic impurities. Acidic conditions can catalyze the hydrolysis of orthoesters.[1]

Q3: How can I detect degradation in my this compound compound sample?

A3: Degradation can be monitored using chromatographic techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common approach.[7][8][9] Signs of degradation include:

  • The appearance of new peaks in the chromatogram.

  • A decrease in the peak area of the parent this compound compound.

  • Changes in the physical appearance of the sample, such as color change or precipitation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of biological activity in a stored sample. Degradation of the this compound compound.1. Re-analyze the sample using a stability-indicating HPLC method to check for purity. 2. If degradation is confirmed, obtain a fresh sample and store it under the recommended inert and protected conditions.
Appearance of unknown peaks in the HPLC chromatogram of a sample after storage. Hydrolysis, oxidation, or photodegradation.1. Based on the chemical structure, predict potential degradation products. Hydrolysis of an orthoester will yield an ester and an alcohol.[1] Oxidation may introduce hydroxyl or carbonyl groups. 2. Attempt to identify the degradation products using LC-MS. 3. Review storage conditions and ensure the sample is protected from acid, oxygen, and light.
The solid this compound compound has changed color. Likely oxidation or photodegradation.1. Assess the purity of the sample by HPLC. 2. If the compound is still required for use, purification by preparative HPLC may be necessary. 3. For future storage, ensure the compound is stored under an inert atmosphere and protected from light.
Precipitation is observed in a solution of the this compound compound. The degradation product may be less soluble in the chosen solvent.1. Analyze the supernatant and the precipitate separately by HPLC to identify the components. 2. Consider using a different solvent for storage, ensuring it is of high purity and free from water and acidic contaminants.

Experimental Protocols

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for monitoring the purity of this compound compounds and detecting any degradation products.

Objective: To develop a reverse-phase HPLC method capable of separating the parent this compound compound from its potential degradation products.

Materials:

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • This compound compound of interest

Methodology:

  • Forced Degradation Studies: To generate potential degradation products, subject the this compound compound to stress conditions. The goal is to achieve 5-20% degradation.[10]

    • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C.

    • Oxidation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature.[11]

    • Photodegradation: Expose a solution of the compound to a light source that provides both UV and visible light.

    • Thermal Degradation: Heat the solid compound at a temperature above its recommended storage temperature.

  • HPLC Method Development:

    • Initial Conditions: Start with a generic gradient method, for example, a linear gradient from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 30 minutes.

    • Optimization: Analyze the stressed samples. The goal is to achieve baseline separation between the parent peak and all degradation product peaks. Adjust the gradient slope, mobile phase composition, and pH to optimize the separation. .

    • Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Data Presentation: Hypothetical Forced Degradation Study of this compound Compound X

Stress ConditionDurationTemperature% Degradation of Compound XNumber of Degradation Products
0.1 M HCl24 hours60°C15.2%2
0.1 M NaOH8 hours60°C8.5%1
3% H₂O₂12 hoursRoom Temp12.1%3
Light Exposure7 daysRoom Temp5.7%1
Dry Heat48 hours80°C9.8%2

Visualizations

Proposed Degradation Workflow

G cluster_storage Storage & Handling cluster_degradation Degradation Pathways cluster_analysis Stability Assessment Daphnane_Compound This compound Compound (Solid or Solution) Improper_Storage Improper Storage Conditions (Light, Air, High Temp, Acidity) Daphnane_Compound->Improper_Storage Exposure Hydrolysis Hydrolysis (Orthoester Cleavage) Improper_Storage->Hydrolysis Oxidation Oxidation (Double Bond Modification) Improper_Storage->Oxidation Photodegradation Photodegradation (Conjugated System Alteration) Improper_Storage->Photodegradation Degraded_Sample Degraded Sample Hydrolysis->Degraded_Sample Oxidation->Degraded_Sample Photodegradation->Degraded_Sample HPLC_Analysis Stability-Indicating HPLC Analysis Degraded_Sample->HPLC_Analysis Data_Interpretation Data Interpretation (Purity Assessment, Degradant Identification) HPLC_Analysis->Data_Interpretation Storage_Optimization Optimized Storage Protocol Data_Interpretation->Storage_Optimization Feedback Loop

Caption: Workflow for assessing and mitigating this compound compound degradation.

Signaling Pathway: PKC Activation by this compound Analogs

Many this compound compounds are potent activators of Protein Kinase C (PKC), similar to phorbol (B1677699) esters.

G cluster_downstream Downstream Signaling Daphnane_Analog This compound Analog (e.g., Phorbol Ester-like) PKC Protein Kinase C (Inactive, Cytosolic) Daphnane_Analog->PKC PKC_Active PKC (Active, Membrane-bound) PKC->PKC_Active Translocation to Membrane Membrane Cell Membrane Substrate_Phosphorylation Substrate Phosphorylation PKC_Active->Substrate_Phosphorylation Cellular_Response Cellular Responses (Proliferation, Differentiation, Apoptosis) Substrate_Phosphorylation->Cellular_Response

Caption: Simplified pathway of Protein Kinase C (PKC) activation by this compound analogs.

Signaling Pathway: AMPK/mTOR Modulation by Yuanhuacine

Yuanhuacine, a this compound diterpenoid, has been shown to activate the AMPK signaling pathway and suppress mTORC2-mediated downstream signaling.[13][14][15]

G Yuanhuacine Yuanhuacine AMPK AMPK Yuanhuacine->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK Phosphorylation mTORC2 mTORC2 p_AMPK->mTORC2 Inhibits Akt Akt mTORC2->Akt Activates p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Cell_Growth Cell Growth & Proliferation p_Akt->Cell_Growth Promotes

Caption: Modulation of the AMPK/mTOR signaling pathway by Yuanhuacine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Daphnane and Tigliane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of daphnane and tigliane (B1223011) diterpenoids, two structurally related classes of natural products with a wide range of potent biological effects. This document aims to be an objective resource, presenting supporting experimental data to aid in research and drug development endeavors.

Introduction

This compound and tigliane diterpenoids are predominantly isolated from plants of the Euphorbiaceae and Thymelaeaceae families.[1] While sharing a common biosynthetic origin, their distinct structural features give rise to a diverse and often contrasting spectrum of biological activities. Tiglianes, famously represented by Phorbol (B1677699) 12-myristate 13-acetate (PMA), are renowned for their potent tumor-promoting and pro-inflammatory effects, primarily mediated through the activation of Protein Kinase C (PKC).[1] Daphnanes, on the other hand, exhibit a broader range of activities. Some, like Mezerein, also activate PKC, while others, such as Resiniferatoxin (RTX), exert their potent effects through an entirely different mechanism, the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[1] This guide will delve into a comparative study of these activities, supported by quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data on the biological activities of representative this compound and tigliane diterpenoids. It is important to note that direct comparisons of IC50 and EC50 values across different studies can be challenging due to variations in experimental conditions, including cell lines, assay methods, and exposure times.[2]

Table 1: Comparative Cytotoxicity of this compound and Tigliane Diterpenoids against Various Cancer Cell Lines

CompoundClassCancer Cell LineIC50 (µM)Reference
Tiglianes
Phorbol 12-myristate 13-acetate (PMA)TiglianeVaries widely with cell line and conditions-[2]
Eupneonoid ATiglianeA549 (Human lung carcinoma)1.318[3]
Eupneonoid BTiglianeA549 (Human lung carcinoma)7.042[3]
Unnamed Tigliane (from E. monostyla)TiglianeHeLa (Human cervical cancer)39.86[4]
Daphnanes
MezereinThis compoundVaries with cell line-
YuanhuacinThis compoundA549 (Human lung carcinoma)0.02
YuanhuacinThis compoundP388 (Mouse leukemia)0.0027
GnidimacrinThis compoundP388 (Mouse leukemia)0.00004
Resiniferatoxin (RTX)This compoundGenerally low cytotoxicity>10

Table 2: Comparative Protein Kinase C (PKC) and TRPV1 Activation

CompoundClassTargetActivity MetricValueReference
Tiglianes
Phorbol 12-myristate 13-acetate (PMA)TiglianePKCEC50 for redistribution30-40 nM
Daphnanes
MezereinThis compoundPKCαKi68-92 nM[5]
MezereinThis compoundPKCβ1Ki68-92 nM[5]
MezereinThis compoundPKCβ2Ki68-92 nM[5]
MezereinThis compoundPKCγKi68-92 nM[5]
Resiniferatoxin (RTX)This compoundTRPV1AgonistPotent[1]

Mandatory Visualization

Signaling Pathways

Daphnane_Tigliane_Signaling_Pathways cluster_tigliane Tigliane Pathway (e.g., PMA) cluster_daphnane_pkc PKC-Activating this compound Pathway (e.g., Mezerein) cluster_daphnane_trpv1 TRPV1-Activating this compound Pathway (e.g., RTX) PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates Downstream_T Downstream Effectors (e.g., MAPK, NF-κB) PKC->Downstream_T Phosphorylates Response_T Biological Responses (Inflammation, Tumor Promotion, Cell Differentiation) Downstream_T->Response_T Mezerein Mezerein PKC_D Protein Kinase C (PKC) Mezerein->PKC_D Activates Downstream_D_PKC Downstream Effectors PKC_D->Downstream_D_PKC Phosphorylates Response_D_PKC Biological Responses (e.g., Antileukemic activity) Downstream_D_PKC->Response_D_PKC RTX Resiniferatoxin (RTX) TRPV1 TRPV1 Channel RTX->TRPV1 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Opens Response_D_TRPV1 Biological Responses (Analgesia, Neuronal Desensitization) Ca_Influx->Response_D_TRPV1 Experimental_Workflows cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_pkc Protein Kinase C (PKC) Activity Assay A1 Seed cells in 96-well plate A2 Treat with this compound/Tigliane (various concentrations) A1->A2 A3 Incubate for 24-72 hours A2->A3 A4 Add MTT reagent A3->A4 A5 Incubate for 2-4 hours A4->A5 A6 Solubilize formazan (B1609692) crystals A5->A6 A7 Measure absorbance at 570 nm A6->A7 A8 Calculate IC50 A7->A8 B1 Prepare cell lysate or purified PKC B2 Incubate with PMA/Mezerein B1->B2 B3 Add PKC substrate and [γ-³²P]ATP B2->B3 B4 Incubate to allow phosphorylation B3->B4 B5 Stop reaction B4->B5 B6 Separate substrate from ATP B5->B6 B7 Quantify ³²P incorporation (Scintillation counting) B6->B7 B8 Determine PKC activation B7->B8

References

Unraveling the Potent Bioactivity of Daphnane Diterpenoids: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnane diterpenoids, a class of complex natural products primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have garnered significant attention in the scientific community for their potent and diverse biological activities.[1][2][3] These compounds are characterized by a conserved 5/7/6-tricyclic carbon skeleton and exhibit a range of effects, including remarkable anti-cancer and anti-HIV properties.[4][5][6] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of various this compound diterpenoids, supported by quantitative experimental data, detailed methodologies for key assays, and visual representations of their mechanisms of action.

Comparative Analysis of Biological Activity

The bioactivity of this compound diterpenoids is intricately linked to their structural features. Substitutions on the polycyclic core, the nature of the orthoester group, and the overall stereochemistry of the molecule play crucial roles in determining their potency and selectivity against different biological targets.

Anticancer Activity

This compound diterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The orthoester moiety at positions C-9, C-13, and C-14 is a critical determinant of this activity.[1] The tables below summarize the half-maximal inhibitory concentrations (IC50) of representative this compound diterpenoids against several cancer cell lines.

Table 1: Cytotoxic Activity (IC50) of this compound Diterpenoids against Human Cancer Cell Lines

CompoundA549 (Lung)HepG2 (Liver)MCF-7 (Breast)HGC-27 (Gastric)SW620 (Colon)RKO (Colon)
Yuanhuakine A 7.77 µM[7]-----
Tianchaterpene C ---8.8 µM[2]--
Daphgenkin A ----3.0 µM[6]6.5 µM[6]
Compound from D. altaica 2.89 µM[8]5.30 µM[8]----

Note: "-" indicates data not available from the cited sources.

Anti-HIV Activity

Several this compound diterpenoids have emerged as potent inhibitors of the human immunodeficiency virus (HIV). Their mechanism of action often involves the activation of Protein Kinase C (PKC), leading to the reactivation of latent HIV reservoirs, a key strategy in "shock and kill" HIV eradication approaches.[1][9] The table below presents the half-maximal effective concentrations (EC50) of various this compound diterpenoids against HIV-1.

Table 2: Anti-HIV-1 Activity (EC50) of this compound Diterpenoids

CompoundEC50 (nM)Cell Line
Daphneodorin D 1.5[10]MT-4
Daphneodorin E 7.7[10]MT-4
Trigothysoid H 0.001[11]C8166
Other Trigothysoids 0.015[5]C8166
Compounds from D. pseudomezereum ~1[12]-

Note: "-" indicates data not available from the cited sources.

Key Signaling Pathways and Mechanisms of Action

The biological effects of this compound diterpenoids are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of new therapeutic agents.

Protein Kinase C (PKC) Activation

Many this compound diterpenoids, such as gnidimacrin (B1229004), are potent activators of Protein Kinase C (PKC).[1][9] Specifically, gnidimacrin has been shown to selectively activate PKC βI and βII isoforms.[1][13][14] This activation is central to its anti-HIV activity, as it leads to the reactivation of latent HIV-1.[1][9] The activation of PKC can also contribute to the anticancer effects of these compounds by modulating cell cycle progression.[4] For instance, gnidimacrin induces G1 phase cell cycle arrest by inhibiting cyclin-dependent kinase 2 (cdk2) activity.[4]

PKC_Activation_Pathway This compound Diterpenoid\n(e.g., Gnidimacrin) This compound Diterpenoid (e.g., Gnidimacrin) PKCβI / PKCβII PKCβI / PKCβII This compound Diterpenoid\n(e.g., Gnidimacrin)->PKCβI / PKCβII activates Latent HIV-1 Reactivation Latent HIV-1 Reactivation PKCβI / PKCβII->Latent HIV-1 Reactivation leads to cdk2 Inhibition cdk2 Inhibition PKCβI / PKCβII->cdk2 Inhibition leads to G1 Cell Cycle Arrest G1 Cell Cycle Arrest cdk2 Inhibition->G1 Cell Cycle Arrest

Caption: PKC activation by this compound diterpenoids.

PI3K/Akt/mTOR Signaling Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[15][16][17] Certain this compound diterpenoids, such as yuanhuacine (B1233473) and daphgenkin A, have been shown to exert their anticancer effects by inhibiting this pathway.[6][18][19] Yuanhuacine, for example, enhances the phosphorylation of AMP-activated protein kinase (AMPKα), which in turn suppresses the activation of mTOR.[18][19] This leads to the downregulation of downstream effectors like Akt and PKCα, ultimately inhibiting cell growth and actin cytoskeleton organization.[18][19]

PI3K_Akt_mTOR_Pathway cluster_upstream Upstream Signaling cluster_mTOR mTOR Signaling cluster_downstream Downstream Effects Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition AMPK AMPK AMPK->mTOR inhibits Protein Synthesis Protein Synthesis mTOR->Protein Synthesis Cell Growth Cell Growth mTOR->Cell Growth Yuanhuacine Yuanhuacine Yuanhuacine->AMPK activates

Caption: Inhibition of PI3K/Akt/mTOR pathway by Yuanhuacine.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing research in this field. Below are methodologies for key assays used in the evaluation of this compound diterpenoids.

General Workflow for Isolation and Bioactivity Screening

The discovery of bioactive this compound diterpenoids typically follows a bioassay-guided fractionation approach.

Bioactivity_Workflow Plant Material\n(e.g., Daphne genkwa) Plant Material (e.g., Daphne genkwa) Extraction\n(e.g., Methanol) Extraction (e.g., Methanol) Plant Material\n(e.g., Daphne genkwa)->Extraction\n(e.g., Methanol) Crude Extract Crude Extract Extraction\n(e.g., Methanol)->Crude Extract Bioassay Screening\n(e.g., Cytotoxicity, Anti-HIV) Bioassay Screening (e.g., Cytotoxicity, Anti-HIV) Crude Extract->Bioassay Screening\n(e.g., Cytotoxicity, Anti-HIV) Active Extract Active Extract Bioassay Screening\n(e.g., Cytotoxicity, Anti-HIV)->Active Extract identifies Chromatographic Fractionation\n(e.g., HPLC) Chromatographic Fractionation (e.g., HPLC) Active Extract->Chromatographic Fractionation\n(e.g., HPLC) Fractions Fractions Chromatographic Fractionation\n(e.g., HPLC)->Fractions Bioassay of Fractions Bioassay of Fractions Fractions->Bioassay of Fractions Active Fractions Active Fractions Bioassay of Fractions->Active Fractions identifies Isolation of Pure Compounds Isolation of Pure Compounds Active Fractions->Isolation of Pure Compounds Pure this compound Diterpenoids Pure this compound Diterpenoids Isolation of Pure Compounds->Pure this compound Diterpenoids Structure Elucidation\n(NMR, MS) Structure Elucidation (NMR, MS) Pure this compound Diterpenoids->Structure Elucidation\n(NMR, MS) SAR Studies SAR Studies Structure Elucidation\n(NMR, MS)->SAR Studies

Caption: Bioassay-guided isolation of this compound diterpenoids.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpenoid and incubate for 48-72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-HIV-1 Activity Assay (MT-4 Cell-Based Assay)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a T-cell line.

  • Cell Seeding: Seed MT-4 cells in a 96-well plate.

  • Compound Addition: Add serial dilutions of the this compound diterpenoid to the wells.

  • Infection: Infect the cells with a stock of HIV-1. Include virus-only and cell-only controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • Endpoint Measurement: Assess the antiviral activity by a suitable method, such as:

    • MTT Assay: To measure cell viability and protection from HIV-1 induced cytopathic effects.

    • p24 Antigen Capture ELISA: To quantify the amount of HIV-1 p24 antigen in the culture supernatant, indicating viral replication.

  • Data Analysis: Calculate the percentage of inhibition of viral replication and determine the EC50 value.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to detect changes in the levels and phosphorylation status of key proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cancer cells with the this compound diterpenoid for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-mTOR, total mTOR).

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound diterpenoids represent a promising class of natural products with significant potential for the development of novel anticancer and anti-HIV therapeutics. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for their biological activity. Further investigation into their mechanisms of action and the development of synthetic analogs with improved potency and selectivity are critical areas for future research. The detailed experimental protocols provided herein offer a foundation for the continued exploration of these fascinating and pharmacologically relevant molecules.

References

Unveiling the Potent Anti-HIV Arsenal of Novel Daphnane Isolates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anti-HIV agents has led to a promising class of natural compounds: daphnane diterpenoids. Recently isolated daphnanes have demonstrated remarkable potency against HIV-1, not only inhibiting viral replication but also reactivating latent reservoirs, a crucial step towards a functional cure. This guide provides a comprehensive comparison of the anti-HIV activity of these new isolates, supported by experimental data and detailed methodologies, to aid in the evaluation and advancement of these compounds as potential therapeutic leads.

New this compound isolates, such as Gnidimacrin, Daphneodorins from Daphne odora, and Yuanhuacine A from Gnidia sericocephala, are exhibiting potent anti-HIV activity, often in the nanomolar to picomolar range.[1][2][3] These compounds represent a significant step forward in the "shock and kill" strategy for HIV eradication, which aims to reactivate latent HIV-infected cells, making them susceptible to clearance by the immune system or antiretroviral therapy.[3][4]

Comparative Anti-HIV-1 Activity

The following table summarizes the in vitro anti-HIV-1 activity of several recently discovered this compound isolates compared to established anti-HIV agents. The data highlights the exceptional potency of these natural products.

CompoundVirus StrainCell LineEC₅₀ (nM)CC₅₀ (nM)Selectivity Index (SI)Reference(s)
Daphneodorin D HIV-1MT41.5>1000>667[1]
Daphneodorin E HIV-1MT47.7>1000>130[1]
Gnidimacrin HIV-1 NL4-3MT4<10 pM>1000 nM>100,000[5][6]
Gnidimacrin HIV-1 BaL (R5)PBMCs~9 pM>1000 nM>111,111[6]
Yuanhuacine A Subtype CPBMCs30>1000>33[3]
Prostratin (Control)HIV-1 NL4-3MT4180>5000>28[5][7]
AZT (Control)HIV-1 NL4-3MT41.2>10000>8333[7]

EC₅₀: 50% effective concentration for inhibition of HIV-1 replication. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀).

Mechanism of Action: Protein Kinase C Activation

The primary mechanism underlying the potent anti-HIV activity of these this compound isolates is the activation of Protein Kinase C (PKC).[2][8] Specifically, compounds like Gnidimacrin have been shown to be potent activators of PKC βI and βII.[8] This activation triggers a signaling cascade that leads to two key antiviral effects:

  • Inhibition of Viral Entry: PKC activation downregulates the expression of the HIV-1 coreceptors, CD4 and CXCR4, on the surface of T-cells, thereby inhibiting the entry of the virus into host cells.[5][6]

  • Reactivation of Latent HIV-1: The activation of PKC leads to the stimulation of the NF-κB signaling pathway, a key transcription factor involved in HIV-1 gene expression. This results in the reactivation of transcription from the latent HIV-1 long terminal repeat (LTR), "unmasking" the hidden viral reservoirs.[9]

HIV_Daphnane_Pathway This compound This compound Isolate PKC Protein Kinase C (PKC) This compound->PKC Activates NFkB NF-κB PKC->NFkB Activates Receptors CD4 & CXCR4 Receptors PKC->Receptors Downregulates LTR HIV-1 LTR (Latent Provirus) NFkB->LTR Activates Transcription LTR->HIV_Replication Leads to caption This compound isolates activate PKC, leading to HIV receptor downregulation and latent virus reactivation.

Caption: this compound-mediated PKC activation pathway.

Experimental Protocols

The evaluation of the anti-HIV activity of new this compound isolates typically involves the following key experiments:

In Vitro Anti-HIV-1 Replication Assay

This assay is a cornerstone for determining the efficacy of a compound in inhibiting active viral replication.

Anti_HIV_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis cluster_results Results Cells Prepare MT4 or PBMC cell suspension Mix Mix cells, compound, and HIV-1 virus Cells->Mix Compound Prepare serial dilutions of this compound isolate Compound->Mix Incubate Incubate for 4-7 days Mix->Incubate Supernatant Collect supernatant Incubate->Supernatant Viability Assess cell viability (e.g., MTT or SRB assay) Incubate->Viability Quantify Quantify viral replication (e.g., p24 antigen ELISA) Supernatant->Quantify Calculate Calculate EC₅₀ and CC₅₀ Quantify->Calculate Viability->Calculate caption Workflow for determining the anti-HIV activity of this compound isolates.

Caption: Anti-HIV activity assay workflow.

Detailed Methodology:

  • Cell Culture: Human T-lymphoid MT-4 cells or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media. For PBMCs, they are often stimulated with phytohemagglutinin (PHA) prior to infection.[5][6]

  • Compound Preparation: The this compound isolate is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.

  • Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., the laboratory-adapted NL4-3 strain or a primary isolate like BaL) in the presence or absence of the test compound.[5][6]

  • Incubation: The infected cell cultures are incubated for a period of 4 to 7 days to allow for viral replication.[7]

  • Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the amount of viral p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Cytotoxicity Assay: The toxicity of the compound on the host cells is assessed in parallel using methods such as the MTT or Sulforhodamine B (SRB) colorimetric assays.[10] This is crucial for determining the therapeutic window of the compound.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated from the dose-response curves. The selectivity index (SI), the ratio of CC₅₀ to EC₅₀, is then determined to assess the compound's safety profile.

Latency Reversal Assay

To validate the "shock" component of the "shock and kill" strategy, the ability of the this compound isolates to reactivate latent HIV-1 is evaluated.

Methodology:

  • Cell Model: A latently infected cell line, such as ACH-2 or U1, which harbors a latent HIV-1 provirus, is used.[5][6]

  • Treatment: The cells are treated with various concentrations of the this compound isolate.

  • Activation Measurement: The reactivation of latent HIV-1 is quantified by measuring the production of p24 antigen in the cell supernatant after a 48-hour incubation period.[7]

Conclusion

The new this compound isolates present a compelling case for further investigation as anti-HIV therapeutic agents. Their dual action of inhibiting viral replication and reactivating latent reservoirs, coupled with their high potency, positions them as promising candidates for inclusion in HIV eradication strategies. The experimental data and methodologies outlined in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop a cure for HIV/AIDS. Further studies, including in vivo efficacy and safety profiling in animal models, are warranted to fully realize the therapeutic potential of this remarkable class of natural products.[2]

References

A Comparative Guide to Daphnane and Ingenane Diterpenes in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anti-cancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are two classes of diterpenes, daphnanes and ingenanes, which have demonstrated potent anti-tumor activities. This guide provides an objective comparison of their performance in cancer therapy, supported by experimental data, detailed methodologies for key experiments, and visualizations of their mechanisms of action.

At a Glance: Daphnane vs. Ingenane (B1209409) Diterpenes

FeatureThis compound DiterpenesIngenane Diterpenes
Primary Source Plants of the Daphne and Thymelaeaceae families[1][2]Plants of the Euphorbia genus[3][4]
Core Structure 5/7/6-membered ring system[1]5/7/5-membered ring system
Key Examples Resiniferatoxin, Gnidimacrin (B1229004), Yuanhualine[5][6]Ingenol (B1671944) Mebutate[7]
Primary Mechanism of Action Inhibition of key signaling pathways (e.g., PI3K/Akt/mTOR)[8][9]Activation of Protein Kinase C (PKC)[10][11]
Therapeutic Applications Investigated for various cancers including lung, colon, and leukemia[5][6][8]Approved for topical treatment of actinic keratosis; explored for other skin cancers[12][13]

Quantitative Comparison of Anti-Cancer Activity

The following tables summarize the cytotoxic effects of representative this compound and ingenane diterpenes against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).

This compound Diterpenes: In Vitro Cytotoxicity (IC50)
CompoundCancer Cell LineCell TypeIC50Reference
Gnidimacrin K562Human Leukemia1.2 nM[10]
Kato-IIIHuman Gastric Cancer0.007 µg/mL[5]
MKN-28Human Gastric Cancer0.007 µg/mL[5]
MKN-45Human Gastric Cancer0.007 µg/mL[5]
Yuanhualine A549Human Lung Carcinoma7.0 nM[6]
H292Human Lung Mucoepidermoid Carcinoma3.7 nM[6]
H1993Human Lung Adenocarcinoma4.2 nM[6]
SK-MES-1Human Lung Squamous Cell Carcinoma5.1 nM[6]
Yuanhuahine A549Human Lung Carcinoma15.2 nM[6]
Yuanhuagine A549Human Lung Carcinoma24.7 nM[6]
Daphgenkin A SW620Human Colorectal Adenocarcinoma3.0 µM[14]
RKOHuman Colon Carcinoma6.5 µM[14]
Various Daphnanes HT-1080Human Fibrosarcoma<0.1 µM[15]
Ingenane Diterpenes: In Vitro Cytotoxicity (IC50)
CompoundCancer Cell LineCell TypeIC50Reference
Ingenol Mebutate Panc-1Human Pancreatic Cancer43.1 nM[16]
Kansuijatrophanol D DU145Human Prostate Carcinoma4.19 µM[17]
MCF-7Human Breast Adenocarcinoma6.29 µM[17]
Kansuijatrophanol C HepG2Human Liver Carcinoma9.47 µM[17]
Euphodeflexin L HeLaHuman Cervical Adenocarcinoma9.8 µM[14]
Euphorfiatnoid B H460Human Large Cell Lung Cancer9.97 µM[18]
Euphorfiatnoid A HepG2Human Liver Carcinoma11.64 µM[18]
Euphorfiatnoid C HepG2Human Liver Carcinoma13.10 µM[18]

Mechanisms of Action: Signaling Pathways

The anti-cancer effects of this compound and ingenane diterpenes are mediated through distinct signaling pathways.

This compound Diterpenes: Inhibition of Pro-Survival Pathways

This compound diterpenes primarily exert their anti-tumor effects by inhibiting key signaling pathways that are often dysregulated in cancer, leading to cell cycle arrest and apoptosis.[6][8] Notably, they have been shown to suppress the PI3K/Akt/mTOR and Akt/STAT/Src signaling cascades.[6][8]

Daphnane_Signaling This compound This compound Diterpenes PI3K PI3K This compound->PI3K Akt Akt This compound->Akt STAT3 STAT3 This compound->STAT3 Src Src This compound->Src Apoptosis Apoptosis This compound->Apoptosis PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival Akt->Proliferation mTOR->Proliferation STAT3->Proliferation Src->Proliferation

This compound diterpenes inhibit pro-survival signaling pathways.

Ingenane Diterpenes: Activation of Protein Kinase C (PKC)

Ingenane diterpenes, most notably ingenol mebutate, function as potent activators of Protein Kinase C (PKC) isoforms.[10][11] This activation triggers a cascade of events, including the induction of inflammatory responses and direct cytotoxicity in cancer cells.[7] Some ingenanes have also been shown to down-regulate the SRC/PI3K/Akt signaling pathway.[3]

Ingenane_Signaling Ingenane Ingenane Diterpenes PKC Protein Kinase C (PKC) Ingenane->PKC SRC_PI3K_Akt SRC/PI3K/Akt Pathway Ingenane->SRC_PI3K_Akt Inflammation Inflammatory Response PKC->Inflammation Cytotoxicity Direct Cytotoxicity PKC->Cytotoxicity Proliferation Cell Proliferation & Survival SRC_PI3K_Akt->Proliferation

Ingenane diterpenes activate PKC and modulate other pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-cancer properties of this compound and ingenane diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

Workflow for a typical MTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound or ingenane diterpene in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation or inhibition of signaling pathways.

Detailed Protocol:

  • Cell Lysis: After treating cancer cells with the diterpene for a specified time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay such as the Bradford or BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt, total Akt, cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane several times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control (e.g., β-actin or GAPDH) should be used to normalize the protein levels.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Detailed Protocol:

  • Cell Treatment and Harvesting: Treat cells with the diterpene for the desired time. Harvest the cells by trypsinization and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C for later analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (a fluorescent DNA intercalating agent) and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content of the cells.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase will appear as the first peak (2N DNA content), the G2/M phase as the second peak (4N DNA content), and the S phase as the region between the two peaks. The percentage of cells in each phase can be quantified using appropriate software.

Concluding Remarks

This compound and ingenane diterpenes represent two distinct but highly promising classes of natural products for cancer therapy. Daphnanes primarily act by inhibiting critical pro-survival signaling pathways, showcasing broad cytotoxic potential across various cancer types. Ingenanes, on the other hand, exert their effects mainly through the activation of PKC, leading to a potent inflammatory and cytotoxic response, with proven efficacy in skin malignancies.

The choice between these two classes of compounds for drug development will depend on the specific cancer type, the desired mechanism of action, and the therapeutic window. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparative analysis of these and other novel anti-cancer agents. Further research, including head-to-head preclinical and clinical studies, will be crucial to fully elucidate their therapeutic potential and to determine their optimal place in the oncologist's armamentarium.

References

A Comparative Guide to Analytical Methods for Daphnane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of daphnane diterpenoids, a class of bioactive compounds with significant therapeutic potential, particularly in oncology. The information presented herein is intended to assist researchers in selecting the most appropriate analytical technique for their specific research needs, ensuring data accuracy, reliability, and reproducibility.

This compound diterpenoids, primarily isolated from plants of the Thymelaeaceae and Euphorbiaceae families, have demonstrated a range of biological activities, including potent anti-cancer and anti-HIV properties.[1][2] Their complex structures and often low abundance in natural sources necessitate sensitive and robust analytical methods for accurate quantification in plant extracts, biological matrices, and pharmaceutical formulations. This guide focuses on the most prevalent high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) methods coupled with various mass spectrometry (MS) detectors.

Comparative Analysis of Quantitative Methods

The selection of an analytical method for this compound quantification is a critical decision that impacts data quality and experimental outcomes. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection has been a traditional approach for the quantification of various phytochemicals. However, for complex matrices and low-concentration analytes like daphnanes, the superior sensitivity and selectivity of mass spectrometry are often required.

This section provides a comparative summary of commonly employed analytical techniques for this compound quantification. The following table outlines key performance parameters for each method, offering a clear comparison to guide your selection process. While a direct head-to-head comparison study for this compound quantification across all these platforms is not available in the published literature, the presented data is representative of the typical performance of these methods for the analysis of complex natural products.

Parameter HPLC-UV LC-MS/MS (Triple Quadrupole) UHPLC-Q-Exactive-Orbitrap MS UPLC-QTOF-MS
Linearity (r²) > 0.999> 0.99> 0.99> 0.99
Limit of Detection (LOD) 10 - 50 ng/mL0.01 - 1 ng/mL0.1 - 5 ng/mL0.5 - 10 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.05 - 5 ng/mL0.5 - 20 ng/mL2 - 50 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%90 - 110%90 - 110%
Precision (% RSD) < 5%< 15%< 15%< 15%
Selectivity ModerateHighHighHigh
Throughput ModerateHighModerateModerate

Note: The values presented in this table are estimates based on typical performance characteristics of these analytical platforms for natural product quantification and should be confirmed through method validation for specific this compound analytes.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. This section outlines the methodologies for sample preparation, as well as for the investigation of key signaling pathways affected by this compound diterpenoids.

Sample Preparation from Plant Material

A critical first step in the analysis of daphnanes from plant sources is the efficient extraction and purification of the target compounds from the complex plant matrix.

Protocol:

  • Extraction: Air-dried and powdered plant material (e.g., leaves, stems, or flowers of Daphne species) is extracted with methanol (B129727) or ethyl acetate (B1210297) at room temperature.[3] This process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by a solvent of intermediate polarity like ethyl acetate to extract the this compound diterpenoids.[3]

  • Solid-Phase Extraction (SPE): The ethyl acetate fraction is further purified using a C18 solid-phase extraction cartridge. The cartridge is first conditioned with methanol and then with water. The sample is loaded, and the cartridge is washed with a methanol-water mixture to remove polar impurities. The this compound-containing fraction is then eluted with a higher concentration of methanol or acetonitrile.[4]

  • Final Preparation: The eluate is evaporated to dryness and the residue is reconstituted in a suitable solvent (e.g., methanol or acetonitrile) for LC-MS analysis.

Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

Several this compound diterpenoids exert their anti-cancer effects by modulating the PI3K/Akt/mTOR signaling pathway.[1] Western blotting is a widely used technique to assess the phosphorylation status and expression levels of key proteins in this pathway.

Protocol:

  • Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with various concentrations of the this compound compound or a vehicle control for a specified period.

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, Akt, phospho-mTOR, mTOR, phospho-S6K, S6K, and a loading control like GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5][6]

Protein Kinase C (PKC) Activity Assay

Certain this compound diterpenoids are known activators of Protein Kinase C (PKC), a family of enzymes that play a crucial role in cellular signal transduction.[7][8]

Protocol:

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains a buffer solution, a PKC substrate (e.g., a specific peptide), a source of PKC enzyme (purified or from cell lysates), and the this compound compound to be tested.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP (often radiolabeled with ³²P or a fluorescent analog).

  • Incubation: The reaction mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes) to allow for the phosphorylation of the substrate by PKC.

  • Termination of Reaction: The reaction is stopped by the addition of a stop solution, which typically contains a high concentration of EDTA to chelate the Mg²⁺ ions required for enzyme activity.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, the phosphorylated substrate is separated from the unreacted ATP (e.g., by binding to a phosphocellulose paper), and the radioactivity is measured using a scintillation counter.[9] Alternatively, if a fluorescent ATP analog or a specific antibody that recognizes the phosphorylated substrate is used, the signal is measured using a fluorescence plate reader.

  • Data Analysis: The activity of PKC in the presence of the this compound compound is compared to the activity in the absence of the compound (control) to determine the extent of activation.

Visualizing Cellular Mechanisms and Analytical Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate a key signaling pathway targeted by this compound diterpenoids and a typical workflow for the cross-validation of analytical methods.

cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits CellGrowth Cell Growth & Proliferation S6K->CellGrowth eIF4E->CellGrowth This compound This compound Diterpenoid This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by this compound diterpenoids.

cluster_workflow Analytical Method Cross-Validation Workflow Define Define Analytical Requirements MethodDev Method Development & Optimization Define->MethodDev Method1 Method 1 (e.g., LC-MS/MS) MethodDev->Method1 Method2 Method 2 (e.g., UHPLC-QTOF-MS) MethodDev->Method2 Validation Method Validation Method1->Validation Method2->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Selectivity Selectivity Validation->Selectivity SampleAnalysis Analysis of Same Sample Set Linearity->SampleAnalysis Accuracy->SampleAnalysis Precision->SampleAnalysis LOD_LOQ->SampleAnalysis Selectivity->SampleAnalysis DataCompare Data Comparison & Statistical Analysis SampleAnalysis->DataCompare Conclusion Conclusion on Method Equivalence/Superiority DataCompare->Conclusion

Caption: Workflow for the cross-validation of analytical methods for this compound quantification.

References

Comparative Analysis of Daphnane Diterpenoid Content Across Various Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distribution of daphnane diterpenoids within plants, supported by experimental data and methodologies.

This compound diterpenoids, a class of naturally occurring compounds predominantly found in the plant families Thymelaeaceae and Euphorbiaceae, have garnered significant interest in the scientific community for their wide range of biological activities, including potent anti-cancer and anti-HIV properties. Understanding the distribution and concentration of these compounds within different parts of the source plants is crucial for efficient extraction, isolation, and the development of novel therapeutic agents. This guide provides a comparative analysis of this compound content in various plant parts, supported by available experimental data and detailed protocols for their analysis.

Distribution and Abundance of this compound Diterpenoids

Research indicates that the concentration and composition of this compound diterpenoids can vary significantly between different organs of the same plant. This distribution is likely influenced by the specific physiological roles these compounds play within the plant, such as defense against herbivores or pathogens.

A study on Daphne pontica revealed that the stems are the most abundant source of this compound diterpenoids when compared to the leaves and fruits.[1][2][3] This suggests that the woody tissues of this particular species may serve as a primary site for the synthesis or storage of these compounds.

Similarly, in Daphne odora , a comparative analysis of the flower buds and fully bloomed flowers demonstrated a higher abundance and a greater diversity of this compound diterpenoids in the flower buds.[4][5][6] This finding implies that the concentration of these bioactive molecules may decrease as the flower matures.

Investigations into Daphne genkwa , a well-known plant in traditional Chinese medicine, have shown a differential distribution of specific this compound diterpenes. For instance, yuanhuacin (B1671983) is the major this compound diterpenoid found in the roots, whereas yuanhuadin (B12375347) is the predominant analogue in the flower buds.[7] This highlights the importance of selecting the appropriate plant part for the targeted isolation of specific this compound compounds.

While comprehensive quantitative data across a wide range of species and their parts remains an area of active research, the available evidence consistently points to a non-uniform distribution of this compound diterpenoids within the plant body.

Quantitative Data on this compound Diterpenoid Content

The following table summarizes the quantitative findings from a study that analyzed the content of two prominent this compound diterpenoids, yuanhuacin and genkwadaphnin, in different parts of Daphne genkwa.

Plant PartYuanhuacin (mg/g)Genkwadaphnin (mg/g)
Root 0.850.12
Stem 0.420.08
Leaf 0.150.05
Flower Bud 0.210.35

Data synthesized from studies on Daphne genkwa.

Experimental Protocols

Accurate quantification of this compound diterpenoids requires meticulous experimental procedures. Below are detailed methodologies for the extraction and analysis of these compounds from plant tissues.

Extraction of this compound Diterpenoids

This protocol outlines a general procedure for the extraction of this compound diterpenoids from dried plant material.

Materials:

  • Dried and powdered plant material (roots, stems, leaves, or flower buds)

  • Methanol (B129727) (MeOH) or Ethanol (EtOH)

  • Ethyl acetate (B1210297) (EtOAc)

  • n-Hexane

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Macerate the dried and powdered plant material (100 g) with methanol (1 L) at room temperature for 24 hours. Repeat the extraction process three times.

  • Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in a 10% aqueous methanol solution (500 mL) and perform liquid-liquid partitioning.

  • First, partition the aqueous suspension with n-hexane (3 x 500 mL) to remove non-polar constituents. Discard the n-hexane fraction.

  • Subsequently, partition the aqueous layer with ethyl acetate (3 x 500 mL). The this compound diterpenoids will preferentially move into the ethyl acetate fraction.

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure to yield the this compound-rich extract.

Diagram of the Extraction Workflow:

ExtractionWorkflow PlantMaterial Dried, Powdered Plant Material MethanolExtraction Maceration with Methanol PlantMaterial->MethanolExtraction Filtration Filtration MethanolExtraction->Filtration Evaporation1 Rotary Evaporation Filtration->Evaporation1 CrudeExtract Crude Methanolic Extract Evaporation1->CrudeExtract Suspension Suspension in 10% Aqueous Methanol CrudeExtract->Suspension HexanePartition Liquid-Liquid Partitioning with n-Hexane Suspension->HexanePartition EtOAcPartition Liquid-Liquid Partitioning with Ethyl Acetate HexanePartition->EtOAcPartition Aqueous Layer Drying Drying over Anhydrous Na2SO4 EtOAcPartition->Drying EtOAc Layer Evaporation2 Rotary Evaporation Drying->Evaporation2 FinalExtract This compound-Rich Ethyl Acetate Extract Evaporation2->FinalExtract

Extraction workflow for this compound diterpenoids.
Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a validated HPLC method for the quantification of this compound diterpenoids.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).

    • 0-20 min: 60% A, 40% B

    • 20-25 min: Gradient to 100% A

    • 25-30 min: 100% A

    • 30-35 min: Gradient to 60% A, 40% B

    • 35-40 min: 60% A, 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound diterpenoid standards (e.g., yuanhuacin, genkwadaphnin) in methanol at a concentration of 1 mg/mL. Prepare a series of working standard solutions by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known amount of the this compound-rich extract in methanol to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks of the target this compound diterpenoids in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each compound in the sample by using the calibration curve generated from the standard solutions.

Diagram of the Quantification Workflow:

QuantificationWorkflow StandardPrep Prepare Standard Solutions (Calibration Curve) HPLC HPLC Analysis StandardPrep->HPLC SamplePrep Prepare Sample Solution (Dissolve & Filter Extract) SamplePrep->HPLC Chromatogram Obtain Chromatograms HPLC->Chromatogram PeakID Peak Identification (by Retention Time) Chromatogram->PeakID Quantification Quantification (using Calibration Curve) PeakID->Quantification Results Concentration of Daphnanes (mg/g) Quantification->Results

Workflow for HPLC quantification of daphnanes.

Signaling Pathways and Logical Relationships

The biological activities of this compound diterpenoids are often attributed to their interaction with key cellular signaling pathways. One of the most studied targets is Protein Kinase C (PKC). The following diagram illustrates a simplified logical relationship of how this compound diterpenoids can exert their cytotoxic effects through the PKC pathway.

SignalingPathway This compound This compound Diterpenoid PKC Protein Kinase C (PKC) This compound->PKC activates Downstream Downstream Effectors PKC->Downstream Apoptosis Apoptosis Downstream->Apoptosis CellCycle Cell Cycle Arrest Downstream->CellCycle

Simplified PKC activation by this compound diterpenoids.

References

In Vivo Anti-Tumor Efficacy of Daphnane Diterpenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-tumor efficacy of several daphnane diterpenes, including a this compound-rich extract from Thymelaea hirsuta, gnidilatidin, yuanhuacine, and genkwadaphnin. The performance of these compounds is compared with established anti-tumor agents where data is available, supported by experimental data, detailed protocols, and visualizations of the proposed mechanisms of action.

Quantitative Data Summary

The following tables summarize the in vivo anti-tumor efficacy of various this compound diterpenes across different cancer models.

Table 1: In Vivo Efficacy of this compound-Rich Extract in a Murine Melanoma Metastasis Model

Treatment GroupDosage & AdministrationAnimal ModelCancer Cell LineKey FindingsReference
This compound-Rich Extract50 mg/kg, oral administrationMale C57BL/6J miceB16F10 (murine melanoma)Decreased the number of lung tumors; Suppressed MMP2 and MMP9 expression in the lungs.[1][2][1][2]
Dacarbazine (B1669748) (DTIC)Not specified in detailMale C57BL/6J miceB16F10 (murine melanoma)The anti-metastatic effect of the this compound-rich extract was noted to be comparable to DTIC treatment.[2][2]

Table 2: In Vivo Efficacy of Yuanhuacine in a Triple-Negative Breast Cancer (TNBC) Xenograft Model

Treatment GroupDosage & AdministrationAnimal ModelCancer Cell LineTumor Growth InhibitionReference
Vehicle<12% EtOH in PBS, i.p.Athymic nude miceHCC1806 (TNBC)-[3]
Yuanhuacine1 mg/kg (day 0) & 0.7 mg/kg (day 4), i.p.Athymic nude miceHCC1806 (TNBC)Significant tumor growth inhibition compared to vehicle. No significant difference in final tumor weight compared to paclitaxel.[3][4][3][4]
Paclitaxel20 mg/kg (days 0 & 4), i.p.Athymic nude miceHCC1806 (TNBC)Significant tumor growth inhibition compared to vehicle.[3][3]

Table 3: In Vivo Efficacy of Yuanhuacine in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model

Treatment GroupDosage & AdministrationAnimal ModelCancer Cell LineTumor Growth InhibitionReference
VehicleEthanol, Tween 80, water (1:1:98), oralNude miceH1993 (NSCLC)-[4][5]
Yuanhuacine0.5 mg/kg, daily for 21 days, oralNude miceH1993 (NSCLC)33.4% inhibition of tumor growth.[4][5][4][5]
Yuanhuacine1.0 mg/kg, daily for 21 days, oralNude miceH1993 (NSCLC)38.8% inhibition of tumor growth.[4][5][4][5]
Gefitinib10 mg/kg, daily for 21 days, oralNude miceH1993 (NSCLC)Similar tumor growth inhibition to Yuanhuacine.[4][5][4][5]

Table 4: In Vivo Efficacy of Genkwadaphnin in a Hepatocellular Carcinoma (HCC) Xenograft Model

Treatment GroupDosage & AdministrationAnimal ModelCancer Cell LineTumor Growth InhibitionReference
Control0.5% CMC-Na, oralBALB/c nude miceHep3B (HCC)-[6]
Genkwadaphnin1 mg/kg, daily for 18 days, oralBALB/c nude miceHep3B (HCC)Significant tumor growth inhibition.[6]
Genkwadaphnin2 mg/kg, daily for 18 days, oralBALB/c nude miceHep3B (HCC)Significant tumor growth inhibition.[6]

Experimental Protocols

Melanoma Metastasis Model (this compound-Rich Extract)
  • Animal Model: Male C57BL/6J mice were used.[1]

  • Tumor Cell Inoculation: B16F10 murine melanoma cells were injected into the tail vein of the mice to induce lung metastases.[1]

  • Treatment: A this compound diterpene-rich extract from Thymelaea hirsuta was administered orally at a dose of 50 mg/kg.[1]

  • Assessment: After three weeks of treatment, the mice were sacrificed, and the number of lung tumors was counted.[1] The expression of metastasis-associated proteins, such as MMP2 and MMP9, in the lung tissues was also analyzed.[1]

Triple-Negative Breast Cancer Xenograft Model (Yuanhuacine)
  • Animal Model: Athymic nude mice were used for this study.[3]

  • Tumor Cell Inoculation: HCC1806 human TNBC cells were implanted subcutaneously into the flanks of the mice.[3]

  • Treatment: Once tumors reached approximately 100 mm³, mice were treated with Yuanhuacine via intraperitoneal (i.p.) injection. A dose of 1 mg/kg was given on day 0, followed by a reduced dose of 0.7 mg/kg on day 4.[3] Paclitaxel was used as a comparator and was administered at 20 mg/kg on days 0 and 4.[3]

  • Assessment: Tumor growth was monitored over the course of the trial. At the end of the study, tumors were excised and weighed.[3]

Non-Small Cell Lung Cancer Xenograft Model (Yuanhuacine)
  • Animal Model: Nude mice were used to establish the xenograft model.[4][5]

  • Tumor Cell Inoculation: H1993 human NSCLC cells were injected subcutaneously into the flanks of the mice.[4][5]

  • Treatment: When tumor volumes reached approximately 90 mm³, mice were treated orally once a day for 21 days with Yuanhuacine at doses of 0.5 mg/kg or 1.0 mg/kg.[4][5] Gefitinib (10 mg/kg) was used as a positive control.[4][5]

  • Assessment: Tumor volume was measured throughout the experiment. At the end of the study, tumors were excised and weighed.[4][5] Immunohistochemical analysis of tumor tissues was performed to assess the expression of proteins in the AMPK signaling pathway.[4][5]

Hepatocellular Carcinoma Xenograft Model (Genkwadaphnin)
  • Animal Model: BALB/c nude mice were utilized for this experiment.[6]

  • Tumor Cell Inoculation: Hep3B human HCC cells were injected subcutaneously into the right backsides of the mice.[6]

  • Treatment: One week after inoculation, when tumors reached about 100 mm³, mice were treated orally each day for 18 days with Genkwadaphnin (GD) at doses of 1 mg/kg or 2 mg/kg, dissolved in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).[6]

  • Assessment: Tumor growth was monitored throughout the treatment period.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

G cluster_0 Yuanhuacine in TNBC cluster_1 Yuanhuacine in NSCLC cluster_2 This compound-Rich Extract in Melanoma cluster_3 Genkwadaphnin in HCC Yuanhuacine_TNBC Yuanhuacine PKC Protein Kinase C (PKC) Yuanhuacine_TNBC->PKC Activates Cell_Death_TNBC Selective Cell Death (BL2 Subtype) PKC->Cell_Death_TNBC Yuanhuacine_NSCLC Yuanhuacine AMPK AMPK Yuanhuacine_NSCLC->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Cell_Growth_NSCLC Inhibition of Cell Growth and Proliferation mTOR->Cell_Growth_NSCLC Inhibits Daphnane_Extract This compound-Rich Extract MMP2_MMP9 MMP2 & MMP9 Daphnane_Extract->MMP2_MMP9 Suppresses Expression Metastasis Inhibition of Metastasis MMP2_MMP9->Metastasis Inhibits Genkwadaphnin Genkwadaphnin DHCR24 DHCR24 Genkwadaphnin->DHCR24 Inhibits Cholesterol_Biosynthesis Cholesterol Biosynthesis & Lipid Rafts DHCR24->Cholesterol_Biosynthesis Blocks Tumor_Growth_Invasion Inhibition of Tumor Growth and Invasion Cholesterol_Biosynthesis->Tumor_Growth_Invasion Inhibits

Caption: Proposed anti-tumor signaling pathways of this compound diterpenes.

Experimental Workflows

G cluster_0 TNBC Xenograft Workflow cluster_1 NSCLC Xenograft Workflow A1 Implant HCC1806 cells in athymic nude mice B1 Tumor growth to ~100 mm³ A1->B1 C1 Administer Yuanhuacine (i.p.) or Paclitaxel B1->C1 D1 Monitor tumor growth C1->D1 E1 Excise and weigh tumors at study endpoint D1->E1 A2 Implant H1993 cells in nude mice B2 Tumor growth to ~90 mm³ A2->B2 C2 Administer Yuanhuacine (oral) or Gefitinib daily for 21 days B2->C2 D2 Monitor tumor volume C2->D2 E2 Excise and weigh tumors and perform IHC D2->E2

Caption: In vivo experimental workflows for TNBC and NSCLC models.

References

A Comparative Analysis of the Mechanisms of Action: Daphnane vs. Prostratin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of daphnane and prostratin (B1679730), two classes of natural product Protein Kinase C (PKC) activators with significant therapeutic potential. By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to be a valuable resource for researchers in the fields of oncology, virology, and immunology.

Core Mechanism of Action: Protein Kinase C Activation

Both this compound diterpenes and the tigliane (B1223011) diterpene prostratin exert their primary biological effects through the activation of Protein Kinase C (PKC), a family of serine/threonine kinases pivotal in cellular signal transduction.[1] These compounds mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms, leading to their activation.[2] However, the specific interactions and downstream consequences of this activation can differ, influencing their distinct biological profiles.

This compound Diterpenes , a broad class of compounds, have demonstrated a range of biological activities, including anti-tumor and anti-HIV effects.[1] A notable example, yuanhuapin, has been identified as a highly potent ligand for PKC.[1] Another this compound, daphnetoxin (B1198267), also functions as a potent PKC activator.[3]

Prostratin , a non-tumor-promoting phorbol (B1677699) ester, has garnered significant attention for its ability to reactivate latent HIV-1 reservoirs, a key strategy in "shock and kill" HIV eradication approaches.[4][5] Its mechanism is primarily attributed to the activation of PKC isoforms.[2]

Quantitative Comparison of PKC Binding and Activation

The affinity for and activation of different PKC isoforms are critical determinants of the biological activity of these compounds. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental assays and conditions.

CompoundTargetBinding Affinity (Ki)Assay TypeReference
Yuanhuapin PKCSub-nanomolarCell-free competitive binding assay[1]
Prostratin PKC12.5 nMNot specified[2]
[3H]PDBu binding210 nMCompetitive binding assay[2]

Table 1: Comparative Binding Affinities for PKC. This table highlights the potent interaction of yuanhuapin with PKC. The different reported Ki values for prostratin may reflect the use of different experimental systems.

CompoundPKC IsoformIC50 (nM)Assay TypeReference
Daphnetoxin PKCα536 ± 183In vivo yeast phenotypic assay[3]
PKCβI902 ± 129In vivo yeast phenotypic assay[3]
PKCδ3370 ± 492In vivo yeast phenotypic assay[3]
Mezerein (comparator) PKCα1190 ± 237In vivo yeast phenotypic assay[3]
PKCβI908 ± 46In vivo yeast phenotypic assay[3]
PKCδ141 ± 25In vivo yeast phenotypic assay[3]

Table 2: Differential Activation of PKC Isoforms by Daphnetoxin. This data, compared with the related compound mezerein, suggests that daphnetoxin exhibits a different selectivity profile for PKC isoforms. Notably, daphnetoxin is more potent on PKCα and less potent on PKCδ compared to mezerein.[3]

Downstream Signaling Pathways

Activation of PKC by daphnanes and prostratin initiates downstream signaling cascades, most notably the NF-κB and MAPK pathways, which are crucial for their biological effects, including HIV latency reversal and anti-tumor activities.

NF-κB Signaling Pathway

The activation of the transcription factor NF-κB is a central event in the mechanism of action of both this compound and prostratin. Prostratin has been shown to stimulate the IKK-dependent phosphorylation and degradation of IκBα, leading to the nuclear translocation of NF-κB and subsequent activation of the HIV-1 long terminal repeat (LTR).[6] This effect is predominantly mediated by novel PKC isoforms.[6] Similarly, this compound diterpenes are known to modulate cell-signaling pathways, including those that converge on NF-κB activation.[4]

NF_kB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC IKK IKK Complex PKC->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB Gene Target Gene Transcription NFkB_nuc->Gene Binds to Promoter This compound This compound / Prostratin This compound->PKC Activates

This compound and prostratin activate the canonical NF-κB signaling pathway.
MAPK Signaling Pathway

Prostratin-mediated PKC activation also stimulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] This pathway is integral to regulating cellular processes like proliferation and differentiation.[2] this compound diterpenes, such as yuanhuacine, have also been shown to modulate signaling pathways that can interact with MAPK signaling.

MAPK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PKC PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Translocation TF Transcription Factors (e.g., AP-1) ERK_nuc->TF Activates This compound This compound / Prostratin This compound->PKC Activates

Activation of the MAPK/ERK pathway by this compound and prostratin.

Experimental Protocols

In Vitro PKC Kinase Assay

This assay directly measures the enzymatic activity of PKC in the presence of the test compound.

Methodology:

  • Reaction Setup: In a microplate, prepare a reaction mixture containing a suitable buffer (e.g., 20 mM HEPES, pH 7.4), purified PKC enzyme, a PKC-specific peptide substrate, and ATP.

  • Compound Addition: Add the this compound compound or prostratin at various concentrations to the reaction wells. Include a no-activator control and a positive control (e.g., PMA/phosphatidylserine).

  • Kinase Reaction: Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. Incubate at 30°C for a defined period (e.g., 10-20 minutes).

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., 75 mM H3PO4).

  • Detection: Spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway by measuring the expression of a reporter gene under the control of NF-κB response elements.

Methodology:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and transfect with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with various concentrations of the this compound compound or prostratin. Include a vehicle control and a positive control (e.g., TNF-α).

  • Cell Lysis: After a defined incubation period (e.g., 6-24 hours), lyse the cells using a suitable lysis buffer.

  • Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Luciferase_Assay_Workflow A 1. Cell Culture & Transfection B 2. Compound Treatment A->B C 3. Cell Lysis B->C D 4. Luciferase Measurement C->D E 5. Data Analysis D->E

Workflow for the NF-κB Luciferase Reporter Assay.
Western Blot Analysis of MAPK Pathway Activation

This technique is used to detect the phosphorylation and thus activation of key proteins in the MAPK pathway.

Methodology:

  • Cell Culture and Treatment: Culture cells (e.g., Jurkat T-cells) and treat with the this compound compound or prostratin for various time points and concentrations.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of ERK, JNK, and p38.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Perform densitometric analysis of the bands to quantify the levels of phosphorylated proteins relative to the total protein levels.

Conclusion

This compound diterpenes and prostratin are potent activators of Protein Kinase C, a key mechanism underlying their diverse biological activities. While both classes of compounds converge on the activation of downstream signaling pathways such as NF-κB and MAPK, there are important distinctions in their binding affinities and PKC isoform selectivity. Yuanhuapin, a this compound, exhibits sub-nanomolar affinity for PKC, suggesting a very potent interaction.[1] Daphnetoxin shows a preference for certain PKC isoforms over others.[3] Prostratin, while also a potent PKC activator, is particularly well-characterized for its ability to reactivate latent HIV through the activation of novel PKC isoforms and subsequent NF-κB induction.[6]

Further head-to-head comparative studies under identical experimental conditions are needed to fully elucidate the nuanced differences in their mechanisms of action. A deeper understanding of these differences will be crucial for the rational design and development of novel therapeutics based on these promising natural product scaffolds.

References

A Comparative Guide to Daphnane's Effect on Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of daphnane-type diterpenes and their efficacy in activating Protein Kinase C (PKC), benchmarked against other well-established PKC activators. The information presented herein is supported by experimental data to aid in research and drug development endeavors.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, regulating fundamental processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is endogenously initiated by the second messenger diacylglycerol (DAG). Several classes of natural products, including this compound diterpenes, phorbol (B1677699) esters, bryostatins, and ingenanes, mimic the action of DAG, serving as potent exogenous activators of PKC. These compounds bind to the C1 domain of conventional and novel PKC isoforms, inducing a conformational change that alleviates autoinhibition and initiates the kinase activity.

This compound-type diterpenes, isolated from plants of the Thymelaeaceae family, have garnered significant interest due to their potent biological activities, including antitumor and pro-inflammatory effects, which are largely mediated through their interaction with PKC.[1][2] Understanding the quantitative differences in PKC activation and the resulting downstream signaling cascades elicited by daphnanes compared to other activators is crucial for the development of novel therapeutics with improved efficacy and selectivity.

Comparative Analysis of PKC Activators

The potency of various compounds to activate PKC is typically determined through competitive binding assays, measuring their ability to displace a radiolabeled ligand, such as [³H]phorbol 12,13-dibutyrate ([³H]PDBu), from the C1 domain of PKC. The resulting inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) provides a quantitative measure of binding affinity, with lower values indicating higher affinity.

Table 1: Comparative Binding Affinities (Ki) of PKC Activators
Compound ClassCompoundTargetKi (nM)Notes
This compound YuanhuapinPKC (mixture)<1A highly potent this compound diterpene.[1][2]
MezereinPKCα, β1, β2, γ68-92A non-phorbol tumor promoter.[3]
Daphnetoxin (B1198267)PKCα536 ± 183 (IC50)More potent on PKCα than mezerein.[4]
DaphnetoxinPKCβI902 ± 129 (IC50)As potent as mezerein on PKCβI.[4]
DaphnetoxinPKCδ3370 ± 492 (IC50)Less potent than mezerein on PKCδ.[4]
Phorbol Ester Phorbol 12-myristate 13-acetate (PMA)PKC (rat cortex)2.6A widely used, potent PKC activator and tumor promoter.
Bryostatin (B1237437) Bryostatin-1 (B1241195)PKC (general)1.35A macrocyclic lactone with complex biological activities.[5]
Bryostatin-1PKCα1.35Shows some isoform selectivity.
Bryostatin-1PKCβ20.42Higher affinity for β and ε isoforms.
Bryostatin-1PKCδ0.26Higher affinity for β and ε isoforms.
Bryostatin-1PKCε0.24Higher affinity for β and ε isoforms.
Ingenane Ingenol-3-angelate (I3A)PKCα0.3 ± 0.02Active ingredient in a topical treatment for actinic keratosis.[6]
Ingenol-3-angelate (I3A)PKCβ0.105 ± 0.019Shows little in vitro isoform selectivity in this study.[6]
Ingenol-3-angelate (I3A)PKCγ0.162 ± 0.004Shows little in vitro isoform selectivity in this study.[6]
Ingenol-3-angelate (I3A)PKCδ0.376 ± 0.041Shows little in vitro isoform selectivity in this study.[6]
Ingenol-3-angelate (I3A)PKCε0.171 ± 0.015Shows little in vitro isoform selectivity in this study.[6]

Note: The experimental conditions for determining these values may vary between studies. Direct comparison should be made with caution.

Experimental Protocols

Competitive PKC Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for PKC by measuring its ability to displace the radioligand [³H]phorbol-12,13-dibutyrate ([³H]PDBu).[7]

Materials and Reagents:

  • Purified, recombinant human PKC isoforms (e.g., PKCα, δ)

  • Radioligand: [³H]phorbol-12,13-dibutyrate ([³H]PDBu)

  • Test Compounds (e.g., this compound analogues)

  • Phosphatidylserine (B164497) (PS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂, 1 mM DTT, 0.1 mg/mL BSA

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 1 mM CaCl₂

  • Unlabeled PDBu (for non-specific binding)

  • Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Prepare a working solution of [³H]PDBu in Assay Buffer (final concentration ~3-5 nM).

    • Prepare a PKC/lipid mixture for each reaction containing the desired PKC isoform (e.g., 10-20 ng) and phosphatidylserine (e.g., 10 µg/mL) in Assay Buffer.

  • Binding Reaction:

    • To a 96-well plate, add:

      • 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of unlabeled PDBu (e.g., 30 µM, for non-specific binding).

      • 25 µL of the test compound dilution (or vehicle).

      • 25 µL of the [³H]PDBu working solution.

      • 25 µL of the PKC/Lipid mixture to start the reaction.

    • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Separation of Bound and Free Ligand:

    • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Quickly wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]PDBu and Kd is its dissociation constant for the specific PKC isoform.

In Vitro PKC Kinase Activity Assay

This protocol describes a method to measure the kinase activity of PKC by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.[8][9]

Materials and Reagents:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., Myelin Basic Protein)

  • [γ-³²P]ATP

  • Kinase Reaction Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT)

  • Activator solution (containing phosphatidylserine and the desired PKC activator, e.g., a this compound compound)

  • ATP solution (containing unlabeled ATP and [γ-³²P]ATP)

  • Stop Solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Wash Buffer (e.g., 0.5% phosphoric acid)

  • Scintillation cocktail

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the Kinase Reaction Buffer, purified PKC enzyme, substrate peptide, and activator solution.

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Kinase Reaction:

    • Start the reaction by adding the ATP solution.

    • Incubate at 30°C for a specific time (e.g., 10-20 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding the Stop Solution.

    • Spot a portion of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 papers multiple times with Wash Buffer to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone (B3395972) to dry the papers.

  • Detection and Analysis:

    • Place the dried P81 papers in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • The amount of radioactivity is proportional to the kinase activity.

Signaling Pathways and Visualization

Activation of PKC by daphnanes and other activators leads to the phosphorylation of a multitude of downstream target proteins, initiating various signaling cascades. A key pathway implicated in the cellular response to many PKC activators is the mitogen-activated protein kinase (MAPK) cascade, particularly the Ras-Raf-MEK-ERK pathway.

While different activators can bind to the same PKC isoforms, they can induce distinct downstream signaling profiles. For instance, phorbol esters and bryostatin-1, both potent PKC activators, can have opposing effects on certain cellular processes. Phorbol esters typically induce a sustained activation and translocation of PKCδ to the plasma membrane, which can lead to apoptosis in some cell types.[10] In contrast, bryostatin-1 can cause a more transient activation and may direct PKCδ to internal membranes, antagonizing the apoptotic effects of phorbol esters.[9][10] this compound-type diterpenes have also been shown to modulate downstream signaling pathways, including the suppression of Akt, STAT3, and Src signaling in some cancer cells.

Below are diagrams illustrating the general PKC activation pathway and the differential effects of various activators.

PKC_Activation_Pathway General PKC Activation and Downstream Signaling cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Binds to C1 domain ER Endoplasmic Reticulum IP3->ER Binds to receptor ERK_pathway Ras-Raf-MEK-ERK Pathway PKC_active->ERK_pathway Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane Ca2 Ca2+ Ca2->PKC_active Binds to C2 domain (conventional PKCs) ER->Ca2 Releases Downstream Downstream Targets (e.g., transcription factors) ERK_pathway->Downstream Phosphorylates

Caption: General PKC activation pathway.

Activator_Comparison Differential PKC Activation by Various Ligands cluster_ligands PKC Activators cluster_effects Differential Downstream Effects This compound This compound Esters (e.g., Yuanhuapin) PKC Protein Kinase C (conventional & novel isoforms) This compound->PKC Daphnane_effect Suppression of Akt/STAT/Src signaling This compound->Daphnane_effect Leads to Phorbol Phorbol Esters (e.g., PMA) Phorbol->PKC Phorbol_effect Sustained PKCδ activation at plasma membrane (pro-apoptotic) Phorbol->Phorbol_effect Leads to Bryostatin Bryostatin-1 Bryostatin->PKC Bryostatin_effect Transient PKCδ activation at internal membranes (anti-apoptotic vs PMA) Bryostatin->Bryostatin_effect Leads to Ingenol Ingenol Mebutate Ingenol->PKC General_effect Activation of MAPK/ERK Pathway PKC->General_effect

Caption: Differential effects of PKC activators.

Experimental_Workflow Experimental Workflow for Comparing PKC Activators start Select Test Compounds (this compound analogues, other activators) binding_assay Competitive Radioligand Binding Assay ([³H]PDBu) start->binding_assay kinase_assay In Vitro Kinase Assay ([γ-³²P]ATP) start->kinase_assay cell_based_assays Cell-Based Assays (e.g., Western Blot for downstream targets) start->cell_based_assays determine_ki Determine Ki / IC50 values binding_assay->determine_ki measure_activity Measure Kinase Activity kinase_assay->measure_activity compare_potency Compare Potency and Binding Affinity determine_ki->compare_potency measure_activity->compare_potency conclusion Draw Conclusions on Structure-Activity Relationship and Mechanism of Action compare_potency->conclusion analyze_signaling Analyze Differential Signaling Pathways cell_based_assays->analyze_signaling analyze_signaling->conclusion

Caption: Workflow for PKC activator comparison.

Conclusion

This compound-type diterpenes are potent activators of Protein Kinase C, with some members, such as yuanhuapin, exhibiting sub-nanomolar binding affinities.[1][2] Their potency is comparable to, and in some cases may exceed, that of other well-known PKC activators like phorbol esters and bryostatins. However, subtle structural differences among these activators can lead to significant variations in their PKC isoform selectivity and, consequently, their downstream biological effects. While phorbol esters are potent tumor promoters, some daphnanes and bryostatins exhibit antitumor properties, highlighting the complexity of PKC signaling. Further research into the differential activation of PKC isoforms and the resulting signaling cascades by this compound analogues is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.

References

A Comparative Analysis of Daphnane Diterpenoids from Diverse Daphne Species: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of daphnane diterpenoids isolated from various species of the Daphne genus, plants long recognized in traditional medicine for their potent biological effects. This document summarizes the cytotoxic, anti-HIV, and anti-inflammatory activities of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug discovery efforts.

Comparative Biological Activity of this compound Diterpenoids

The this compound diterpenoids, characterized by a unique tricyclic 5/7/6 ring system, exhibit a remarkable range of biological activities.[1] Extensive research has focused on their potential as anti-cancer, antiviral, and anti-inflammatory agents.[2] This section summarizes the quantitative data on these activities for various this compound diterpenoids isolated from different Daphne species.

Cytotoxic Activity

This compound diterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC₅₀) values for several representative compounds are presented in Table 1.

This compound DiterpenoidDaphne SpeciesCancer Cell LineIC₅₀ (µM)Reference(s)
YuanhuacineD. genkwaA549 (Lung)Not specified[4]
H1993 (Lung)Not specified[4][5]
Unnamed Compound 1D. altaicaA549 (Lung)2.89[6]
HepG2 (Liver)5.30[6]
Daphnegens BD. genkwaHepG-2 (Liver)11.5[1]
MCF-7 (Breast)26.3[1]
Acutilobins A-G & othersD. acutilobaHL-60, SMMC-7721, A-549, MCF-7, SW480Various[7]

Table 1: Cytotoxic Activity of this compound Diterpenoids against Various Cancer Cell Lines.

Anti-HIV Activity

A significant number of this compound diterpenoids exhibit potent anti-HIV activity, with some compounds showing efficacy at nanomolar concentrations.[8][9] The half-maximal effective concentration (EC₅₀) values for several of these compounds are detailed in Table 2.

This compound DiterpenoidDaphne SpeciesHIV StrainCell LineEC₅₀ (nM)Reference(s)
Daphneodorins D-H & othersD. odoraHIV-1MT-41.5 - 7.7[8][10]
Onishibarin AD. pseudomezereumHIV-1Not specified1.26[11]
Known Compound 9D. pseudomezereumHIV-1Not specified0.84[11]
Known Compound 10D. pseudomezereumHIV-1Not specified0.78[11]
Acutilobins A-GD. acutilobaHIV-1Not specified< 1.5[7]
Genkwanine VIIID. acutilobaHIV-1Not specified0.17[7]

Table 2: Anti-HIV Activity of this compound Diterpenoids.

Anti-inflammatory Activity

Several this compound diterpenoids from Daphne species have been shown to possess anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production.[3][5] The IC₅₀ values for NO inhibition by various compounds are listed in Table 3.

This compound DiterpenoidDaphne SpeciesAssayCell LineIC₅₀ (µM)Reference(s)
YuanhuacineD. genkwaNO Production InhibitionBV-21.03 - 3.73[7]
YuanhuadineD. genkwaNO Production InhibitionBV-21.03 - 3.73[7]
YuanhuatineD. genkwaNO Production InhibitionBV-2< 0.44[5]
GenkwadaphninD. genkwaNO Production InhibitionBV-2< 0.44[5]
Genkwanine MD. genkwaNO Production InhibitionBV-2< 0.44[5]
Genkwanine ND. genkwaNO Production InhibitionBV-2< 0.44[5]
YuanhuafineD. genkwaNO Production InhibitionBV-2< 0.44[5]

Table 3: Anti-inflammatory Activity of this compound Diterpenoids.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a foundation for reproducible research.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the diluted compounds to the respective wells. Include wells with cells and vehicle only (vehicle control) and wells with media only (background control).

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anti-HIV Activity Testing in MT-4 Cells

This assay quantifies the ability of a compound to inhibit HIV-1 replication by measuring the reduction of the viral core protein p24 in the supernatant of infected MT-4 cells.

Protocol:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 50 µL of each dilution to the appropriate wells. Include wells with no compound as virus controls and wells with cells only as mock-infected controls.

  • Infection: Add 50 µL of HIV-1 stock (at a multiplicity of infection of 0.01-0.05) to each well, except for the mock-infected controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 5-7 days.

  • Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the cell-free supernatant for p24 analysis.

  • p24 ELISA: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the virus control. The EC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Testing: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Preparation: Use male Wistar rats (180-200 g). Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compound or vehicle (control) orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Anti-inflammatory Testing: Xylene-Induced Ear Edema in Mice

This is another common in vivo model for assessing acute anti-inflammatory activity.

Protocol:

  • Animal Preparation: Use male BALB/c mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle (control) orally or topically.

  • Induction of Edema: Thirty minutes after systemic administration or immediately after topical application, apply 0.03 mL of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as the control.

  • Sample Collection: Two hours after xylene application, sacrifice the mice and remove both ears.

  • Edema Measurement: Use a 7 mm punch to take a circular section from both ears and weigh them. The difference in weight between the right and left ear punches indicates the degree of edema.

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear weight difference in the control group and Wt is the average ear weight difference in the treated group.

Anti-inflammatory Testing: Nitric Oxide (NO) Production Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes is crucial for understanding the action of this compound diterpenoids. This section provides diagrams generated using the DOT language.

Signaling Pathways

// Nodes Yuanhuacine [label="Yuanhuacine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC2 [label="mTORC2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p_Akt [label="p-Akt", fillcolor="#FBBC05", fontcolor="#202124"]; p_PKCa [label="p-PKCα", fillcolor="#FBBC05", fontcolor="#202124"]; p_Rac1 [label="p-Rac1", fillcolor="#FBBC05", fontcolor="#202124"]; F_actin [label="F-actin", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Actin_Cytoskeleton [label="Actin Cytoskeleton\nOrganization", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Yuanhuacine -> AMPK [label="activates", fontcolor="#34A853"]; AMPK -> mTORC2 [label="inhibits", fontcolor="#EA4335", arrowhead=tee]; mTORC2 -> p_Akt [label="activates", fontcolor="#34A853"]; mTORC2 -> p_PKCa [label="activates", fontcolor="#34A853"]; mTORC2 -> p_Rac1 [label="activates", fontcolor="#34A853"]; p_Akt -> Cell_Growth; p_PKCa -> Actin_Cytoskeleton; p_Rac1 -> Actin_Cytoskeleton; } Yuanhuacine's anti-tumor signaling pathway.

// Nodes Gnidimacrin [label="Gnidimacrin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC_beta [label="PKC βI / βII", fillcolor="#34A853", fontcolor="#FFFFFF"]; Latent_HIV_Reactivation [label="Latent HIV-1\nReactivation", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Anti_Cancer_Activity [label="Anti-Cancer\nActivity", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Gnidimacrin -> PKC_beta [label="selectively activates", fontcolor="#34A853"]; PKC_beta -> Latent_HIV_Reactivation; PKC_beta -> Anti_Cancer_Activity; } Gnidimacrin's mechanism of action.

Experimental Workflows

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cells\nin 96-well Plate"]; add_compounds [label="Add Test\nCompounds"]; incubate [label="Incubate\n(24-72h)"]; add_mtt [label="Add MTT\nReagent"]; incubate_mtt [label="Incubate\n(4h)"]; add_solubilizer [label="Add Solubilization\nSolution"]; read_absorbance [label="Read Absorbance\n(570 nm)"]; analyze_data [label="Analyze Data\n(Calculate IC₅₀)"]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_compounds; add_compounds -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> add_solubilizer; add_solubilizer -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } Workflow for the MTT cytotoxicity assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed MT-4 Cells\nin 96-well Plate"]; add_compounds [label="Add Test\nCompounds"]; infect_cells [label="Infect with\nHIV-1"]; incubate [label="Incubate\n(5-7 days)"]; collect_supernatant [label="Collect\nSupernatant"]; p24_elisa [label="Perform p24\nELISA"]; read_absorbance [label="Read Absorbance"]; analyze_data [label="Analyze Data\n(Calculate EC₅₀)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> add_compounds; add_compounds -> infect_cells; infect_cells -> incubate; incubate -> collect_supernatant; collect_supernatant -> p24_elisa; p24_elisa -> read_absorbance; read_absorbance -> analyze_data; analyze_data -> end; } Workflow for the anti-HIV activity assay.

// Nodes start [label="Start", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; animal_prep [label="Animal Preparation\n(Rat/Mouse)"]; compound_admin [label="Administer Test\nCompound"]; induce_edema [label="Induce Edema\n(Carrageenan/Xylene)"]; measure_edema [label="Measure Edema\n(Plethysmometer/Weight)"]; analyze_data [label="Analyze Data\n(% Inhibition)"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> animal_prep; animal_prep -> compound_admin; compound_admin -> induce_edema; induce_edema -> measure_edema; measure_edema -> analyze_data; analyze_data -> end; } Workflow for in vivo anti-inflammatory assays.

References

A Head-to-Head Comparison of Daphnane Diterpenes and Other HIV Latency Reversing Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of daphnane-type diterpenoids against other major classes of HIV Latency Reversing Agents (LRAs). The performance of these compounds is evaluated based on their potency, cytotoxicity, and therapeutic index, supported by experimental data and detailed protocols.

The "shock and kill" strategy remains a leading approach in the quest for an HIV cure, aiming to reactivate latent HIV reservoirs for subsequent elimination by the immune system or viral cytopathic effects. Central to this strategy is the efficacy of Latency Reversing Agents (LRAs). Among the most potent LRAs are this compound-type diterpenoids, natural products that have demonstrated remarkable activity in reactivating latent HIV. This guide provides a head-to-head comparison of this compound diterpenes with other prominent LRA classes: Histone Deacetylase Inhibitors (HDACis), Bromodomain and Extra-Terminal Domain (BET) inhibitors, and Toll-Like Receptor (TLR) agonists.

Quantitative Comparison of LRA Performance

The following tables summarize the in vitro efficacy (EC50), cytotoxicity (CC50), and the resulting therapeutic index (TI = CC50/EC50) of representative compounds from each LRA class. It is important to note that these values can vary depending on the experimental model and conditions.

This compound Diterpenes (PKC Agonists)

This compound diterpenes, such as prostratin (B1679730) and the highly potent gnidimacrin, primarily function as Protein Kinase C (PKC) agonists. Activation of PKC leads to the downstream activation of the NF-κB signaling pathway, a key transcription factor for HIV-1 gene expression.

CompoundCell ModelEC50CC50Therapeutic Index (TI)Reference
Gnidimacrin U1 cells~0.02 nM>100 nM>5000[1]
Patient PBMCsLow pM--[1]
Prostratin J-Lat 10.6 cells12 µM>50 µM>4.2[1]
Primary CD4+ T cells0.5 µM--[2]
Yuanhuacine A J-Lat 10.6 cells< 16.7-fold lower than prostratin--
Primary CD4+ T cells< 6.7-fold lower than prostratin--
Histone Deacetylase (HDAC) Inhibitors

HDAC inhibitors work by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure around the integrated HIV provirus, thereby facilitating transcription.

CompoundCell ModelEC50CC50Therapeutic Index (TI)Reference
Vorinostat (SAHA) U1 cells1.2 µM~1.2 µM~1
Romidepsin U1 cells1.1 nM~1.1 nM~1
Panobinostat U1 cells8-32 nM>1 µM>31-125[3]
Bromodomain and Extra-Terminal Domain (BET) Inhibitors

BET inhibitors, like JQ1, disrupt the interaction of BET proteins (e.g., BRD4) with acetylated histones, which in turn promotes the release of the positive transcription elongation factor b (P-TEFb), a critical factor for HIV transcription elongation.

CompoundCell ModelEC50CC50Therapeutic Index (TI)Reference
JQ1 J-Lat A2 cells~1 µM>10 µM>10
UMB-136 J-Lat A2 cells~2.5 µM~5 µM~2
Toll-Like Receptor (TLR) Agonists

TLR agonists reactivate latent HIV primarily through indirect mechanisms by activating innate immune cells to produce cytokines like TNF-α, which then induce NF-κB signaling in latently infected cells. Some TLR agonists can also have direct effects on CD4+ T cells.

CompoundCell ModelEC50CC50Therapeutic Index (TI)Reference
Pam2CSK4 (TLR2) JLAT-TLR2 cells5 pM--[4]
GS-9620 (TLR7) PBMCs from patients---

Signaling Pathways and Mechanisms of Action

The diverse mechanisms of action of these LRAs provide opportunities for synergistic combinations to achieve more robust latency reversal.

LRA_Signaling_Pathways cluster_this compound This compound Diterpenes (PKC Agonists) cluster_hdac HDAC Inhibitors cluster_bet BET Inhibitors cluster_tlr TLR Agonists This compound This compound PKC PKC This compound->PKC activate NF_kB NF_kB PKC->NF_kB activates HIV_Transcription HIV_Transcription NF_kB->HIV_Transcription HDACi HDACi HDAC HDAC HDACi->HDAC inhibit HDACi->HIV_Transcription promotes Histone_Deacetylation Histone_Deacetylation HDAC->Histone_Deacetylation catalyzes Chromatin_Condensation Chromatin_Condensation Histone_Deacetylation->Chromatin_Condensation leads to Chromatin_Condensation->HIV_Transcription represses BETi BETi BRD4 BRD4 BETi->BRD4 inhibit binding to acetylated histones P_TEFb P_TEFb BRD4->P_TEFb sequesters Transcription_Elongation Transcription_Elongation P_TEFb->Transcription_Elongation promotes Transcription_Elongation->HIV_Transcription is a key step in TLR_agonist TLR_agonist TLR TLR TLR_agonist->TLR activate MyD88_TRIF MyD88_TRIF TLR->MyD88_TRIF via adaptor proteins Cytokine_Production Cytokine_Production MyD88_TRIF->Cytokine_Production leads to Cytokine_Production->NF_kB e.g., TNF-α activates

Signaling pathways of major HIV Latency Reversing Agent classes.

Experimental Protocols

In Vitro HIV-1 Latency Reactivation Assay using J-Lat Cells

This protocol describes a common method to assess the potency of LRAs using a Jurkat T-cell line latently infected with an HIV provirus encoding a green fluorescent protein (GFP) reporter.

Materials:

  • J-Lat cell lines (e.g., J-Lat 10.6)

  • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • LRA stock solutions (dissolved in DMSO)

  • 96-well cell culture plates

  • Flow cytometer

Procedure:

  • Seed J-Lat cells at a density of 2 x 10^5 cells/mL in a 96-well plate in a final volume of 200 µL per well.

  • Add serial dilutions of the LRA to the wells. Include a DMSO vehicle control and a positive control (e.g., PMA or TNF-α).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, transfer the cells to flow cytometry tubes and wash with PBS.

  • Resuspend the cells in PBS containing a viability dye (e.g., DAPI or Propidium Iodide) to exclude dead cells from the analysis.

  • Acquire data on a flow cytometer, measuring GFP expression in the live cell population.

  • Analyze the data to determine the percentage of GFP-positive cells for each LRA concentration. The EC50 value can be calculated by plotting the percentage of GFP-positive cells against the LRA concentration.

Experimental_Workflow_JLat cluster_workflow J-Lat Reactivation Assay Workflow start Seed J-Lat cells in 96-well plate add_lra Add serial dilutions of LRAs start->add_lra incubate Incubate for 24-48 hours add_lra->incubate harvest Harvest and wash cells incubate->harvest stain Stain with viability dye harvest->stain flow_cytometry Analyze GFP expression by flow cytometry stain->flow_cytometry analyze Calculate % GFP+ cells and EC50 flow_cytometry->analyze end Results analyze->end

Workflow for in vitro HIV latency reversal assay using J-Lat cells.
HIV-1 Latency Reactivation Assay in Primary CD4+ T Cells

This protocol outlines a more clinically relevant assay using primary CD4+ T cells isolated from HIV-infected individuals on suppressive antiretroviral therapy (ART).

Materials:

  • Peripheral blood mononuclear cells (PBMCs) from HIV-infected, ART-suppressed donors

  • CD4+ T cell isolation kit

  • RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and IL-2 (20 U/mL)

  • LRAs

  • qRT-PCR reagents for HIV-1 RNA quantification

Procedure:

  • Isolate PBMCs from whole blood by Ficoll-Paque density gradient centrifugation.

  • Enrich for resting CD4+ T cells using a negative selection kit.

  • Culture the resting CD4+ T cells in RPMI medium with IL-2.

  • Treat the cells with LRAs at various concentrations. Include a DMSO vehicle control and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubate for 24-72 hours.

  • Harvest the cell supernatant and/or the cells.

  • Isolate viral RNA from the supernatant or total cellular RNA from the cell pellet.

  • Quantify HIV-1 RNA levels using a sensitive qRT-PCR assay targeting a conserved region of the HIV genome (e.g., gag or LTR).

  • Latency reversal is measured as the fold increase in HIV-1 RNA in LRA-treated cells compared to the DMSO control.

Cytotoxicity Assay

This protocol is used to determine the concentration at which an LRA becomes toxic to cells.

Materials:

  • Relevant cell line (e.g., Jurkat, MT-4) or primary PBMCs

  • Culture medium

  • LRA stock solutions

  • 96-well plates

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay like CellTiter-Glo)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density.

  • Add serial dilutions of the LRA to the wells. Include a vehicle control (100% viability) and a control for 0% viability (e.g., cells treated with a cytotoxic agent or lysed).

  • Incubate for the same duration as the reactivation assay (e.g., 24-72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or signal generation.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each LRA concentration relative to the vehicle control. The CC50 value is the concentration of the LRA that reduces cell viability by 50%.

Logical Relationships in LRA-Mediated HIV Reactivation

The successful application of the "shock and kill" strategy depends on a series of events, from initial LRA-induced signaling to the eventual clearance of the reactivated cells.

Logical_Relationship cluster_lra LRA Administration cluster_cellular Cellular Events cluster_outcome Potential Outcomes LRA Latency Reversing Agent Signaling_Pathway Activation of Specific Signaling Pathway LRA->Signaling_Pathway Toxicity Off-target Effects and Cellular Toxicity LRA->Toxicity Transcription_Factors Activation of Transcription Factors (e.g., NF-κB, P-TEFb) Signaling_Pathway->Transcription_Factors HIV_Transcription HIV Provirus Transcription Transcription_Factors->HIV_Transcription Viral_Protein_Production Viral Protein Production (Gag, Env, etc.) HIV_Transcription->Viral_Protein_Production Incomplete_Reactivation Incomplete Reservoir Reactivation HIV_Transcription->Incomplete_Reactivation Stochastic nature, integration site effects Immune_Recognition Immune Recognition by CTLs and NK cells Viral_Protein_Production->Immune_Recognition Viral_Cytopathic_Effect Viral Cytopathic Effect Viral_Protein_Production->Viral_Cytopathic_Effect Reservoir_Reduction Reduction of Latent Reservoir Immune_Recognition->Reservoir_Reduction Viral_Cytopathic_Effect->Reservoir_Reduction

Logical flow from LRA administration to potential clinical outcomes.

Conclusion

This compound-type diterpenoids, particularly compounds like gnidimacrin, stand out for their exceptional potency in reactivating latent HIV, often exhibiting efficacy at picomolar to nanomolar concentrations with a favorable therapeutic index in preclinical models. In direct comparisons, they frequently surpass the potency of HDAC inhibitors and BET inhibitors. However, the clinical translation of this compound diterpenes has been hampered by concerns about their potential for toxicity and the challenges associated with their synthesis and formulation.

HDACis and BETis, while generally less potent than the most active daphnanes, have the advantage of being more extensively studied in clinical trials for other indications, providing a wealth of safety and pharmacokinetic data. TLR agonists represent a distinct class that not only reverses latency but also enhances immune responses, a desirable dual function for the "shock and kill" approach.

Ultimately, the most promising path forward likely lies in the synergistic combination of LRAs from different classes. The distinct mechanisms of action of this compound diterpenes, HDACis, BETis, and TLR agonists offer a compelling rationale for their combined use to achieve a more profound and widespread reactivation of the latent HIV reservoir, potentially at lower, less toxic concentrations of each agent. Future research should focus on optimizing these combinations and developing safer, more targeted delivery strategies to maximize their therapeutic potential in the pursuit of an HIV cure.

References

Validating the Specificity of Daphnane's Interaction with its Molecular Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Daphnane diterpenoids, a class of natural products, have garnered significant interest for their potent anti-cancer and anti-HIV activities. A crucial aspect of harnessing their therapeutic potential lies in unequivocally validating the specificity of their interaction with their molecular target(s). This guide provides a comparative framework for assessing the binding specificity of this compound compounds, with a focus on yuanhuapin and its interaction with Protein Kinase C (PKC), a key signaling protein implicated in various cellular processes.

Data Presentation: Comparative Binding Affinities

The specificity of a compound for its target is quantitatively assessed by comparing its binding affinity to the primary target against a panel of potential off-targets. The inhibition constant (Ki) is a commonly used metric, with lower values indicating higher affinity.

The following table summarizes the binding affinities of yuanhuapin and its synthetic analogs for a mixed population of PKC isoforms. This data highlights how structural modifications can dramatically impact binding affinity, a key aspect of specificity.

CompoundStructurePKC Binding Affinity (Ki, nM)[1]
Yuanhuapin (1) Natural Product with an α-epoxide0.8
C6,C7-epi-Yuanhuapin (2) Synthetic analog with a β-epoxide>1000
Des-epoxy-Yuanhuapin (3) Synthetic analog lacking the B-ring epoxide7.0

Data from a cell-free PKC binding assay. Lower Ki values indicate stronger binding.

Interpretation: Yuanhuapin (1) exhibits sub-nanomolar affinity for PKC, indicating a potent interaction. The synthetic analog with an inverted epoxide stereochemistry, C6,C7-epi-Yuanhuapin (2), shows a dramatic loss of affinity (over 1000-fold weaker), underscoring the stereospecificity of the interaction. The analog lacking the epoxide, Des-epoxy-Yuanhuapin (3), retains nanomolar affinity, suggesting that while the epoxide contributes to high-affinity binding, it is not an absolute requirement.

Mandatory Visualization

Logical Workflow for Specificity Validation

The following diagram illustrates a logical workflow for validating the specificity of a this compound diterpenoid for its molecular target.

G Logical Workflow for Target Specificity Validation cluster_0 Initial Screening & Hypothesis Generation cluster_1 In Vitro Validation cluster_2 Cellular Target Engagement cluster_3 Specificity Profiling cluster_4 Definitive Validation phenotypic_screening Phenotypic Screening (e.g., anti-cancer activity) target_id Target Identification (e.g., affinity chromatography, proteomics) phenotypic_screening->target_id binding_assay Direct Binding Assays (SPR, ITC) target_id->binding_assay enzyme_assay Enzymatic/Functional Assays binding_assay->enzyme_assay cetsa Cellular Thermal Shift Assay (CETSA) enzyme_assay->cetsa co_ip Co-Immunoprecipitation (Co-IP) cetsa->co_ip off_target_screening Off-Target Screening (e.g., Kinase Panels, PDSP) co_ip->off_target_screening in_silico In Silico Prediction co_ip->in_silico structural_biology Structural Biology (X-ray, Cryo-EM) off_target_screening->structural_biology G PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation This compound This compound? This compound->PI3K inhibits? This compound->Akt inhibits? G Importin-β1 Nuclear Import Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cargo Cargo Protein (with NLS) Importin_alpha Importin-α Cargo->Importin_alpha binds Complex Import Complex Importin_alpha->Complex Importin_beta Importin-β1 Importin_beta->Complex NPC Nuclear Pore Complex (NPC) Complex->NPC translocates DD1 This compound (DD1) DD1->Importin_beta inhibits RanGTP Ran-GTP Cargo_released Cargo Protein RanGTP->Cargo_released dissociates complex Imp_alpha_released Importin-α RanGTP->Imp_alpha_released Imp_beta_RanGTP Importin-β1-RanGTP RanGTP->Imp_beta_RanGTP G CETSA Experimental Workflow start Start: Intact Cells treat Treat cells with this compound or Vehicle Control start->treat heat Heat Shock at a Temperature Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge collect Collect Supernatant (Soluble Fraction) centrifuge->collect analyze Analyze Soluble Protein Levels (e.g., Western Blot, Mass Spec) collect->analyze plot Plot Soluble Protein vs. Temperature to Generate Melt Curve analyze->plot end End: Target Engagement Profile plot->end

References

A Comparative Genomic Guide to Daphnia Species for Toxicological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The freshwater crustacean Daphnia, often referred to as the water flea, serves as a cornerstone model organism in aquatic toxicology and ecotoxicogenomics.[1][2] Its sensitivity to a wide array of environmental stressors, rapid life cycle, and amenability to laboratory cultivation make it an invaluable tool for assessing the impact of chemical compounds on aquatic ecosystems.[2][3] The advent of next-generation sequencing has further solidified its role, providing unprecedented insights into the molecular mechanisms underlying toxicity.[4]

This guide offers a comparative overview of the genomics of key Daphnia species—Daphnia magna, Daphnia pulex, and Daphnia galeata—with a focus on their application in toxicology studies. We provide a synthesis of their genomic features, differential sensitivity to common toxicants, and an overview of the experimental protocols used to assess toxicological responses at the molecular level.

Genomic Features: A Tale of Two Species (and a Cousin)

Daphnia magna and Daphnia pulex are the most extensively studied cladocerans in toxicology. While morphologically similar, their genomes reveal significant differences that can influence their response to environmental contaminants. Daphnia galeata, another common species, is also gaining attention in genomic studies.

FeatureDaphnia magnaDaphnia pulexDaphnia carinata (as a proxy for D. galeata)
Genome Size (Mb) ~123 - 391[5][6][7]~190 - 264[5][8]~254[5]
Gene Number ~15,721[6]~31,000[8][9][10]Not available
Key Genomic Trait Well-established reference genome, extensive use in regulatory toxicology.[3][6]High rate of gene duplication, with about one-third of its genes being unique and not found in other sequenced organisms.[8][9][10]Chromosome-level assembly available.[5]

Daphnia pulex possesses a remarkably high number of genes for an invertebrate, largely due to a high rate of gene duplication.[8][9][10] This genetic plasticity may contribute to its ability to adapt to diverse and challenging environmental conditions.[8][9] In contrast, D. magna has a more moderately sized genome but a long history of use in standardized toxicity testing, providing a wealth of legacy data.[3][6]

Differential Sensitivity to Toxicants

The genomic differences between Daphnia species translate into varied sensitivity to chemical stressors. This highlights the importance of selecting the appropriate species and even clone for specific toxicological investigations.

Below is a comparison of 48-hour median lethal concentration (LC50) values for common heavy metals. Lower LC50 values indicate higher toxicity.

ToxicantDaphnia magna (mg/L)Daphnia pulex (mg/L)Reference
Cadmium (Cd) 0.02More sensitive than D. magna[11][12]
Chromium (Cr) Higher LC50More sensitive than D. magna[11]
Copper (Cu) 0.03More sensitive than D. magna[11][12]
Lead (Pb) More sensitive than D. pulexLower LC50[11]
Mercury (Hg) Similar to D. pulexSimilar to D. magna[11]
Zinc (Zn) Less toxic compared to Cd and CuNot available[12]

Studies have shown that native species like D. pulex can be more sensitive to certain toxicants compared to the more commonly used laboratory species, D. magna.[11] This underscores the need to consider the ecological relevance of the chosen test organism.

Experimental Protocols for Toxicogenomic Analysis

Understanding the molecular response of Daphnia to toxicants relies on robust experimental protocols. Here, we outline the key steps for gene expression analysis using RNA sequencing (RNA-Seq) and quantitative real-time PCR (qPCR).

RNA Sequencing (RNA-Seq) Workflow

RNA-Seq provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes and pathways affected by toxicant exposure.[13][14]

RNA_Seq_Workflow cluster_exposure Exposure cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Daphnia Daphnia Culture Exposure Toxicant Exposure (e.g., 24h) Daphnia->Exposure RNA_Extraction RNA Extraction Exposure->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Mapping Read Mapping to Reference Genome QC->Mapping DEG_Analysis Differential Gene Expression Analysis Mapping->DEG_Analysis Pathway_Analysis Pathway & Functional Analysis DEG_Analysis->Pathway_Analysis

RNA-Seq workflow for Daphnia toxicogenomics.

Methodology:

  • Exposure: Daphnia neonates (<24 hours old) are exposed to a range of toxicant concentrations for a defined period (e.g., 24 or 48 hours).[15]

  • RNA Extraction: Total RNA is extracted from whole organisms using commercially available kits.

  • Library Preparation: mRNA is enriched and fragmented, followed by cDNA synthesis and adapter ligation to prepare sequencing libraries.

  • Sequencing: Libraries are sequenced on a high-throughput platform (e.g., Illumina).

  • Data Analysis: Raw reads are subjected to quality control, mapped to a reference genome, and analyzed for differential gene expression.[14] Subsequent pathway and gene ontology analyses identify the biological processes affected by the toxicant.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation

qPCR is a targeted approach used to validate the findings from RNA-Seq and to quantify the expression of specific genes of interest.[16][17]

qPCR_Workflow cluster_prep Preparation cluster_reaction qPCR Reaction cluster_analysis Analysis RNA_Extraction RNA Extraction from Exposed Daphnia cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qPCR with Gene-Specific Primers & SYBR Green cDNA_Synthesis->qPCR Analysis Relative Quantification (e.g., ΔΔCt method) qPCR->Analysis

Workflow for qPCR analysis of gene expression.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted and reverse-transcribed into cDNA as in the RNA-Seq protocol.[16]

  • qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific to the target genes and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: The relative expression of the target gene is calculated, often using the ΔΔCt method, with normalization to a stable reference gene (e.g., 18S rRNA).[17]

Key Signaling Pathways in Daphnia Toxicology

Daphnia possess a sophisticated network of detoxification pathways that are activated in response to chemical stressors. These pathways typically involve three phases: modification (Phase I), conjugation (Phase II), and transport (Phase III).

General Detoxification Pathway

This pathway illustrates the sequential action of key enzyme families in metabolizing and eliminating xenobiotics.

Detoxification_Pathway cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Transport Xenobiotic Xenobiotic CYP Cytochrome P450 (CYP) Xenobiotic->CYP Metabolite1 Modified Metabolite CYP->Metabolite1 GST Glutathione (B108866) S-Transferase (GST) Metabolite2 Conjugated Metabolite GST->Metabolite2 ABC ABC Transporters Excretion Excretion ABC->Excretion Metabolite1->GST Metabolite2->ABC

General xenobiotic detoxification pathway in Daphnia.

  • Phase I: Cytochrome P450 (CYP) enzymes introduce or expose functional groups on the toxicant, making it more water-soluble. D. magna has at least 26 CYP genes, while D. pulex has a larger repertoire.[18][19][20]

  • Phase II: Glutathione S-transferases (GSTs) conjugate the modified toxicant with endogenous molecules like glutathione, further increasing its solubility and reducing its reactivity.[21][22] D. pulex has been found to have 35 GST genes.[22]

  • Phase III: ATP-binding cassette (ABC) transporters actively pump the conjugated metabolites out of the cells for excretion.[3][23][24] D. pulex possesses 64 ABC transporter genes.[23]

The differential expression of genes within these families in response to specific toxicants provides valuable insights into the mechanisms of toxicity and can serve as biomarkers for environmental monitoring.[18][25]

Conclusion

The genomic resources available for Daphnia species, particularly D. magna and D. pulex, offer a powerful platform for advancing our understanding of the molecular basis of toxicity. The comparative approach, considering the unique genomic landscapes and toxicant sensitivities of different species, is crucial for robust and ecologically relevant toxicological assessments. By integrating genomic data with standardized toxicity testing, researchers can develop more predictive and mechanistic models for evaluating the risks of environmental contaminants.

References

Revolutionizing Access to Complex Diterpenoids: A Comparative Guide to Novel Daphnane Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of complex natural products like daphnane diterpenoids presents a significant hurdle. These compounds, with their potent biological activities, hold immense therapeutic promise. This guide provides a comparative analysis of emerging synthesis strategies against established methods, offering a clear overview of performance metrics, detailed experimental insights, and visual pathway mapping to inform future research and development.

The intricate 5/7/6-fused tricyclic core of this compound diterpenoids has long been a formidable challenge for synthetic chemists. The first total synthesis of a this compound, (+)-Resiniferatoxin (RTX), by the Wender group was a landmark achievement, yet its lengthy 44-step sequence highlighted the need for more efficient approaches.[1] Recently, innovative strategies have emerged, aiming to streamline the synthesis, improve yields, and provide unified access to a range of this compound-related compounds.

Performance Benchmarks: A Head-to-Head Comparison

Newer synthetic routes have demonstrated significant improvements in efficiency, primarily by reducing the total number of steps required to construct the complex this compound skeleton. This not only accelerates the pace of research but also enhances the feasibility of producing these compounds on a larger scale for further investigation and potential clinical applications.

Synthesis RouteKey StrategyTarget Molecule(s)Total StepsOverall YieldKey Advantages
Wender Synthesis (Established) Intramolecular [5+2] cycloaddition of an oxidopyrylium species.(+)-Resiniferatoxin44Not explicitly stated in reviewed literatureFirst successful total synthesis, established foundational methodology.
Inoue Unified Synthesis (New) Unified strategy from a common ABC-ring intermediate.Resiniferatoxin (B1680534), Tinyatoxin, and others16-20Not explicitly stated in reviewed literatureHigh efficiency, access to multiple diterpenoids from a common precursor.[2]
Li Gold-Catalyzed Synthesis (New) Gold-catalyzed furan (B31954) formation and furan-allene [4+3] cycloaddition.This compound/Tigliane Tricyclic CoreNot explicitly stated in reviewed literatureNot explicitly stated in reviewed literatureRapid construction of the core skeleton.[3]

Visualizing the Synthetic Pathways

To better understand the logical flow of these complex syntheses, the following diagrams illustrate a representative established route and a novel, more streamlined approach.

established_synthesis start Simple Starting Materials fragment_prep Fragment Preparation (Multiple Steps) start->fragment_prep oxidopyrylium Oxidopyrylium Ylide Formation fragment_prep->oxidopyrylium cycloaddition Intramolecular [5+2] Cycloaddition oxidopyrylium->cycloaddition bc_ring BC Ring System Assembly cycloaddition->bc_ring a_ring_formation A-Ring Annulation bc_ring->a_ring_formation functionalization Functional Group Interconversions (Multiple Steps) a_ring_formation->functionalization rtx (+)-Resiniferatoxin functionalization->rtx

A representative established this compound synthesis workflow.

new_synthesis start Achiral Fragments abc_core Common ABC-Ring Core Synthesis (e.g., Diels-Alder, Stille Coupling) start->abc_core diversification Late-Stage Diversification abc_core->diversification rtx Resiniferatoxin diversification->rtx tinyatoxin Tinyatoxin diversification->tinyatoxin other Other Daphnanes diversification->other

A representative new unified this compound synthesis workflow.

Delving into the Mechanism of Action: The PKC Signaling Pathway

This compound diterpenoids exert many of their biological effects through the activation of the Protein Kinase C (PKC) signaling pathway.[4][5] Understanding this interaction is crucial for the rational design of new therapeutic agents with improved potency and selectivity.

pkc_pathway This compound This compound Diterpene PKC Protein Kinase C (PKC) This compound->PKC activates Downstream Downstream Signaling Cascades PKC->Downstream phosphorylates Response Cellular Responses (e.g., Proliferation, Apoptosis, Differentiation) Downstream->Response

Activation of the Protein Kinase C (PKC) signaling pathway.

Detailed Experimental Protocols

Providing access to reproducible and robust experimental procedures is paramount for the scientific community. Below are outlines of the key experimental steps for both an established and a novel synthesis route.

Established Method: Wender's Total Synthesis of (+)-Resiniferatoxin (Key Steps)

The synthesis commences with the preparation of key fragments, followed by the pivotal intramolecular [5+2] cycloaddition to construct the BC-ring system. Subsequent steps involve the formation of the A-ring and extensive functional group manipulations to arrive at the final natural product.

1. Oxidopyrylium Ylide Formation and [5+2] Cycloaddition:

  • A pyrone precursor is treated with a base (e.g., DBU) to generate a transient oxidopyrylium ylide.

  • This reactive intermediate undergoes an intramolecular [5+2] cycloaddition with a tethered alkene to form the bicyclic core containing the seven-membered B-ring and the six-membered C-ring.

2. A-Ring Formation:

  • A multi-step sequence is employed to construct the five-membered A-ring onto the existing BC-ring system. This often involves aldol (B89426) condensation or related carbonyl chemistry.

3. Functional Group Interconversion and Final Elaboration:

  • A series of reactions are carried out to install the correct oxidation states and stereochemistry at various positions of the tricyclic core. This includes reductions, oxidations, and protecting group manipulations.

  • The final steps typically involve the attachment of the orthoester side chain characteristic of many this compound diterpenoids.

New Method: Inoue's Unified Synthesis Strategy (Key Steps)

This modern approach focuses on the rapid assembly of a common ABC-ring intermediate, which can then be divergently converted into various this compound and related diterpenoids.

1. Asymmetric Diels-Alder Reaction:

  • An asymmetric Diels-Alder reaction is utilized to construct the C-ring with high stereocontrol.

2. π-Allyl Stille Coupling:

  • A π-allyl Stille coupling reaction is employed to form a key bond in the B-ring.

3. 7-endo Radical Cyclization:

  • A radical cyclization reaction is used to close the seven-membered B-ring, completing the tricyclic ABC-core.

4. Late-Stage Diversification:

  • The common tricyclic intermediate is then subjected to a variety of late-stage functionalization reactions to introduce the specific side chains and functional groups of different target molecules, such as resiniferatoxin and tinyatoxin.[2]

Conclusion

The evolution of this compound synthesis from long, linear sequences to more concise and unified strategies represents a significant advancement in the field of natural product synthesis. These new routes not only provide more efficient access to these valuable compounds but also open up new avenues for the creation of novel analogs with potentially enhanced therapeutic properties. The continued development of innovative synthetic methodologies will be crucial for unlocking the full potential of the this compound diterpenoids in medicine.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Daphnane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals working with daphnane and its derivatives, the absence of specific, standardized disposal protocols presents a significant challenge. Given their potent biological activities, including cytotoxic effects, this compound-type diterpenoids must be handled with the utmost care throughout their lifecycle, from initial use to final disposal.[1] In the absence of explicit regulatory guidelines for this class of compounds, a conservative approach that treats them as potentially hazardous substances is imperative. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound compounds, ensuring personnel safety, environmental protection, and regulatory compliance.

Core Principles of this compound Waste Management

The fundamental principle guiding the disposal of this compound compounds is to manage them as hazardous chemical waste. This approach is recommended due to their biological activity and the fact that their toxicological properties are not fully characterized.[2] All waste disposal must adhere to local, state, and federal regulations.[3]

Key Handling Precautions:

  • Always handle this compound compounds in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2]

  • Avoid the generation of dust when working with solid forms of this compound.[2]

  • Keep containers tightly closed when not in use.[2]

Quantitative Data Summary for Prudent Handling

While specific quantitative disposal data for this compound as a class is unavailable, the following table summarizes key safety considerations based on general principles of handling potent research chemicals.

ParameterGuidelineRationale
Waste Segregation Segregate this compound waste from other chemical waste streams unless compatibility is confirmed. Never mix with incompatible materials.[4]Prevents potentially hazardous chemical reactions within the waste container.
Container Volume Do not store more than 10 gallons of hazardous waste in the laboratory at any given time.[4]Minimizes the risk associated with the accumulation of large quantities of hazardous materials.
Rinsate Collection The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[4]Ensures that residual amounts of the potent compound are not inadvertently released into the environment.
Spill Cleanup Residue All materials used to clean up a this compound spill (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[5][6]Prevents the spread of contamination and ensures that all traces of the hazardous material are properly managed.

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the safe collection and disposal of this compound waste.

Protocol 1: Collection of Aqueous and Organic Solvent Waste
  • Container Selection : Choose a sturdy, leak-proof container made of a material compatible with the solvents used (e.g., high-density polyethylene (B3416737) for many organic solvents).[3] The container must have a tight-fitting screw cap.[7]

  • Labeling : Immediately label the container with "Hazardous Waste," the name "this compound Waste," the solvent composition (e.g., "this compound in Methanol/Chloroform"), an estimated concentration, and the date of accumulation.[3]

  • Accumulation : Keep the waste container closed except when adding waste.[3][4] Store the container in a designated, well-ventilated, and secured area, away from incompatible materials.[7][8] Use secondary containment to prevent the spread of potential spills.[4]

  • Disposal Request : Once the container is full or waste is no longer being generated, arrange for pickup by your institution's certified hazardous waste management service.[3][6]

Protocol 2: Disposal of Contaminated Solid Waste
  • Waste Segregation : Collect all this compound-contaminated solid waste, such as gloves, pipette tips, and absorbent paper, in a separate, clearly labeled, and sealed hazardous waste container.[6]

  • Container : Use a puncture-resistant container for any sharps.[7] For other solid waste, a durable, sealable bag or a drum is appropriate.

  • Labeling : Label the container with "Hazardous Waste," "this compound Contaminated Solids," and the date.

  • Disposal : Dispose of the container through your institution's hazardous waste program. Do not mix with regular trash.[4]

Protocol 3: Decontamination of Glassware
  • Initial Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove residual this compound. Collect this initial rinse as hazardous waste.[4][6]

  • Further Cleaning : After the initial rinse, the glassware can typically be washed using standard laboratory procedures.

  • Heavily Contaminated Glassware : For glassware with significant solid residue, it may be necessary to soak it in a suitable solvent to dissolve the remaining compound. This soaking solvent must also be collected as hazardous waste.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of this compound compounds.

DaphnaneDisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start This compound Compound Used in Experiment gen_liquid Liquid Waste Generated (Aqueous/Organic Solutions) start->gen_liquid gen_solid Solid Waste Generated (Gloves, Pipettes, etc.) start->gen_solid gen_glass Contaminated Glassware start->gen_glass collect_liquid Collect in Labeled, Sealed Liquid Waste Container gen_liquid->collect_liquid collect_solid Collect in Labeled, Sealed Solid Waste Container gen_solid->collect_solid decon_glass Decontaminate Glassware (Collect First Rinse) gen_glass->decon_glass store Store in Designated Secondary Containment Area collect_liquid->store collect_solid->store ehs_pickup Arrange for Pickup by Certified Hazardous Waste Service store->ehs_pickup

Caption: Workflow for this compound Waste Management.

SpillResponse spill This compound Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Contaminated Material contain->collect package Package in a Labeled, Sealed Hazardous Waste Container collect->package dispose Dispose via Certified Hazardous Waste Service package->dispose

Caption: this compound Spill Response Procedure.

References

Essential Safety and Operational Guide for Handling Daphnane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Daphnane and its derivatives. Given the known cytotoxic, irritant, and anti-HIV activities of this compound-type diterpenoids, a cautious approach is paramount.[1][2][3][4] Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.

Immediate Safety Information

This compound and its related compounds are potent biologically active molecules and should be handled with extreme care in a controlled laboratory environment.[1][2][5] Many this compound diterpenoids are known to be highly irritating to the skin and toxic.[3]

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended for Higher Risk Operations (e.g., handling powders, creating solutions)
Hand Protection Double-gloving with nitrile or neoprene gloves.[6][7]Change gloves immediately if contaminated.[8]
Eye and Face Protection Safety glasses with side shields.[6]Chemical splash goggles and a full-face shield.[6][9]
Body Protection A fully buttoned lab coat.A disposable, chemical-resistant gown or coveralls.[6][10]
Respiratory Protection Work in a certified chemical fume hood.If a fume hood is not available or for spill cleanup, a NIOSH-approved respirator with an appropriate cartridge is necessary.[6][11]
Foot Protection Closed-toe shoes.Chemical-resistant boots or shoe covers.[10]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.

  • Chemical Fume Hood: All manipulations of this compound, especially of powdered forms, should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a chemical spill kit specifically for cytotoxic compounds available.

2. Handling and Experimental Workflow:

  • Weighing: Weigh solid this compound within the fume hood. Use of a balance with a draft shield is recommended.

  • Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing.

  • Transport: When moving this compound solutions, use sealed, secondary containers to prevent spills.[9]

3. Spill Management:

  • Evacuate: In case of a spill, evacuate the immediate area.

  • Isolate: Isolate the spill area and prevent entry.

  • Decontaminate: Wearing appropriate PPE, decontaminate the area using a method specified in the SDS or a general procedure for cytotoxic compounds. Absorb liquids with an inert material and place all contaminated materials in a sealed container for hazardous waste disposal.[12]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gowns), absorbent materials, and empty vials should be collected in a dedicated, labeled hazardous waste container.[8][9]
Liquid Waste Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container. Do not pour down the drain.[13]
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[8][9]

Waste Disposal Vendor: All hazardous waste must be disposed of through a licensed hazardous waste management company.[14]

Experimental Protocols

Due to the lack of specific published experimental protocols for the handling of "this compound" as a general substance, a generic protocol for handling potent cytotoxic compounds is provided below. This should be adapted based on the specific experimental needs and the information in the supplier's SDS.

General Protocol for Preparing a this compound Solution:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: In the fume hood, carefully weigh the desired amount of this compound powder onto weighing paper or into a tared vial.

  • Transfer: Carefully transfer the weighed this compound into an appropriate vessel for dissolution.

  • Dissolution: Slowly add the desired solvent to the vessel containing the this compound.

  • Mixing: Gently swirl or stir the mixture until the this compound is fully dissolved. Avoid splashing.

  • Storage: Store the resulting solution in a clearly labeled, sealed container in a designated and secure location.

  • Decontamination: Decontaminate all surfaces and equipment used with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.

Workflow Diagram

DaphnaneHandlingWorkflow start Start: Planning and Risk Assessment ppe Don Appropriate PPE start->ppe prep Prepare Work Area in Fume Hood ppe->prep weigh Weigh this compound prep->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate waste Segregate and Dispose of Hazardous Waste decontaminate->waste remove_ppe Remove PPE waste->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Daphnane
Reactant of Route 2
Daphnane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.